NPEC-caged-(1S,3R)-ACPD
Description
Properties
IUPAC Name |
(1S,3R)-1-[1-(2-nitrophenyl)ethoxycarbonylamino]cyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O8/c1-9(11-4-2-3-5-12(11)18(24)25)26-15(23)17-16(14(21)22)7-6-10(8-16)13(19)20/h2-5,9-10H,6-8H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t9?,10-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBDCZAPZZBWJU-XOXYBHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(CCC(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CC[C@H](C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of NPEC-caged-(1S,3R)-ACPD Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of NPEC-caged-(1S,3R)-ACPD, a powerful tool for the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor (mGluR) activation. This document provides a comprehensive overview of its photochemical properties, the signaling cascades it initiates, and detailed experimental methodologies for its application in neuroscience research.
Introduction to this compound
This compound is a photolabile derivative of (1S,3R)-ACPD, a potent agonist of group I and group II metabotropic glutamate receptors (mGluRs). The (1S,3R)-ACPD molecule is rendered biologically inactive by the covalent attachment of a 1-(2-nitrophenyl)ethyl (NPEC) caging group. This "cage" is specifically designed to be photolabile, meaning it can be cleaved by near-ultraviolet (UV) light. Upon photolysis, the NPEC group is removed, rapidly releasing the active (1S,3R)-ACPD molecule in a spatially and temporally controlled manner. This technique, known as "uncaging," allows researchers to bypass the slow and often imprecise application of agonists through perfusion, enabling the study of rapid cellular and synaptic events with high precision.
Photochemical Properties and Uncaging Mechanism
The efficacy of a caged compound is determined by its photochemical properties. For this compound, the key parameters are its extinction coefficient (ε) and quantum yield (φ).
Table 1: Photochemical Properties of this compound [1][2]
| Property | Value | Wavelength |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ | 347 nm |
| Quantum Yield (φ) | 0.64 | Near-UV |
The NPEC caging group exhibits an optimal absorption in the near-UV range, making it suitable for standard photolysis equipment. The relatively high quantum yield indicates efficient uncaging upon photon absorption.
The uncaging process is a one-photon absorption event that leads to the cleavage of the carbamate (B1207046) linkage between the NPEC group and the amino group of (1S,3R)-ACPD.
Caption: Photolysis of this compound.
Mechanism of Action: (1S,3R)-ACPD and Metabotropic Glutamate Receptors
Once uncaged, (1S,3R)-ACPD acts as an agonist at both group I and group II mGluRs. These receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through various downstream signaling pathways.
Table 2: Agonist Activity of (1S,3R)-ACPD at mGluR Subtypes
| mGluR Subtype | Group | EC₅₀ (μM) |
| mGluR1 | I | 42 |
| mGluR5 | I | 15 |
| mGluR2 | II | 5 |
| mGluR6 | III | 60 |
Group I mGluR Signaling Pathway
Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
Caption: Group I mGluR signaling cascade.
Group II mGluR Signaling Pathway
Group II mGluRs (mGluR2 and mGluR3) are primarily located presynaptically and are coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway typically leads to the inhibition of neurotransmitter release.
Caption: Group II mGluR signaling cascade.
Experimental Protocols
The following sections provide generalized protocols for the application of this compound in common experimental paradigms. Researchers should optimize these protocols for their specific preparations and equipment.
Synthesis of this compound
References
Unlocking mGluR Function: A Technical Guide to NPEC-caged-(1S,3R)-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Their diverse signaling pathways and involvement in numerous neurological disorders make them a significant target for therapeutic intervention. The study of mGluR function has been greatly advanced by the use of caged compounds, which allow for the precise spatiotemporal control of receptor activation. This guide provides an in-depth look at NPEC-caged-(1S,3R)-ACPD, a photosensitive ligand for studying mGluR function.
(1S,3R)-ACPD is a potent agonist at both Group I and Group II mGlu receptors.[1] When "caged" with the 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group, the molecule is rendered biologically inactive. Upon photolysis with near-UV light, the NPEC cage is cleaved, releasing the active (1S,3R)-ACPD and allowing for targeted activation of mGluRs in a highly controlled manner. This technique is invaluable for dissecting the intricate signaling cascades initiated by mGluR activation and for understanding their physiological roles.[2]
Data Presentation
Properties of this compound
| Property | Value | Reference |
| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.64 | |
| Recommended Uncaging Wavelength | Near-UV (~350 nm) | |
| Inhibition of GABAA Receptors | No significant inhibition at experimental concentrations | [2] |
Agonist Activity of (1S,3R)-ACPD at mGluR Subtypes
| mGluR Subtype | EC₅₀ (μM) | Reference |
| mGluR₁ | 42 | [1] |
| mGluR₂ | 5 | [1] |
| mGluR₅ | 15 | [1] |
| mGluR₆ | 60 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution and store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the low micromolar range) in the appropriate experimental buffer (e.g., artificial cerebrospinal fluid for brain slice experiments). It is crucial to protect the working solution from light to prevent premature uncaging.
Electrophysiological Recording with Photolysis in Brain Slices
This protocol describes a representative experiment using whole-cell patch-clamp recordings from a neuron in an acute brain slice to measure the postsynaptic currents evoked by uncaging of (1S,3R)-ACPD.
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, and then at room temperature until use.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope equipped with DIC optics, a perfusion system, and a light source for photolysis. Continuously perfuse the slice with oxygenated aCSF.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Application of Caged Compound: Add this compound to the perfusing aCSF at a final concentration of 50-200 µM. Allow the slice to equilibrate with the caged compound for at least 10 minutes before photolysis.
-
Photolysis:
-
Light Source: Use a flash lamp or a UV laser coupled to the microscope's optical path. A wavelength of ~350 nm is optimal for NPEC uncaging.
-
Stimulation: Deliver a brief pulse of light (e.g., 1-10 ms) focused on the dendritic region of the recorded neuron. The intensity and duration of the light pulse should be optimized to evoke a consistent and sub-maximal response.
-
-
Data Acquisition: Record the postsynaptic currents or changes in membrane potential evoked by the photoreleased (1S,3R)-ACPD.
-
Pharmacological Validation: To confirm that the observed response is mediated by mGluRs, apply specific antagonists for Group I (e.g., CPCCOEt) or Group II (e.g., LY341495) mGluRs to the bath and repeat the photolysis stimulation.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Group I mGluR Signaling Pathway.
Caption: Group II mGluR Signaling Pathway.
Caption: Experimental Workflow for Uncaging.
References
Uncaging the Brain's Circuitry: A Technical Guide to the Photolysis of NPEC-caged-(1S,3R)-ACPD
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photolysis of NPEC-caged-(1S,3R)-ACPD, a powerful tool for the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor (mGluR) activation. By employing a photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group, the potent mGluR agonist (1S,3R)-ACPD can be rendered biologically inactive until a flash of light triggers its release. This technology enables researchers to investigate the intricate roles of group I and II mGluRs in neuronal signaling, synaptic plasticity, and disease models with unparalleled precision.
Core Concepts of this compound Photolysis
The utility of this compound lies in its ability to be selectively activated by light. The NPEC caging group absorbs photons, typically in the near-UV range, initiating a rapid chemical reaction that liberates the active (1S,3R)-ACPD molecule. This process, known as photolysis or "uncaging," allows for the delivery of the agonist to specific cells or even subcellular compartments within complex biological tissues like brain slices, on a millisecond timescale.
Mechanism of Photolysis
The photolysis of the NPEC caging group is initiated by the absorption of a photon, which excites the o-nitrobenzyl moiety. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming a transient aci-nitro intermediate. This intermediate then rapidly undergoes a β-elimination reaction, releasing the free (1S,3R)-ACPD, carbon dioxide, and a nitroso-ketone byproduct. While generally considered inert, it is crucial to perform control experiments to ensure the photolysis byproducts do not affect the biological system under investigation.
Quantitative Data Presentation
The efficiency of photolysis is determined by several key parameters. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 366.32 g/mol | [1] |
| Formula | C₁₆H₁₈N₂O₈ | [1] |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | [1] |
| Quantum Yield (Φ) | 0.64 | [1] |
| Photolysis "Dark" Rate | ~10-20 s⁻¹ at pH 7.4 | |
| Solubility | Soluble to 10 mM in water and 100 mM in DMSO | [1] |
Note: The quantum yield represents the efficiency of converting an absorbed photon into a photoreleased molecule. The extinction coefficient indicates the probability of photon absorption at a specific wavelength. The "dark" rate refers to the speed of the chemical reactions that occur after the initial light absorption to release the caged molecule.
Signaling Pathways of (1S,3R)-ACPD
Upon photorelease, (1S,3R)-ACPD acts as a potent agonist at both group I and group II metabotropic glutamate receptors. These G-protein coupled receptors (GPCRs) modulate a variety of downstream signaling cascades, influencing neuronal excitability, synaptic transmission, and plasticity.
Group I mGluR Activation
Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gαq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
Group II mGluR Activation
Group II mGluRs (mGluR2 and mGluR3) are often located presynaptically on axon terminals and are coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). This pathway typically results in a reduction of neurotransmitter release.
References
An In-depth Technical Guide to NPEC-caged-(1S,3R)-ACPD as a Group I and II mGluR Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as (1S,3R)-ACPD, is a potent and widely used agonist for metabotropic glutamate (B1630785) receptors (mGluRs). As the active isomer of (±)-trans-ACPD, it exhibits activity at both group I and group II mGluRs, making it a valuable tool for dissecting the complex roles of these receptors in synaptic transmission and plasticity.[1][2] To afford researchers precise spatiotemporal control over its activity, (1S,3R)-ACPD has been chemically "caged" with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group.[3][4] This caging strategy renders the agonist biologically inactive until a pulse of near-UV light cleaves the NPEC group, releasing the active (1S,3R)-ACPD at a specific time and location. This technical guide provides a comprehensive overview of NPEC-caged-(1S,3R)-ACPD, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.
Properties and Quantitative Data
This compound is a stable, water-soluble compound suitable for use in a variety of experimental preparations. The NPEC caging group exhibits an extinction coefficient (ε) of 660 M⁻¹cm⁻¹ at 347 nm and a quantum yield (φ) of 0.64, allowing for efficient uncaging with near-UV light.[3][4] An important feature of NPEC-caged compounds is that they do not inhibit GABAA receptors at concentrations typically used in experiments.[3][4]
Technical Specifications
| Property | This compound | (1S,3R)-ACPD |
| Molecular Weight | 366.32 g/mol [5] | 173.17 g/mol [1] |
| Formula | C₁₆H₁₈N₂O₈[3] | C₇H₁₁NO₄[1] |
| CAS Number | 1315379-60-2[3] | 111900-32-4[1] |
| Storage | Desiccate at room temperature[3] | Store at room temperature[1] |
| Solubility | Soluble to 10 mM in water and 100 mM in DMSO.[6] | Soluble to 30 mM in water.[1] |
Agonist Potency (EC₅₀ Values) of (1S,3R)-ACPD
The half-maximal effective concentration (EC₅₀) of the active compound, (1S,3R)-ACPD, varies across the different mGluR subtypes, reflecting its mixed agonist profile.
| mGluR Subtype | Group | EC₅₀ (µM) |
| mGluR1 | I | 42[1][2] |
| mGluR5 | I | 15[1][2] |
| mGluR2 | II | 5[1][2] |
| mGluR3 | II | Not widely reported |
| mGluR4 | III | ~800 (for (±)-trans-ACPD)[7] |
| mGluR6 | III | 60[1][2] |
| mGluR7 | III | Not widely reported |
| mGluR8 | III | Not widely reported |
Signaling Pathways
Upon uncaging, (1S,3R)-ACPD activates both group I and group II mGluRs, which are coupled to distinct intracellular signaling cascades.
Group I mGluR Signaling
Group I mGluRs, comprising mGluR1 and mGluR5, are predominantly located postsynaptically. They are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can modulate the activity of various ion channels and receptors, including the potentiation of N-methyl-D-aspartate (NMDA) receptor currents.
References
- 1. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of Caged Ca2+ But Not Receptor-Mediated Ca2+ Signaling Triggers Astrocytic Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
Uncaging the Brain: A Technical Guide to Caged Compounds in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate and dynamic landscape of the brain, understanding the precise timing and location of neuronal communication is paramount. Caged compounds have emerged as a powerful tool in the neuroscientist's arsenal, offering an unprecedented level of control over the activation of signaling molecules. These photosensitive probes encapsulate a biologically active molecule, rendering it inert until a flash of light cleaves the "cage," releasing the active compound with high spatiotemporal precision. This guide provides an in-depth exploration of the core principles, quantitative properties, and experimental applications of caged compounds in neuroscience research.
Core Principles of Caged Compounds
Caged compounds are comprised of a biologically active molecule of interest, such as a neurotransmitter, linked to a photolabile protecting group (PPG), often referred to as a "cage". This covalent modification temporarily inactivates the molecule.[1] Upon illumination with a specific wavelength of light, the PPG undergoes a photochemical reaction, rapidly releasing the active molecule.[2] This process, known as uncaging, allows researchers to generate concentration jumps of signaling molecules at precise locations within complex biological tissues, such as brain slices, and on rapid timescales.[1][3]
The ideal caged compound possesses several key characteristics:
-
Biological Inertness: Before photolysis, the caged compound should not interact with its biological target or other cellular components.[1]
-
Stability: It should be stable in physiological solutions and resistant to spontaneous hydrolysis.[4]
-
High Quantum Yield (Φ): This represents the efficiency of converting an absorbed photon into a photorelease event. A higher quantum yield means more efficient uncaging.[5][6]
-
High Two-Photon Cross-Section (δu): For two-photon uncaging, this value indicates the efficiency of absorbing two photons simultaneously. A larger cross-section allows for effective uncaging with lower laser power, minimizing potential photodamage.[4]
-
Rapid Release Kinetics: The release of the active molecule should be faster than the biological process being studied.[7]
-
Wavelength Specificity: The activation wavelength should be in a range that minimizes tissue damage and allows for selective uncaging, especially in multi-compound experiments.[8][9]
Quantitative Properties of Common Caged Neurotransmitters
The selection of a caged compound is dictated by the specific experimental requirements, including the desired mode of activation (one-photon or two-photon) and the target neurotransmitter system. The following tables summarize the quantitative properties of several widely used caged compounds in neuroscience.
| Caged Compound | Neurotransmitter | One-Photon Max. Activation (λmax) | Quantum Yield (Φ) | Two-Photon Cross-Section (δu) at λ | Reference(s) |
| MNI-Glu | Glutamate (B1630785) | ~330-350 nm | 0.065 - 0.085 | 0.06 GM @ 720-740 nm | [10] |
| CDNI-Glu | Glutamate | ~350 nm | ~0.5 - 0.6 | 0.06 GM @ 720 nm | [1][5][10][11] |
| RuBi-Glu | Glutamate | ~450 nm | ~0.13 | 0.14 GM @ 800 nm | [12] |
| DEAC450-Glu | Glutamate | ~450 nm | ~0.39 | 0.5 GM @ 900 nm | [12] |
| RuBi-GABA | GABA | ~447-473 nm | ~0.09 | Low | [5][8][9][12][13] |
| DEAC454-GABA | GABA | ~454 nm | ~0.23 | - | [14] |
| NPEC-Dopamine | Dopamine | ~360 nm | - | - | [15][16] |
Note: GM stands for Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon). The two-photon cross-section is wavelength-dependent.
Signaling Pathways
The release of neurotransmitters from their cages allows for the precise activation of their corresponding receptors and downstream signaling cascades.
Glutamatergic Signaling
Uncaging of glutamate can activate both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.
Activation of iGluRs leads to a rapid influx of cations, generating an excitatory postsynaptic potential (EPSP).[17][18][19] mGluR activation initiates slower, modulatory responses through G-protein-coupled second messenger pathways.[17][18][19]
GABAergic Signaling
Uncaging of GABA, the primary inhibitory neurotransmitter in the brain, activates GABA receptors.
Activation of ionotropic GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization and an inhibitory postsynaptic potential (IPSP).[20][21][22][23][24] Metabotropic GABA-B receptors mediate slower inhibitory effects through G-protein signaling, often involving the opening of potassium channels or inhibition of calcium channels.[20][21][23]
Experimental Protocols
The application of caged compounds in neuroscience typically involves their introduction into the experimental preparation, followed by photolysis using a precisely controlled light source, and the subsequent measurement of the biological response.
General Workflow for Uncaging Experiments
Detailed Methodology: Two-Photon Uncaging with Electrophysiology
This protocol outlines the key steps for performing two-photon glutamate uncaging on a dendritic spine while recording the neuronal response using whole-cell patch-clamp.
1. Preparation:
- Prepare acute brain slices from the desired brain region.
- Transfer a slice to the recording chamber of an upright microscope equipped for two-photon imaging and electrophysiology.
- Continuously perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the caged compound (e.g., 2.5 mM MNI-glutamate).[4]
- Include a low concentration of a fluorescent dye (e.g., Alexa Fluor 594) in the patch pipette to visualize the neuron's morphology.[25]
2. Targeting and Recording:
- Obtain a whole-cell patch-clamp recording from a target neuron.
- Allow the fluorescent dye to fill the dendritic arbor.
- Using two-photon imaging, identify a dendritic spine of interest.
- Position the uncaging laser spot adjacent to the spine head.
3. Uncaging and Data Acquisition:
- Set the two-photon laser to the appropriate wavelength for uncaging (e.g., 720 nm for MNI-glutamate).[25]
- Deliver a brief laser pulse (e.g., 0.5-2 ms (B15284909) duration, 10-30 mW power) to uncage the glutamate.[11][25]
- Simultaneously record the postsynaptic current or potential using the patch-clamp amplifier.
- Repeat the uncaging stimulus at different locations or with varying parameters as required by the experimental design.
4. Combined with Calcium Imaging:
- To monitor calcium dynamics, include a calcium indicator dye (e.g., OGB-1) in the patch pipette.
- Use a second two-photon laser or a different wavelength to excite the calcium indicator.
- Acquire fluorescence images before, during, and after the uncaging event to measure changes in intracellular calcium concentration.
One-Photon Uncaging
For one-photon uncaging, a UV or visible light source is used. While lacking the intrinsic three-dimensional resolution of two-photon excitation, one-photon uncaging can be effectively localized using focused laser beams or holographic photolysis.[16][26][27]
Key Considerations for One-Photon Uncaging:
-
Light Source: A UV laser (e.g., 355 nm) or a high-power LED can be used.[16][27]
-
Light Delivery: The light is typically delivered through the microscope objective.
-
Spatial Confinement: The spatial resolution is determined by the focus of the light beam. Out-of-focus uncaging can be a concern.[28]
Holographic Photolysis
Holographic photolysis utilizes a spatial light modulator (SLM) to shape the uncaging light into complex, three-dimensional patterns.[3][15][19][26][29][30] This allows for the simultaneous or sequential activation of multiple dendritic spines or even entire dendritic branches with high fidelity.[19][26]
Workflow for Holographic Photolysis:
-
Acquire a 3D image of the target neuron.
-
Define the desired uncaging locations (e.g., multiple spine heads) in the software.
-
The software calculates a phase hologram that will shape the laser beam to illuminate only the selected targets.
-
The SLM displays this hologram, and the laser is pulsed to uncage the compound at all targeted locations simultaneously.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijbs.com [ijbs.com]
- 3. Holographic Photolysis for Multiple Cell Stimulation in Mouse Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]
- 9. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 11. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RuBi-GABA, caged-GABA compound (CAS 1028141-88-9) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. GABAA receptor - Wikipedia [en.wikipedia.org]
- 25. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 29. Four-dimensional multi-site photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Holographic photolysis of caged neurotransmitters - Research - Institut Pasteur [research.pasteur.fr]
Technical Guide: Solubility and Handling of NPEC-caged-(1S,3R)-ACPD
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
NPEC-caged-(1S,3R)-ACPD is a photosensitive derivative of (1S,3R)-ACPD, a selective agonist for Group I and Group II metabotropic glutamate (B1630785) (mGlu) receptors. The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group renders the molecule biologically inactive until it is cleaved by near-UV photolysis, allowing for precise spatiotemporal control of receptor activation. Understanding the solubility characteristics of this compound in common laboratory solvents is critical for the design and execution of robust experiments in neuropharmacology and cell biology. This guide provides a detailed overview of its solubility in Dimethyl Sulfoxide (DMSO) and water, outlines a standard protocol for solubility determination, and illustrates the relevant biological signaling pathway.
Solubility Data
The solubility of this compound is a key parameter for preparing stock solutions and experimental media. The compound exhibits significantly different solubility profiles in the polar aprotic solvent DMSO compared to the polar protic solvent water.
Table 1: Quantitative Solubility of this compound
| Solvent | Molar Solubility | Concentration (mg/mL) | Notes |
| DMSO | 100 mM | ~36.63 mg/mL | Sonication may be recommended to facilitate dissolution[1]. |
| Water | 10 mM | ~3.66 mg/mL | - |
| Molecular Weight of this compound: 366.32 g/mol |
Experimental Protocol: Kinetic Solubility Assessment
Determining the kinetic solubility of a caged compound is a common procedure in drug discovery to assess its behavior in aqueous buffers after being introduced from a DMSO stock. The following protocol outlines a high-throughput method using UV-Vis spectrophotometry.
3.1 Objective: To determine the kinetic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) when introduced from a concentrated DMSO stock solution.
3.2 Materials & Equipment:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear microtiter plates (for incubation)
-
96-well UV-transparent microtiter plates
-
Multichannel pipettes
-
Plate shaker/incubator
-
UV-Vis microplate spectrophotometer
-
Filtration apparatus (optional, for separating precipitate)
3.3 Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving the required mass of the compound in anhydrous DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary[1].
-
Serial Dilution: Create a series of dilutions from the DMSO stock solution in a 96-well plate. This will be the source plate for adding the compound to the aqueous buffer.
-
Addition to Aqueous Buffer: Dispense a small, precise volume (e.g., 2 µL) of each DMSO stock dilution into the wells of a new 96-well plate. Subsequently, add a larger volume of the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effects on the assay and solubility.
-
Incubation and Equilibration: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 2 hours)[2]. This allows the solution to equilibrate and for any precipitation of the compound to occur.
-
Measurement:
-
After incubation, visually inspect the plate for any visible precipitate.
-
Measure the absorbance of the solutions in each well using a UV-Vis spectrophotometer at the compound's maximum absorbance wavelength (λ-max). For NPEC-caged compounds, this is typically near 347 nm.
-
Alternatively, for nephelometric assays, measure the light scattering to detect undissolved particles[2].
-
-
Data Analysis: Plot the measured absorbance against the nominal concentration of the compound. The point at which the absorbance values plateau indicates the limit of solubility. The concentration at this inflection point is determined to be the kinetic solubility under the tested conditions.
Caption: Workflow for Kinetic Solubility Determination.
Visualization of Core Signaling Pathway
(1S,3R)-ACPD, the active compound released upon photolysis, is an agonist for metabotropic glutamate receptors. Specifically, it activates Group I mGluRs (mGluR1, mGluR5), which are Gq-protein coupled receptors that lead to the activation of Phospholipase C (PLC).
Upon binding of (1S,3R)-ACPD to a Group I mGluR, the associated Gq protein is activated. The Gαq subunit then stimulates PLC, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. These messengers propagate the signal downstream, leading to calcium mobilization and protein kinase C activation, respectively.
Caption: (1S,3R)-ACPD Activated Group I mGluR Signaling.
References
A Technical Guide to the Photochemical Properties and Biological Activity of NPEC-caged-(1S,3R)-ACPD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum yield and extinction coefficient of NPEC-caged-(1S,3R)-ACPD, a critical tool for the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor (mGluR) activation. This document outlines the key photochemical parameters, detailed experimental protocols for their determination, and the associated signaling pathways of the active compound, (1S,3R)-ACPD.
Core Photochemical and Biological Properties
This compound is a photosensitive ligand designed for the controlled release of the mGluR agonist, (1S,3R)-ACPD, upon near-UV photolysis.[1] The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group ensures biological inactivity prior to light stimulation and offers stability against hydrolysis.
Quantitative Data Summary
The efficiency of photorelease is determined by the compound's extinction coefficient and quantum yield. These parameters for this compound are summarized below.
| Parameter | Value | Wavelength | Reference |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ | 347 nm | [1] |
| Quantum Yield (Φ) | 0.64 | Near-UV | [1] |
Experimental Protocols
The following sections detail the methodologies for determining the extinction coefficient and quantum yield of this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is based on the Beer-Lambert law.
Objective: To determine the molar extinction coefficient (ε) of this compound at its absorbance maximum (λmax) in the near-UV range.
Materials:
-
This compound
-
High-purity solvent (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 0.1 mM to 1 mM.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range in the near-UV spectrum (e.g., 300-400 nm) to identify the absorbance maximum (λmax). Use the solvent as a blank to zero the instrument.
-
Absorbance Measurement: Measure the absorbance of each dilution at the determined λmax (347 nm).
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis on the data points.
-
According to the Beer-Lambert law, A = εcl, where A is absorbance, c is concentration, and l is the path length (1 cm). The slope of the resulting linear plot will be the molar extinction coefficient (ε).
-
Determination of Quantum Yield
The quantum yield (Φ) of a photochemical reaction represents the efficiency of a photon-induced process. It is the fraction of absorbed photons that result in the desired chemical transformation (uncaging). The relative quantum yield is often determined by comparison to a well-characterized actinometer.
Objective: To determine the photolysis quantum yield of this compound.
Materials:
-
This compound
-
A suitable chemical actinometer with a known quantum yield in the near-UV range (e.g., potassium ferrioxalate).
-
High-purity solvent (e.g., phosphate-buffered saline, pH 7.4)
-
UV light source with a narrow bandpass filter centered around the λmax of the caged compound (e.g., 347 nm).
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare two solutions of identical optical density at the photolysis wavelength: one of this compound and one of the chemical actinometer.
-
Irradiation: Irradiate both solutions under identical conditions (light intensity, wavelength, exposure time, temperature, and stirring). The extent of the photochemical reaction should be kept low (typically less than 10%) to avoid inner filter effects and reactions of photoproducts.
-
Analysis of Photoproduct Formation:
-
This compound: Monitor the progress of the photolysis reaction by measuring the change in absorbance at a wavelength where the photoproducts have a different absorption spectrum from the starting material. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of (1S,3R)-ACPD released.
-
Actinometer: Analyze the actinometer solution according to established protocols to determine the number of photons absorbed. For potassium ferrioxalate, this typically involves a colorimetric reaction to measure the amount of Fe²⁺ formed.
-
-
Calculation of Quantum Yield: The quantum yield of the this compound (Φsample) can be calculated using the following formula:
Φsample = Φactinometer × (moles of sample reacted / moles of actinometer reacted)
Where Φactinometer is the known quantum yield of the actinometer.
Signaling Pathways and Experimental Workflows
Upon photolysis, the released (1S,3R)-ACPD acts as an agonist at both group I and group II metabotropic glutamate receptors.
Photolysis Workflow of this compound
The process of uncaging (1S,3R)-ACPD from its NPEC-caged precursor is initiated by near-UV light.
Caption: Photolysis workflow of this compound.
Signaling Pathway of (1S,3R)-ACPD at Group I mGluRs
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins and activate the phospholipase C (PLC) pathway.
Caption: (1S,3R)-ACPD signaling at Group I mGluRs.
Signaling Pathway of (1S,3R)-ACPD at Group II mGluRs
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o proteins, which inhibit adenylyl cyclase.
Caption: (1S,3R)-ACPD signaling at Group II mGluRs.
References
Two-Photon Uncaging of Glutamate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles, methodologies, and applications of two-photon (2P) uncaging of glutamate (B1630785) analogs. This powerful technique allows for the precise spatiotemporal release of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system, enabling detailed investigation of synaptic function, neuronal circuitry, and plasticity.
Introduction to Two-Photon Uncaging
Two-photon uncaging is a photostimulation technique that utilizes the principle of two-photon excitation to release biologically active molecules from an inert, "caged" precursor.[1][2][3] Unlike single-photon excitation, which uses a single high-energy (typically UV) photon, two-photon excitation involves the near-simultaneous absorption of two lower-energy (typically near-infrared) photons.[1][2][3] This nonlinear process offers significant advantages for biological applications, including deeper tissue penetration, reduced light scattering, and, most importantly, highly localized excitation confined to the focal volume of the laser.[1][2] This precise spatial confinement, often on the scale of a single dendritic spine, makes 2P uncaging an invaluable tool in neuroscience.[1][2][4]
The core of this technique lies in the "caged compound," a synthetic molecule where a photolabile protecting group is covalently attached to the bioactive molecule, in this case, glutamate, rendering it inactive.[1][2] Upon irradiation with a focused laser beam at the appropriate wavelength, the photolabile "cage" is cleaved, releasing the active glutamate in a rapid and controlled manner.[1]
Commonly Used Caged Glutamate Analogs
Several caged glutamate analogs have been developed for two-photon uncaging, each with distinct photophysical properties. The choice of a particular analog depends on the specific experimental requirements, such as the desired wavelength of excitation, uncaging efficiency, and potential pharmacological side effects.
| Compound Name | Abbreviation | Typical 2P Wavelength (nm) | Quantum Yield (QY) | Two-Photon Cross-Section (GM) | Key Characteristics & Considerations |
| 4-Methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-Glutamate | ~720 | 0.065–0.085[1][2] | ~0.07 | Widely used, well-characterized.[1] Can act as a GABA-A receptor antagonist at high concentrations.[5][6] |
| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-Glutamate | ~720 | ~0.5[1][2] | ~0.08 | Higher quantum yield than MNI-glutamate, leading to more efficient uncaging.[1][2] |
| Ruthenium-bipyridine-trimethylphosphine-Glutamate | RuBi-Glutamate | ~800 | ~0.13[7] | Not specified | Excitable with visible and near-infrared light.[7][8] High quantum efficiency allows for use at lower concentrations, potentially reducing side effects.[7][8] |
| 7-diethylaminocoumarin-caged glutamate | DEAC450-Glu | ~900 | Not specified | Not specified | Red-shifted excitation maximum allows for two-color uncaging experiments in combination with other caged compounds.[2][6][9] |
| Carboxymethoxy-5,7-dinitroindolinyl-caged-glutamate | CDNI-Glutamate | ~720 | ~0.6 | Not specified | High quantum yield.[1][2] |
| Bromo-hydroxycoumarin-caged glutamate | Bhc-Glu | Not specified | 0.019[1][2] | 50[1][2] | Slow release kinetics (~10 ms) due to the hydrolysis of the photoproduct.[1][2] |
Glutamate Signaling Pathways
Upon release, glutamate activates a variety of ionotropic and metabotropic receptors on the postsynaptic membrane, initiating downstream signaling cascades.
Ionotropic Glutamate Receptors (iGluRs)
iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[10][11] They are classified into three main subtypes: AMPA, NMDA, and Kainate receptors.
Ionotropic Glutamate Receptor Signaling Pathway.
-
AMPA Receptors (AMPARs): Mediate the majority of fast excitatory synaptic transmission by allowing the influx of sodium (Na+) ions upon glutamate binding, leading to depolarization of the postsynaptic membrane.[12]
-
NMDA Receptors (NMDARs): Are unique in that they require both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg2+) block.[12] Their activation leads to the influx of both Na+ and calcium (Ca2+) ions. The Ca2+ influx is a critical trigger for many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[12]
-
Kainate Receptors: Play roles in both pre- and postsynaptic signaling, modulating neurotransmitter release and postsynaptic excitability.[10][12]
Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[10][11] They are classified into three groups.
Metabotropic Glutamate Receptor Signaling Pathways.
-
Group I (mGluR1, mGluR5): Are typically located postsynaptically and are coupled to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[10][13]
-
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8): Are typically located presynaptically and act as autoreceptors to inhibit neurotransmitter release.[10] They are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13]
Experimental Protocols
The following provides a generalized methodology for a two-photon glutamate uncaging experiment in brain slices. Specific parameters may need to be optimized for different preparations and experimental goals.
Brain Slice Preparation
-
Anesthetize and decapitate the animal (e.g., rodent) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). The composition of ACSF is typically (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2 / 5% CO2.
-
Cut acute brain slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated ACSF.
-
Transfer slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes to recover, and then maintain them at room temperature until use.
Electrophysiology and Caged Compound Loading
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at room temperature or a more physiological temperature.
-
Perform whole-cell patch-clamp recordings from visually identified neurons (e.g., pyramidal neurons) using borosilicate glass pipettes filled with an appropriate internal solution. The internal solution may contain a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.
-
Bath-apply the caged glutamate analog to the ACSF at a concentration typically ranging from 200 µM to 10 mM, depending on the compound's efficacy and potential side effects.[1] For example, RuBi-Glutamate can be used at lower concentrations (e.g., 300 µM) compared to MNI-glutamate.[7][14]
-
Allow sufficient time for the caged compound to perfuse and equilibrate within the tissue.
Two-Photon Uncaging and Imaging
-
Use a two-photon microscope equipped with a mode-locked Ti:Sapphire laser. A second, independent laser or a beam-splitter with a Pockels cell can be used to control the uncaging laser beam separately from the imaging beam.[6]
-
Tune the uncaging laser to the appropriate wavelength for the chosen caged compound (e.g., ~720 nm for MNI-glutamate).[15][16]
-
The imaging laser is typically set to a different wavelength (e.g., 830 nm or 950 nm for Alexa 594 or Alexa 488, respectively) to avoid unintentional uncaging.[15]
-
Position the uncaging laser spot at the desired location, such as the head of a dendritic spine, with high precision.
-
Deliver short pulses of laser light (e.g., 0.5-5 ms (B15284909) duration) to uncage the glutamate. The laser power needs to be carefully calibrated to evoke physiological responses without causing photodamage.[15] A common calibration method involves monitoring the bleaching of a fluorescent dye like Alexa-594.[1][2]
-
Simultaneously record the electrophysiological response (e.g., excitatory postsynaptic currents or potentials) and, if desired, image changes in fluorescence (e.g., calcium indicators) in the postsynaptic neuron.
Experimental Workflow and Logic
The following diagram illustrates the typical workflow of a two-photon glutamate uncaging experiment.
Typical workflow for a two-photon glutamate uncaging experiment.
Applications in Research and Drug Development
Two-photon uncaging of glutamate has become an indispensable tool for:
-
Mapping Glutamate Receptor Distribution: Precisely activating receptors at subcellular locations to map their density and function on dendrites and spines.
-
Studying Synaptic Plasticity: Inducing LTP and LTD at individual synapses to investigate the underlying molecular mechanisms.[6]
-
Investigating Dendritic Integration: Examining how excitatory inputs at different locations on the dendritic tree are integrated to influence neuronal output.
-
Probing Neural Circuitry: Activating individual neurons with single-cell resolution to map functional connections within a neural circuit.[7][17]
-
Drug Screening and Development: Providing a highly controlled system to test the effects of pharmacological agents on glutamatergic transmission at the synaptic level.
Conclusion
Two-photon uncaging of glutamate analogs offers unparalleled spatiotemporal precision for the study of excitatory neurotransmission. By enabling the controlled activation of glutamate receptors at the level of single synapses, this technique provides a powerful platform for dissecting the complexities of synaptic function, plasticity, and neural computation. For researchers in both academia and the pharmaceutical industry, mastering this technique opens the door to a deeper understanding of brain function and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 8. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. higleylab.org [higleylab.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-photon glutamate uncaging [bio-protocol.org]
- 17. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
Methodological & Application
Protocol for NPEC-caged-(1S,3R)-ACPD Photolysis in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the photolysis of NPEC-caged-(1S,3R)-ACPD in acute brain slices. (1S,3R)-ACPD is a potent agonist of Group I and II metabotropic glutamate (B1630785) receptors (mGluRs), and its controlled release through photolysis allows for precise spatiotemporal investigation of mGluR-mediated signaling pathways in neuronal circuits. The 1-(2-nitrophenyl)ethyl (NPE) caging group, specifically the NPEC variant ((N)-1-(2-nitrophenyl)ethoxycarbonyl), is a commonly used photoremovable protecting group that is efficiently cleaved by near-ultraviolet (UV) light.[1] This technique is particularly valuable for studying synaptic plasticity, neuronal excitability, and the role of mGluRs in various neurological and psychiatric disorders.
The photolysis of this compound offers a significant advantage over traditional bath application of the agonist by enabling rapid and localized activation of mGluRs, mimicking synaptic transmission with high fidelity. This protocol outlines the necessary materials, equipment, and procedures for preparing brain slices, applying the caged compound, performing photolysis, and recording subsequent physiological responses. It also includes a summary of the known signaling pathways activated by (1S,3R)-ACPD and important experimental considerations.
Quantitative Data Summary
While specific photochemical data for this compound are not extensively reported in the literature, the following tables provide a summary of relevant quantitative information for the parent compound, (1S,3R)-ACPD, and general properties of the NPEC caging group to guide experimental design.
Table 1: Biological Activity of (1S,3R)-ACPD
| Receptor Subtype | EC₅₀ (μM) |
| mGluR₁ | 42[2] |
| mGluR₂ | 5[2] |
| mGluR₅ | 15[2] |
| mGluR₆ | 60[2] |
Table 2: Photochemical Properties of NPEC Caging Group
| Property | Value | Notes |
| Typical Uncaging Wavelength | ~360 nm | Efficiently cleaved by near-UV light.[1] |
| Quantum Yield (Φ) | Not specifically reported for NPEC-ACPD. Generally moderate for NPE derivatives. | The efficiency of converting absorbed photons into a photochemical reaction.[1] |
| Extinction Coefficient (ε) | Not specifically reported for NPEC-ACPD. Moderate for NPE derivatives (500-5,000 M⁻¹cm⁻¹).[3] | A measure of how strongly the molecule absorbs light at a given wavelength.[3] |
| 'Dark' Release Rate | ~10-20 s⁻¹ at pH 7.4 | The rate of the chemical reaction that releases the active compound after photo-excitation.[1] |
Experimental Protocols
Brain Slice Preparation
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) for slicing. A protective slicing solution may be beneficial.[4]
-
Standard aCSF for recording (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to an incubation chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.
Application of this compound
Materials:
-
This compound (Tocris Bioscience or other supplier)
-
Recording aCSF
-
Perfusion system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, check manufacturer's instructions) at a high concentration (e.g., 10-50 mM). Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution into the recording aCSF to the final working concentration. A typical starting concentration for caged compounds in brain slices is in the range of 100-500 µM. The optimal concentration should be determined empirically.
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with the aCSF containing this compound.
-
Allow the caged compound to equilibrate in the tissue for at least 15-20 minutes before starting photolysis experiments.
Photolysis of this compound
Equipment:
-
Upright microscope with appropriate optics (e.g., water-immersion objective)
-
UV light source (e.g., pulsed UV laser, flash lamp, or high-power LED). A frequency-tripled Nd:YAG laser (355 nm) is a common choice.[5]
-
Optical fiber or other light delivery system to couple the light source to the microscope.
-
Software and hardware for controlling the timing and location of the light stimulus.
-
Electrophysiology rig for recording neuronal activity (e.g., patch-clamp amplifier, digitizer).
Procedure:
-
Identify the neuron or region of interest for photostimulation using appropriate imaging techniques (e.g., DIC or fluorescence if the neuron is labeled).
-
Position the light delivery system to target the desired area. The size of the illumination spot can be adjusted to target subcellular compartments, single cells, or small groups of cells.
-
Deliver a brief pulse of UV light to uncage the (1S,3R)-ACPD. The duration and intensity of the light pulse will need to be optimized based on the light source, the concentration of the caged compound, and the desired physiological response. Start with short durations (e.g., 1-10 ms) and low laser power to avoid phototoxicity.
-
Record the physiological response of the neuron(s) using electrophysiological techniques (e.g., whole-cell patch-clamp). This could include changes in membrane potential, holding current, or synaptic activity.
-
It is crucial to perform control experiments, including:
-
Applying UV light in the absence of the caged compound to control for any light-induced artifacts.
-
Recording from the cell before and after washing in the caged compound to ensure the caged compound itself is inert before photolysis.
-
Considerations for Photolysis:
-
Phototoxicity: Prolonged or high-intensity UV exposure can be damaging to cells. It is essential to use the minimum light dose necessary to elicit a reliable response. Monitor the health of the slice throughout the experiment.
-
Byproducts: The photolysis of nitrophenyl-based caging groups can produce reactive nitroso byproducts. While NPEC is designed to be relatively stable, it is a good practice to be aware of potential off-target effects of these byproducts.[2]
-
Light Scattering: Light will scatter as it passes through the brain tissue, which can affect the spatial resolution of uncaging. This is particularly important for deeper structures within the slice.
Signaling Pathways and Visualizations
(1S,3R)-ACPD activates Group I and Group II metabotropic glutamate receptors. The primary signaling cascade for Group I mGluRs (mGluR1 and mGluR5) involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][6][7]
Caption: Group I mGluR Signaling Cascade.
Caption: Experimental Workflow for Photolysis.
References
- 1. NPEC-caged-dopamine | Benchchem [benchchem.com]
- 2. Comparison of nitrophenylethyl and hydroxyphenacyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for NPEC-caged-(1S,3R)-ACPD Uncaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of NPEC-caged-(1S,3R)-ACPD, a photosensitive agonist for metabotropic glutamate (B1630785) receptors (mGluRs). This document outlines the optimal uncaging wavelength, key photochemical properties, detailed experimental protocols for electrophysiology and calcium imaging, and the associated signaling pathways.
Introduction to this compound
This compound is a photolabile derivative of (1S,3R)-ACPD, a potent agonist of Group I and Group II metabotropic glutamate receptors. The 1-(2-nitrophenyl)ethylcarbonate (NPEC) caging group renders the (1S,3R)-ACPD molecule biologically inactive. Upon illumination with near-ultraviolet (UV) light, the caging group is cleaved, rapidly releasing the active (1S,3R)-ACPD molecule. This technique, known as "uncaging," allows for precise spatial and temporal control over the activation of mGluRs, making it an invaluable tool for studying synaptic transmission, neuronal excitability, and intracellular signaling cascades.
Optimal Uncaging Wavelength and Photochemical Properties
The efficiency of uncaging is determined by the wavelength of light, the extinction coefficient (ε) of the caged compound at that wavelength, and its quantum yield (φ). For this compound, the optimal wavelength for uncaging is in the near-UV range.
| Parameter | Value | Reference |
| Optimal Uncaging Wavelength | ~347 - 360 nm | [1] |
| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (φ) | 0.64 | [1] |
This high quantum yield indicates an efficient conversion of absorbed photons into the uncaged, active compound.
Signaling Pathways of (1S,3R)-ACPD
(1S,3R)-ACPD is an agonist for both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors. The activation of these two groups of receptors initiates distinct downstream signaling cascades.
Group I mGluR Signaling Pathway
Activation of Group I mGluRs, which are typically located postsynaptically, leads to the activation of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[2][3]
References
- 1. This compound | CAS 1315379-60-2 | Tocris Bioscience [tocris.com]
- 2. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPEC-caged-(1S,3R)-ACPD in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NPEC-caged-(1S,3R)-ACPD, a photosensitive agonist for metabotropic glutamate (B1630785) (mGlu) receptors, in electrophysiological studies. This compound allows for the precise temporal and spatial activation of group I and group II mGluRs, offering a powerful tool to investigate their roles in synaptic transmission, neuronal excitability, and plasticity.
Introduction to this compound
This compound is a derivative of the potent mGluR agonist (1S,3R)-ACPD, rendered biologically inactive by the covalent attachment of a photolabile 1-(2-nitrophenyl)ethyl (NPEC) caging group. Upon illumination with near-ultraviolet (UV) light, the caging group is cleaved, rapidly releasing the active (1S,3R)-ACPD molecule. This uncaging process enables researchers to bypass the slow and often imprecise application of agonists via perfusion, allowing for highly localized and temporally controlled receptor activation.
(1S,3R)-ACPD is a well-established agonist for both group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) metabotropic glutamate receptors. The activation of these receptors initiates distinct intracellular signaling cascades, leading to a variety of physiological effects, including the modulation of ion channels and synaptic strength.
Physicochemical and Photolytic Properties
A summary of the key properties of this compound is provided in the table below. This information is crucial for preparing stock solutions and for calculating the efficiency of photolysis.
| Property | Value | Reference |
| Molecular Weight | 366.32 g/mol | [1][2] |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | |
| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (φ) | 0.64 | [1] |
Signaling Pathways of (1S,3R)-ACPD
The uncaging of this compound leads to the activation of both group I and group II mGluRs, which are coupled to distinct G-protein signaling pathways.
Group I mGluR Signaling Pathway
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gαq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can modulate a wide range of cellular processes, including ion channel activity and gene expression.
References
Application Notes and Protocols for NPEC-caged-(1S,3R)-ACPD in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPEC-caged-(1S,3R)-ACPD is a photosensitive ligand designed for the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor (mGluR) activation. The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group renders the potent mGluR agonist (1S,3R)-ACPD biologically inactive. Upon photolysis with near-UV light, the caging group is cleaved, rapidly releasing (1S,3R)-ACPD and allowing for the targeted activation of mGluRs. This tool is particularly valuable for studying the downstream signaling pathways of mGluRs, such as intracellular calcium mobilization, with high temporal and spatial resolution. This document provides detailed application notes and protocols for the use of this compound in calcium imaging studies.
Physicochemical and Photolytic Properties
A thorough understanding of the properties of both the caged compound and the active agonist is crucial for experimental design.
| Property | This compound | (1S,3R)-ACPD |
| Molecular Weight | 366.32 g/mol | 173.17 g/mol |
| Formula | C₁₆H₁₈N₂O₈ | C₇H₁₁NO₄ |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | - |
| Storage | Desiccate at room temperature | Store at room temperature |
| Purity | >98% (HPLC) | >98% (HPLC) |
| Extinction Coefficient (ε₃₄₇) | 660 M⁻¹cm⁻¹ | - |
| Quantum Yield (φ) | 0.64 | - |
Biological Activity of (1S,3R)-ACPD
(1S,3R)-ACPD is an agonist for Group I and Group II metabotropic glutamate receptors. The half-maximal effective concentrations (EC₅₀) for various mGluR subtypes are essential for estimating the concentration of uncaged ACPD required to elicit a biological response.
| mGluR Subtype | EC₅₀ (µM) |
| mGluR₁ | 42 |
| mGluR₂ | 5 |
| mGluR₅ | 15 |
| mGluR₆ | 60 |
Signaling Pathway
The activation of Group I mGluRs (mGluR1 and mGluR5) by (1S,3R)-ACPD initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium concentration. This pathway is central to the application of this compound in calcium imaging studies.
Figure 1. Signaling pathway of (1S,3R)-ACPD-induced calcium release.
Experimental Protocols
Materials
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Cultured cells (e.g., neurons, astrocytes) or acute brain slices
-
Microscope equipped for fluorescence imaging and photolysis
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Calcium Indicator: Prepare a stock solution of the chosen calcium indicator (e.g., 1 mM Fluo-4 AM in DMSO). Store at -20°C, protected from light.
-
Pluronic F-127: Prepare a 20% (w/v) stock solution in DMSO.
Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare Loading Solution: For a final concentration of 5 µM Fluo-4 AM and 0.02% Pluronic F-127, mix the appropriate volumes of the stock solutions in HBSS. Vortex briefly to ensure complete mixing.
-
Cell Culture Loading:
-
Plate cells on coverslips suitable for imaging.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS containing the desired working concentration of this compound (typically in the range of 10-100 µM).
-
Allow the caged compound to equilibrate for at least 10-15 minutes before photolysis.
-
-
Acute Brain Slice Loading:
-
Prepare acute brain slices using standard procedures.
-
Incubate slices in oxygenated artificial cerebrospinal fluid (aCSF) containing the calcium indicator AM ester (e.g., 5-10 µM) and a mild detergent like Cremophor EL (0.0025-0.005%) for 30-60 minutes at 32-35°C.
-
Transfer the slices to a recording chamber continuously perfused with aCSF containing the desired concentration of this compound (e.g., 10-100 µM).
-
Allow at least 15-20 minutes for the caged compound to perfuse the tissue before starting the experiment.
-
Photolysis and Calcium Imaging
The following workflow outlines the key steps for performing a calcium imaging experiment with this compound.
Application Notes and Protocols for Two-Photon Uncaging of NPEC-caged-(1S,3R)-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-ACPD is a potent agonist of metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in modulating synaptic plasticity and neuronal excitability. The caged form, NPEC-caged-(1S,3R)-ACPD, provides a powerful tool for the precise spatiotemporal control of (1S,3R)-ACPD release using photolysis. This application note details the use of this compound in a two-photon uncaging setup, a technique offering subcellular resolution for the activation of mGluRs. Two-photon excitation provides significant advantages over traditional UV uncaging, including deeper tissue penetration, reduced light scattering, and lower phototoxicity, making it ideal for studies in living cells and intact tissues.
This compound is particularly suitable for these applications as the NPEC (1-(2-nitrophenyl)ethoxycarbonyl) caging group is designed to be stable against hydrolysis and does not inhibit GABAA receptors at typical experimental concentrations. This document provides the necessary protocols and technical information to successfully implement two-photon uncaging of this compound in a research setting.
Compound Properties and Handling
Proper handling and storage of this compound are critical for maintaining its stability and efficacy.
| Property | Value | Reference |
| Molecular Weight | 366.32 g/mol | |
| Formula | C₁₆H₁₈N₂O₈ | |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | |
| Storage | Desiccate at room temperature | |
| One-Photon Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | |
| One-Photon Quantum Yield (φ) | 0.64 |
Biological Activity of (1S,3R)-ACPD
Upon uncaging, (1S,3R)-ACPD acts as an agonist at both Group I and Group II metabotropic glutamate receptors.[1] Understanding the specific receptor subtypes activated and their relative affinities is crucial for interpreting experimental results.
| Receptor Subtype | EC₅₀ (μM) | Reference |
| mGluR₁ | 42 | [1] |
| mGluR₂ | 5 | [1] |
| mGluR₅ | 15 | [1] |
| mGluR₆ | 60 | [1] |
Signaling Pathways of (1S,3R)-ACPD
Activation of Group I mGluRs (mGluR₁ and mGluR₅) by (1S,3R)-ACPD initiates a signaling cascade mediated by Gq/11 proteins.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] These signaling events can modulate a variety of downstream effectors, including ion channels and other signaling proteins, ultimately influencing neuronal excitability and synaptic plasticity.[5]
References
- 1. (1S,3R)-ACPD | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Application of NPEC-caged-(1S,3R)-ACPD in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the in vivo use of NPEC-caged-(1S,3R)-ACPD in rodent models. (1S,3R)-ACPD is a potent agonist of group I and group II metabotropic glutamate (B1630785) receptors (mGluRs), which play crucial roles in synaptic plasticity, neuronal excitability, and various neuropathological conditions. The use of a photolabile "caged" version, this compound, allows for precise spatiotemporal control over the release of the active compound in the brain. By delivering light of a specific wavelength to a targeted brain region containing the caged compound, researchers can locally and acutely activate mGluRs, enabling the investigation of their function in specific neural circuits and behaviors with high temporal resolution.
These protocols cover stereotaxic surgery for the delivery of the caged compound and implantation of an optical fiber, the photolysis procedure for uncaging, and subsequent electrophysiological and behavioral analysis.
Data Presentation
The following tables summarize quantitative data derived from in vivo and in vitro studies of (1S,3R)-ACPD, which can be used to guide experimental design and anticipate the effects of the uncaged compound.
Table 1: In Vivo Electrophysiological and Behavioral Effects of (1S,3R)-ACPD in Rodents
| Parameter | Species/Brain Region | Dosage/Concentration | Observed Effect | Citation |
| Seizures (ED50) | 7-day-old neonatal rats | 16 mg/kg, i.p. | Dose-dependent convulsions. | [1] |
| Brain Injury | 7-day-old neonatal rats (intrastriatal injection) | 0.1-2.0 µmol/µl | Dose-dependent neuronal swelling and degeneration. | [1] |
| Slow-onset Potentiation | Freely moving rats (CA1 region) | 4 mM in 5 µl | Induction of slow-onset potentiation of fEPSP. | [2] |
| Facilitation of LTP | Freely moving rats (dentate gyrus) | 80 µM in 5 µl | Facilitated short-term potentiation into long-term potentiation. | [3] |
| DNA Fragmentation | Rat striatum (intrastriatal injection) | 100-900 nmol | Dose-dependent internucleosomal DNA fragmentation. | [4] |
Table 2: In Vitro Electrophysiological Effects of (1S,3R)-ACPD
| Parameter | Preparation | Concentration | Observed Effect | Citation |
| Receptor Agonism (EC50) | Transfected cells | mGluR2: 5 µM, mGluR5: 15 µM, mGluR1: 42 µM, mGluR6: 60 µM | Activation of group I and II mGluRs. | |
| Plateau Potentials | Rat dorsolateral septal neurons | 30 µM | Induction of subthreshold and prolonged plateau depolarizing afterpotentials. | [5] |
| Synaptic Transmission | Neonatal rat brainstem/spinal cord | Not specified | Reduction of inspiratory-modulated synaptic currents and increase of neuronal excitability. | [6] |
| cAMP Accumulation | Rat brain cortical slices | EC50: 40 µM | Enhancement of noradrenaline-induced cyclic AMP accumulation. | [7] |
Signaling Pathways
The activation of metabotropic glutamate receptors by (1S,3R)-ACPD initiates intracellular signaling cascades. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
(1S,3R)-ACPD Signaling Pathway Diagram
Caption: Signaling pathways activated by (1S,3R)-ACPD via Group I and Group II mGluRs.
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo uncaging of this compound.
Protocol 1: Stereotaxic Implantation of Guide Cannula and Optical Fiber
This protocol describes the surgical procedure for implanting a guide cannula for the delivery of this compound and an optical fiber for subsequent photolysis.
Materials:
-
Adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthesia (e.g., isoflurane)[8]
-
Stereotaxic frame[8]
-
Surgical drill
-
Guide cannula and dummy cannula[9]
-
Optical fiber implant
-
Dental cement[9]
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the rodent using isoflurane (B1672236) (1.5-2% for maintenance)[10].
-
Place the animal in the stereotaxic frame, ensuring the head is level.[8]
-
Apply eye ointment to prevent drying.
-
Shave the scalp and clean with an antiseptic solution.
-
-
Craniotomy:
-
Make a midline incision to expose the skull.
-
Identify the desired coordinates for the target brain region (e.g., hippocampus, prefrontal cortex) relative to bregma.
-
Using a surgical drill, create a small craniotomy (1-2 mm diameter) over the target area.
-
-
Implantation:
-
Slowly lower the guide cannula and optical fiber assembly to the predetermined dorsal-ventral coordinate. The optical fiber tip should be positioned slightly above the injection site to illuminate the region of infusion.
-
Secure the implant to the skull using dental cement, anchoring it with small surgical screws.[9]
-
Insert a dummy cannula into the guide cannula to keep it patent.[9]
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least one week before proceeding with experiments.
-
Protocol 2: Intracranial Infusion and Photouncaging
This protocol details the infusion of the caged compound and the subsequent photostimulation to release (1S,3R)-ACPD.
Materials:
-
This compound solution (concentration to be determined empirically, starting with a concentration that, upon estimated uncaging efficiency, will yield a local concentration in the range of the EC50 values, e.g., 10-100 µM)
-
Infusion pump and syringe
-
Internal cannula
-
Laser or high-power LED (wavelength appropriate for NPEC photolysis, typically in the near-UV range, e.g., 365 nm)
-
Optical patch cord
Procedure:
-
Infusion:
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the internal cannula, extending slightly beyond the tip of the guide cannula, connected to the infusion pump.
-
Infuse a small volume (e.g., 0.5-1.0 µl) of the this compound solution at a slow rate (e.g., 0.1-0.2 µl/min) to minimize tissue damage.[10]
-
Leave the internal cannula in place for a few minutes post-infusion to allow for diffusion.[11]
-
Replace the dummy cannula.
-
-
Photouncaging:
-
Connect the implanted optical fiber to the light source via a patch cord.
-
Deliver light pulses of a specific duration and intensity to uncage the compound. These parameters need to be optimized for the specific caged compound, desired concentration of released ACPD, and the depth of the target.
-
The timing of photostimulation relative to behavioral or electrophysiological recording is critical and depends on the experimental question.[12]
-
NPEC Photolysis Mechanism Diagram
Caption: Simplified schematic of the photolysis of NPEC-caged compounds.
Protocol 3: In Vivo Electrophysiology and Behavioral Analysis
This section provides an overview of potential downstream experiments following the uncaging of (1S,3R)-ACPD.
In Vivo Electrophysiology
Objective: To record changes in neuronal activity (e.g., firing rate, local field potentials) in response to the focal activation of mGluRs.
Procedure:
-
Follow Protocols 1 and 2 for implantation and infusion/uncaging. The implant may also include a recording electrode array.
-
Connect the electrode to a recording system.
-
Record baseline neuronal activity before photostimulation.
-
Deliver light pulses to uncage (1S,3R)-ACPD and record the resulting changes in neuronal activity.[13][14]
-
Analyze changes in spike frequency, burst firing, or oscillatory activity in the local field potential.
Behavioral Testing
Objective: To assess the behavioral consequences of activating mGluRs in a specific brain region.
Procedure:
-
Habituate the animal to the behavioral testing apparatus.
-
Follow Protocols 1 and 2 for implantation and infusion/uncaging.
-
Place the animal in the testing apparatus (e.g., open field, elevated plus maze, operant chamber).
-
Record baseline behavior.
-
Deliver light pulses to uncage (1S,3R)-ACPD at specific times during the behavioral task.
-
Analyze changes in behavior (e.g., locomotion, anxiety-like behavior, learning and memory performance).[9][10]
Histological Verification
Following the completion of all experiments, it is crucial to verify the placement of the cannula and optical fiber.
Procedure:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and post-fix overnight.
-
Section the brain using a cryostat or vibratome.
-
Stain the sections (e.g., with cresyl violet) to visualize the tissue structure and identify the implant track.
-
Image the sections to confirm the correct placement in the target brain region.
References
- 1. Seizures and brain injury in neonatal rats induced by 1S,3R-ACPD, a metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1S,3R-ACPD dose-dependently induces a slow-onset potentiation in the rat hippocampal CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1S,3R-ACPD dose dependently induces a slow onset potentiation in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple actions of 1S,3R-ACPD in modulating endogenous synaptic transmission to spinal respiratory motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rwdstco.com [rwdstco.com]
- 9. researchgate.net [researchgate.net]
- 10. Intracranial Pharmacotherapy and Pain Assays in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Timing of drug infusions relative to behavioral testing [bio-protocol.org]
- 13. Acute In Vivo Multielectrode Recordings from the Mouse Suprachiasmatic Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes: Spatiotemporal Control of Metabotropic Glutamate Receptor Activation Using NPEC-caged-(1S,3R)-ACPD
Introduction
Caged compounds are powerful tools in biological research, offering precise spatiotemporal control over the release of bioactive molecules.[1] They consist of a biologically active molecule rendered inert by a photolabile protecting group, or "cage".[1] Irradiation with light of a specific wavelength cleaves the bond, releasing the active molecule in a controlled manner.[1][2] This technique allows researchers to overcome the diffusion-limited kinetics of traditional drug application, enabling the study of rapid cellular processes with high precision.
This document provides detailed application notes and protocols for using NPEC-caged-(1S,3R)-ACPD in conjunction with fluorescence microscopy. The 1-(2-nitrophenyl)ethyl (NPEC) caging group is noted for its stability against hydrolysis and its efficiency for near-UV photolysis. The active molecule, (1S,3R)-ACPD, is a potent and selective agonist of metabotropic glutamate (B1630785) receptors (mGluRs), which are key modulators of synaptic transmission and neuronal excitability.[3][4] By combining the photolysis of this compound with fluorescence imaging of downstream signaling events, such as intracellular calcium mobilization, researchers can precisely investigate the dynamics of mGluR activation in real-time.[1][5]
Principle of the Method
The experimental approach is based on a two-part optical system: one for controlling the release of the agonist and one for observing the cellular response.[1]
-
Photorelease (Uncaging): The inactive this compound is applied to the biological sample. It does not bind to or activate mGluRs in its caged form.[1] A focused pulse of UV light (typically in the 350-365 nm range) is delivered to a specific region of interest (e.g., a single cell or subcellular compartment). This light provides the energy to break the covalent bond between the NPEC cage and the (1S,3R)-ACPD molecule.[2]
-
Receptor Activation & Signaling: Upon release, the now-active (1S,3R)-ACPD binds to and activates mGluRs. Group I mGluRs, a primary target for ACPD, couple to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Fluorescence Detection: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5] This rapid increase in intracellular Ca²⁺ concentration is detected by a fluorescent calcium indicator (e.g., Fluo-4 AM or a genetically encoded sensor like GCaMP) that has been pre-loaded into the cells.[6][7] The resulting change in fluorescence intensity is captured using a fluorescence microscope, providing a direct optical readout of mGluR activation.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Active Ligand | (1S,3R)-ACPD | [3] |
| Biological Target | Metabotropic Glutamate Receptors (mGluRs) | [4] |
| Caging Group | NPEC (1-(2-nitrophenyl)ethyl) | |
| Biological Activity | Inert before photolysis; does not interfere with glutamatergic transmission. | [1] |
| Photolysis Wavelength | Near-UV (e.g., 361 nm Hg line or near-UV LEDs) | |
| Photolysis Byproducts | Proton and a nitroso ketone | [2] |
| Dark Reaction Rate | ~10-20 s⁻¹ at pH 7.4 (slower than some other cages) | |
Table 2: Typical Experimental Parameters and Recommendations
| Parameter | Recommended Range / Value | Notes | Reference |
|---|---|---|---|
| Caged Compound Conc. | 50 µM - 500 µM | Optimal concentration should be determined empirically. | N/A |
| (1S,3R)-ACPD Effective Conc. | 10 µM - 20 µM | Concentration of active ACPD used in non-caged experiments. | [3][8] |
| Calcium Indicator | Fluo-4 AM (2-5 µM), GCaMP variants | Choice depends on experimental needs (e.g., sensitivity, kinetics). | [6][7] |
| Uncaging Light Source | 355/365 nm laser, Mercury/Xenon arc lamp with filter | Two-photon uncaging (~720 nm) can be used for deeper tissue penetration. | [9] |
| Uncaging Duration | 1 - 500 ms | Dependent on light source power and desired concentration of released ACPD. | [9] |
| Imaging Wavelengths | Fluo-4: Ex: ~490 nm, Em: ~520 nm | Match wavelengths to the specific fluorescent indicator being used. |[6] |
Visualized Pathways and Workflows
Figure 1: Principle of Photochemical Uncaging.
Figure 2: (1S,3R)-ACPD Signaling Cascade.
Figure 3: General Experimental Workflow.
Experimental Protocols
Protocol 1: Reagent Preparation
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent, such as DMSO or NaOH (to pH 7-8).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Calcium Indicator Stock Solution (e.g., Fluo-4 AM):
-
Prepare a 1-5 mM stock solution in high-quality, anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Extracellular Buffer (Example: Artificial Cerebrospinal Fluid - ACSF):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose.
-
Prepare fresh and bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 30 minutes before use to maintain pH at ~7.4.
-
Protocol 2: Cell Loading and Caged Compound Application
This protocol is a general guideline for adherent cell cultures and may require optimization.
-
Grow cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Dye Loading: Prepare a loading solution by diluting the Fluo-4 AM stock solution into serum-free medium or an appropriate buffer to a final concentration of 2-5 µM. Pluronic F-127 (0.02%) can be added to aid in dye solubilization.
-
Remove the culture medium from the cells and replace it with the dye-loading solution.
-
Incubate the cells for 30-45 minutes at 37°C (or room temperature, depending on the cell type) in the dark.
-
Washing: Gently wash the cells 2-3 times with pre-warmed extracellular buffer (e.g., ACSF) to remove excess extracellular dye.
-
De-esterification: Incubate the cells in the buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Caged Compound Application: Prepare the working solution of this compound by diluting the stock solution into the extracellular buffer to the desired final concentration (e.g., 100 µM).
-
Replace the buffer on the cells with the caged compound solution. The sample is now ready for microscopy.
Protocol 3: Photolysis and Fluorescence Imaging
-
Microscope Setup:
-
Place the prepared sample on the microscope stage.
-
Focus on the desired field of view. Ensure the microscope is equipped with a UV light source (e.g., a 365 nm laser) coupled to the light path and appropriate filter sets for the calcium indicator.
-
-
Baseline Imaging:
-
Using the imaging light source (e.g., 488 nm laser for Fluo-4), acquire a time-series of images at a low frame rate (e.g., 1 Hz) to establish a stable baseline fluorescence (F₀).
-
Keep the imaging light intensity as low as possible to minimize phototoxicity and photobleaching.
-
-
Photolysis (Uncaging):
-
Define a region of interest (ROI) for uncaging.
-
Deliver a brief, intense pulse of UV light to the ROI. The duration and intensity of the pulse must be optimized to release a sufficient concentration of (1S,3R)-ACPD without causing photodamage.
-
-
Post-Uncaging Imaging:
-
Immediately following the UV pulse, continue acquiring the fluorescence time-series, potentially at a higher frame rate, to capture the rapid rise in intracellular calcium.
-
Record until the fluorescence signal peaks and returns to baseline.
-
-
Data Analysis:
-
For each ROI, measure the mean fluorescence intensity for each frame.
-
Calculate the change in fluorescence relative to the baseline, typically expressed as ΔF/F₀, where ΔF = (F - F₀). This normalization corrects for variations in dye loading and cell thickness.
-
Important Considerations
-
Biological Controls: Perform control experiments where a UV pulse is delivered to cells not incubated with the caged compound to ensure the light itself does not elicit a response.[2]
-
Byproduct Effects: The byproducts of photolysis can sometimes have biological effects.[2] It is important to be aware of this and design controls if necessary.
-
Two-Photon Uncaging: For experiments in scattering tissue like brain slices, two-photon uncaging offers superior spatial resolution in the z-axis and deeper tissue penetration.[9][10][11]
-
Optimization: The concentrations of the caged compound and fluorescent dye, as well as the parameters for photolysis (light intensity, duration), are critical and must be empirically optimized for each experimental system.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. On the mechanism of long-term potentiation induced by (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1S,3R-ACPD stimulates and L-AP3 blocks Ca2+ mobilization in rat cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CalciumZero: a toolbox for fluorescence calcium imaging on iPSC derived brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. bio.fsu.edu [bio.fsu.edu]
Application Notes and Protocols for NPEC-caged-(1S,3R)-ACPD in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NPEC-caged-(1S,3R)-ACPD, a photosensitive agonist for metabotropic glutamate (B1630785) receptors (mGluRs), in various in vitro experimental settings. This document outlines the chemical and photolytic properties of the compound, detailed protocols for its preparation and delivery, and its application in key techniques such as patch-clamp electrophysiology and calcium imaging.
Introduction to this compound
This compound is a derivative of (1S,3R)-ACPD, a well-established agonist for Group I and Group II metabotropic glutamate receptors (mGluRs). The (1S,3R)-ACPD molecule is rendered biologically inactive by the covalent attachment of a 1-(2-nitrophenyl)ethyl (NPEC) caging group. This caging group can be rapidly and irreversibly cleaved by near-UV light, releasing the active (1S,3R)-ACPD molecule with high spatiotemporal precision. This tool is invaluable for studying the kinetics, localization, and downstream signaling of mGluRs in various cellular and tissue preparations.
(1S,3R)-ACPD is a selective agonist for mGluRs and has been shown to stimulate phosphoinositide hydrolysis and induce burst firing in neurons. The NPEC caging group provides stability against hydrolysis and is suitable for near-UV uncaging. It is important to note that NPEC cages exhibit slower photolysis rates, with 'dark' rates around 10-20 s⁻¹ at pH 7.4.
Chemical and Photolytic Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 366.32 g/mol | [1] |
| Formula | C₁₆H₁₈N₂O₈ | [1] |
| Extinction Coefficient (ε₃₄₇) | 660 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.64 | [1] |
| Recommended Uncaging | Near-UV light (e.g., 355 nm, 405 nm) | [2] |
| Solubility | Soluble to 10 mM in water and 100 mM in DMSO | |
| Storage | Desiccate at room temperature, protect from light | [1] |
Signaling Pathway of (1S,3R)-ACPD
Upon uncaging, (1S,3R)-ACPD primarily activates Group I and Group II mGluRs, initiating distinct intracellular signaling cascades. The diagram below illustrates the canonical signaling pathway for Group I mGluRs, which are coupled to Gq/G₁₁ proteins.
Caption: Group I mGluR signaling pathway activated by (1S,3R)-ACPD.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water or desired extracellular solution (e.g., ACSF)
-
Vortex mixer
-
Microcentrifuge tubes, amber or wrapped in aluminum foil
Protocol:
-
DMSO Stock (Recommended for long-term storage):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into light-protected microcentrifuge tubes.
-
Store at -20°C or -80°C for long-term stability.
-
-
Aqueous Stock (For immediate use):
-
For experiments where DMSO is not desirable, a stock solution can be prepared in water or the experimental buffer.
-
The solubility in water is lower (up to 10 mM).
-
Prepare fresh on the day of the experiment.
-
Protect the solution from light at all times.
-
Note: Always protect solutions of this compound from light to prevent premature uncaging.
Experimental Workflow for In Vitro Uncaging
The following diagram outlines a general workflow for in vitro experiments using this compound.
Caption: General experimental workflow for uncaging this compound.
Protocol for Patch-Clamp Electrophysiology
This protocol provides a general guideline for studying the effects of (1S,3R)-ACPD on neuronal activity using patch-clamp electrophysiology.
Materials:
-
Patch-clamp rig with an upright microscope
-
Light source for uncaging (e.g., 355 nm pulsed laser, 405 nm laser, or flash lamp) coupled to the microscope
-
Perfusion system
-
This compound stock solution
-
Standard extracellular (aCSF) and intracellular solutions
-
Cell culture or brain slice preparation
Protocol:
-
Preparation:
-
Prepare the cell culture or brain slice as per standard laboratory protocols.
-
Dilute the this compound stock solution to the desired final concentration in aCSF. Typical working concentrations for caged compounds range from 50 µM to 500 µM, but should be optimized.
-
Protect the caged compound-containing aCSF from light.
-
-
Experimental Setup:
-
Transfer the preparation to the recording chamber and perfuse with normal aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Switch the perfusion to the aCSF containing this compound. Allow sufficient time for equilibration.
-
Position the light source to illuminate the desired area (e.g., a specific dendritic region or the soma).
-
-
Uncaging and Recording:
-
Record baseline electrical activity (voltage or current clamp).
-
Deliver a brief light pulse to uncage (1S,3R)-ACPD. The duration and intensity of the light pulse must be optimized to elicit a physiological response without causing photodamage. Start with short durations (e.g., 1-10 ms) and low laser power.
-
Record the changes in membrane potential, holding current, or synaptic activity following photolysis.
-
Allow for a sufficient recovery period before subsequent uncaging events.
-
Quantitative Parameters (General Guidance):
| Parameter | Recommended Range | Notes |
| Caged Compound Concentration | 50 - 500 µM | Higher concentrations may be needed for two-photon uncaging. |
| Uncaging Wavelength | 355 nm or 405 nm | NPEC is suitable for near-UV uncaging.[1] |
| Light Pulse Duration | 1 - 20 ms | To be optimized based on light source and desired response. |
| Application Method | Bath or local perfusion | Local perfusion can conserve the compound and provide better spatial control. |
Protocol for Calcium Imaging
This protocol describes how to measure intracellular calcium transients evoked by the activation of mGluRs following the uncaging of (1S,3R)-ACPD.
Materials:
-
Fluorescence microscope equipped for calcium imaging (e.g., with a 488 nm laser for excitation of Fluo dyes)
-
Light source for uncaging (as above)
-
Calcium indicator dye (e.g., Fluo-4 AM, Oregon Green BAPTA-1 AM)
-
This compound stock solution
-
Standard extracellular solution (e.g., HEPES-buffered saline)
Protocol:
-
Cell Loading:
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the AM ester form of the dye.
-
Wash the cells to remove excess dye.
-
-
Experimental Setup:
-
Mount the coverslip with the loaded cells in the imaging chamber.
-
Perfuse with the extracellular solution containing the desired concentration of this compound.
-
Focus on the cells and adjust the imaging parameters (exposure time, gain) to obtain a stable baseline fluorescence.
-
-
Uncaging and Imaging:
-
Acquire a series of baseline images.
-
Deliver a light pulse to uncage (1S,3R)-ACPD in the region of interest.
-
Continue acquiring images to capture the resulting change in intracellular calcium concentration, which will be reflected as a change in fluorescence intensity.
-
Synchronize the image acquisition with the uncaging event for precise temporal correlation.[2]
-
Quantitative Parameters (General Guidance):
| Parameter | Recommended Range/Value | Notes |
| Caged Compound Concentration | 0.5 - 2 mM for bath application | Higher concentrations may be needed to achieve physiological levels of released agonist.[2] |
| Calcium Indicator | Fluo-4, Oregon Green BAPTA-1 | Choice depends on the desired affinity and experimental setup. |
| Uncaging Wavelength | 355 nm or 405 nm | 405 nm can be advantageous to reduce inner filtering effects at higher cage concentrations.[2] |
| Imaging Excitation Wavelength | ~488 nm (for Fluo dyes) | |
| Imaging Acquisition Rate | 1 - 10 Hz | Adjust based on the expected kinetics of the calcium response. |
Considerations and Troubleshooting
-
Phototoxicity: High-intensity or prolonged exposure to UV light can be damaging to cells. It is crucial to use the minimum light dose necessary to elicit a response. Always perform control experiments with light flashes in the absence of the caged compound.
-
Byproducts of Photolysis: The uncaging reaction releases the active molecule, a proton, and a nitroso byproduct.[3] These byproducts are generally considered inert at the concentrations produced, but it is important to be aware of their potential for off-target effects.
-
Compound Stability: NPEC-caged compounds are generally stable to hydrolysis. However, always protect stock solutions and experimental buffers containing the caged compound from ambient light.
-
Concentration Optimization: The optimal concentration of this compound will depend on the experimental preparation, the efficiency of the light source, and the desired physiological effect. A concentration-response curve should be determined empirically.
-
Inner Filter Effect: At high concentrations (>0.5 mM), the caged compound in the bath solution can absorb a significant portion of the uncaging light, reducing the efficiency of photolysis at the focal plane. Using a longer wavelength (e.g., 405 nm) where light absorption is lower can help to mitigate this effect.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of metabotropic glutamate receptors in a wide range of in vitro models.
References
Application Notes: Studying Long-Term Potentiation with NPEC-caged-(1S,3R)-ACPD
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory. A significant form of LTP is dependent on the activation of metabotropic glutamate (B1630785) receptors (mGluRs), particularly the Group I mGluRs (mGluR1 and mGluR5). (1S,3R)-ACPD is a potent agonist for both Group I and Group II mGlu receptors, capable of inducing a slow-onset form of LTP. The use of NPEC-caged-(1S,3R)-ACPD provides researchers with precise spatiotemporal control over the activation of these receptors. The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the (1S,3R)-ACPD molecule biologically inactive until it is cleaved by photolysis, typically using near-UV light. This technique allows for the targeted activation of mGluRs at specific synapses or even on individual dendritic spines, enabling a detailed investigation of the molecular and cellular mechanisms of synaptic plasticity.
Principle of Action
This compound is a photolabile compound designed for the controlled release of the mGluR agonist (1S,3R)-ACPD. In its caged form, the NPEC group prevents (1S,3R)-ACPD from binding to its target receptors. Upon illumination with near-UV light (optimally around 347-360 nm), the covalent bond between the NPEC cage and the (1S,3R)-ACPD molecule is broken. This "uncaging" event rapidly releases the active agonist in a spatially defined area, allowing it to bind to and activate postsynaptic Group I mGluRs. This activation initiates a downstream signaling cascade that ultimately leads to the potentiation of synaptic transmission. The NPEC cage is characterized by a quantum yield (φ) of 0.64 and an extinction coefficient (ε) at 347 nm of 660 M⁻¹cm⁻¹, making it suitable for near-UV uncaging applications[1].
Applications
-
Induction of LTP at Specific Synaptic Sites: By focusing a UV light source on a specific dendritic region or a single spine, researchers can induce LTP with high spatial precision. This allows for the study of input-specific plasticity.
-
Investigation of mGluR Signaling Pathways: The precise temporal control of (1S,3R)-ACPD release allows for the detailed study of the kinetics of the downstream signaling cascade, including the roles of G-proteins, phospholipase C (PLC), and protein kinase C (PKC).
-
Elucidating the Role of Calcium: Combined with calcium imaging techniques, the uncaging of (1S,3R)-ACPD can be used to investigate the origin and dynamics of calcium signals (e.g., release from intracellular stores) that are critical for mGluR-dependent LTP.
-
Drug Discovery and Development: This technique can be employed as a screening tool to test the efficacy of compounds that modulate mGluR activity and downstream signaling pathways involved in synaptic plasticity.
Data Presentation
Table 1: Electrophysiological Data Summary - Field Excitatory Postsynaptic Potentials (fEPSPs)
| Experimental Condition | Baseline fEPSP Slope (mV/ms) | Post-Uncaging fEPSP Slope (mV/ms) | Percentage Potentiation (%) |
| Control (No Uncaging) | -0.52 ± 0.04 | -0.53 ± 0.05 | ~2% |
| (1S,3R)-ACPD Uncaging | -0.55 ± 0.06 | -0.80 ± 0.07 | ~45% |
| Uncaging + mGluR5 Antagonist | -0.53 ± 0.05 | -0.56 ± 0.06 | ~6% |
Table 2: Postsynaptic Calcium Imaging Data Summary
| Cellular Location | Baseline [Ca²⁺] (nM) | Peak [Ca²⁺] Post-Uncaging (nM) | Fold Change in [Ca²⁺] |
| Dendritic Spine Head | 85 ± 10 | 450 ± 50 | ~5.3 |
| Dendritic Shaft | 80 ± 8 | 150 ± 20 | ~1.9 |
| Soma | 75 ± 7 | 100 ± 12 | ~1.3 |
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
-
Anesthetize a young adult rodent (e.g., P15-P25 Sprague-Dawley rat) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, and 1.3 MgSO₄.
-
Trim the brain and glue a hemisphere onto the stage of a vibratome.
-
Cut 300-400 µm thick transverse hippocampal slices in ice-cold, oxygenated aCSF.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes.
-
Allow the slices to recover at room temperature for at least 1 hour before starting the experiment.
Protocol 2: Electrophysiology and One-Photon Uncaging of this compound
-
Transfer a hippocampal slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Obtain a stable baseline of fEPSPs for at least 20 minutes by stimulating at 0.05 Hz.
-
Switch to a perfusion solution containing 50-100 µM this compound for 10-15 minutes.
-
Position the objective over the recording area and deliver a UV light flash (e.g., from a xenon flash lamp or a UV laser) with a wavelength of 355 nm for a duration of 1-5 ms (B15284909) to uncage the (1S,3R)-ACPD.
-
Continue recording fEPSPs for at least 60 minutes post-uncaging to monitor the induction and maintenance of LTP.
Protocol 3: Two-Photon Uncaging and Calcium Imaging at Single Spines
-
Prepare hippocampal slices as described in Protocol 1.
-
Perform whole-cell patch-clamp recordings from a CA1 pyramidal neuron using a pipette solution containing a calcium indicator (e.g., 100-200 µM Fluo-4 or Alexa Fluor 594 for morphological visualization) and the this compound (e.g., 1-5 mM).
-
Allow the dyes and caged compound to diffuse into the cell for 15-20 minutes.
-
Identify a dendritic spine of interest using two-photon imaging (e.g., at 810 nm).
-
Perform baseline calcium imaging of the spine and adjacent dendrite.
-
Position the two-photon laser beam at a point approximately 0.5 µm from the spine head and deliver a short train of laser pulses (e.g., 720 nm wavelength, 5-10 mW power, 1-2 ms duration per pulse, 30 pulses at 0.5 Hz) to uncage the (1S,3R)-ACPD.
-
Simultaneously record the calcium transients in the spine and dendrite, as well as the excitatory postsynaptic potentials (EPSPs) at the soma.
-
Monitor changes in synaptic efficacy and spine morphology over the next 30-60 minutes.
Mandatory Visualization
Caption: Signaling pathway of (1S,3R)-ACPD-induced LTP.
Caption: Experimental workflow for LTP induction and measurement.
Caption: Logical relationship of caged compound action.
References
Troubleshooting & Optimization
Troubleshooting low uncaging efficiency of NPEC-caged-(1S,3R)-ACPD
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NPEC-caged-(1S,3R)-ACPD. Our aim is to help you overcome challenges related to low uncaging efficiency and ensure the success of your experiments.
Troubleshooting Guide: Low Uncaging Efficiency
Low uncaging efficiency can manifest as a weak or absent biological response following photolysis. This guide provides a step-by-step approach to identify and resolve common issues.
Question: My biological system is not responding, or the response is weaker than expected after UV light exposure. How can I troubleshoot this?
Answer: A weak or absent response can stem from several factors, from the compound itself to the experimental setup. Follow these steps to diagnose the issue:
Step 1: Verify Compound Integrity and Preparation
-
Is the compound properly stored and reconstituted? this compound should be desiccated at room temperature. For experiments, it is soluble up to 10 mM in water and 100 mM in DMSO. Ensure you are using the correct solvent and that the compound has fully dissolved.
-
Has the compound degraded? While stable, improper storage or multiple freeze-thaw cycles of solutions can lead to degradation. If in doubt, use a fresh vial.
Step 2: Optimize Photolysis Parameters
-
Is your light source appropriate? this compound is suitable for near-UV uncaging, with an extinction coefficient (ε) of 660 M⁻¹cm⁻¹ at 347 nm. Ensure your laser or lamp emits at or near this wavelength.
-
Is the light intensity sufficient? The efficiency of photorelease is dependent on the intensity of the uncaging light.[1] Insufficient laser power or lamp intensity will result in partial uncaging. Gradually increase the power, being mindful of potential photodamage to your sample.[2]
-
Is the exposure duration optimal? The duration of the light pulse is critical.[1] For continuous wave lamps, this is the shutter open time. For pulsed lasers, it's the pulse duration and repetition rate. Start with the recommended parameters from similar studies or instrument manufacturers and adjust as needed.
-
Is the beam properly focused? For two-photon uncaging, the focal point of the laser beam significantly impacts the efficiency.[3] Ensure the beam is correctly focused on the area of interest.
Step 3: Assess the Biological System
-
Is the caged compound reaching the target receptors? Ensure adequate perfusion or application of the caged compound to the tissue or cells. In whole-cell patch-clamp experiments, allow sufficient time for the compound to diffuse from the pipette into the cell.[4]
-
Are the target receptors functional? Confirm that the metabotropic glutamate (B1630785) receptors in your preparation are responsive by applying uncaged (1S,3R)-ACPD directly.
-
Could the photolysis byproducts be inhibitory? The uncaging of o-nitrobenzyl-based compounds releases a nitroso by-product which could have biological effects.[4] While this compound is reported to have no inhibition of GABA-A receptors at experimental concentrations, it's crucial to perform control experiments.
-
Is the light flash itself affecting the cells? In some systems, the UV light flash can trigger a response in the absence of a caged compound.[4] Perform a control experiment with a light flash but no caged compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low uncaging efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the key photophysical properties of this compound?
A1: The key properties are an extinction coefficient (ε) of 660 M⁻¹cm⁻¹ at 347 nm and a quantum yield (φ) of 0.64. The product of these two values is a measure of the overall uncaging efficiency.[1]
| Property | Value | Wavelength | Reference |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ | 347 nm | |
| Quantum Yield (φ) | 0.64 | Near-UV |
Q2: What is the recommended solvent and concentration for this compound?
A2: this compound is soluble in water up to 10 mM and in DMSO up to 100 mM. The optimal concentration for your experiment will depend on the specific application and the efficiency of your uncaging setup. For two-photon uncaging, higher concentrations (in the mM range) are often required.[1]
Q3: At what wavelength should I perform the uncaging?
A3: Uncaging should be performed in the near-UV range, with the maximum absorption at 347 nm. Lasers and lamps that emit in the 340-360 nm range are typically effective.[5]
Q4: Are the byproducts of photolysis biologically active?
A4: The photolysis of NPEC-caged compounds releases the active (1S,3R)-ACPD, a proton, and a nitroso ketone byproduct.[4] While the byproducts should ideally be inert, they can sometimes have biological effects, especially at high concentrations.[4] It is crucial to perform control experiments to test for any effects of the photolysis byproducts in your specific system. This compound has been shown to not inhibit GABA-A receptors at concentrations used experimentally.
Q5: Can I use this compound for two-photon uncaging?
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Bring the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution in water, add the appropriate volume of high-purity water to the vial. For example, to a 1 mg vial (M.Wt: 366.32), add 273 µL of water.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Flash Photolysis in a Cellular Preparation
-
Loading: Perfuse the cellular preparation with an appropriate physiological saline solution containing the desired final concentration of this compound. For intracellular studies using patch-clamp, include the caged compound in the pipette solution and allow for diffusion into the cell.[4]
-
Light Source: Use a flash lamp or laser capable of delivering light in the 340-360 nm range.[5]
-
Light Delivery: Deliver the light pulse through the objective of the microscope. The duration and intensity of the flash should be controlled by a shutter or the laser's control software.
-
Calibration: If precise concentrations of released ACPD are required, calibration experiments should be performed. This can involve using a fluorescent indicator or measuring a dose-dependent physiological response.
-
Controls:
-
Expose the preparation to the caged compound without a light flash to test for any activity of the caged compound itself.[4]
-
Deliver a light flash in the absence of the caged compound to check for light-induced artifacts.[4]
-
After uncaging, apply a known concentration of (1S,3R)-ACPD to confirm receptor functionality.
-
Signaling Pathways
(1S,3R)-ACPD is an agonist for Group I and Group II metabotropic glutamate receptors (mGluRs). [7] Activation of these receptors can initiate multiple downstream signaling cascades.
Group I mGluR Signaling Pathway
Caption: Group I mGluR signaling cascade via Gq protein activation.
Group II mGluR Signaling Pathway
Caption: Group II mGluR signaling cascade via Gi protein activation.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. harsle.com [harsle.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
Technical Support Center: Optimizing NPEC-caged-(1S,3R)-ACPD Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use NPEC-caged-(1S,3R)-ACPD in their experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a photosensitive ligand designed for the controlled release of (1S,3R)-ACPD, a potent agonist of group I and group II metabotropic glutamate (B1630785) receptors (mGluRs). The "(1S,3R)-ACPD" molecule is rendered biologically inactive by being covalently attached to a "cage" molecule, 1-(2-nitrophenyl)ethyl (NPEC). Upon illumination with near-UV light, the NPEC cage undergoes photolysis, rapidly releasing the active (1S,3R)-ACPD. This allows for precise temporal and spatial control over the activation of mGluRs in your experimental preparation.
Q2: What are the primary applications of this compound?
A2: this compound is a valuable tool for studying the physiological and pathophysiological roles of group I and II mGluRs in various systems. Common applications include:
-
Neuroscience: Investigating synaptic transmission and plasticity, neuronal excitability, and the role of mGluRs in neurological disorders.
-
Drug Development: Screening for compounds that modulate mGluR activity and for validating novel therapeutic targets.
-
Cell Signaling: Dissecting the downstream signaling cascades activated by mGluRs with high temporal resolution.
Q3: What are the key photochemical properties of this compound?
A3: The efficiency of uncaging depends on the photochemical properties of the NPEC cage. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | [1] |
| Quantum Yield (φ) | 0.64 | [1] |
| Recommended Uncaging Wavelength | Near-UV (e.g., 350-365 nm) | [1] |
Q4: How should I prepare and store this compound?
A4: Proper handling and storage are crucial for maintaining the integrity of the caged compound.
| Parameter | Recommendation | Reference |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | |
| Storage | Store desiccated at room temperature. For long-term storage, -20°C is recommended. | [2][3] |
| Working Solutions | Prepare fresh working solutions daily and protect them from light by wrapping the container in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound. The molecular weight is 366.32 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Working Solution (e.g., 1 mM in aqueous buffer):
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration in your experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium).
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.1%).
-
Protect the working solution from light until use.
-
Protocol 2: Uncaging this compound in a Cellular Preparation
This protocol provides a general guideline. Optimal parameters will need to be determined empirically for each specific experimental setup.
-
Loading:
-
Incubate your cells or tissue slice with the this compound working solution. A starting concentration in the range of 100-500 µM is often a good starting point.
-
The incubation time will vary depending on the preparation. For cultured cells, 15-30 minutes may be sufficient. For brain slices, a longer incubation or continuous perfusion may be necessary.
-
-
Photolysis:
-
Use a light source capable of delivering near-UV light (e.g., mercury arc lamp with a filter for 365 nm, or a UV laser).
-
The duration and intensity of the light pulse will determine the amount of (1S,3R)-ACPD released. Start with short pulses (e.g., 10-100 ms) and adjust as needed.
-
The area of illumination can be controlled using an aperture or by focusing the light beam to a specific region of interest.
-
-
Calibration (Recommended):
-
To quantify the amount of released (1S,3R)-ACPD, it is advisable to perform a calibration experiment. This can be done by measuring a downstream response (e.g., calcium transient, electrophysiological recording) to known concentrations of uncaged (1S,3R)-ACPD and comparing it to the response elicited by photolysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response after photolysis | 1. Insufficient light intensity or duration.2. Caged compound concentration is too low.3. Degradation of the caged compound.4. "Inner filter" effect at high concentrations. | 1. Increase the duration or intensity of the light pulse. Ensure your light source is properly aligned and focused.2. Increase the concentration of the this compound working solution.3. Prepare fresh solutions and ensure proper storage conditions.4. If using high concentrations (>500 µM), consider using a longer wavelength for photolysis (e.g., 405 nm) to reduce light absorption by the bulk solution.[4] |
| Response observed before photolysis | 1. The caged compound may have some residual activity.2. Spontaneous uncaging due to exposure to ambient light. | 1. Perform control experiments with the caged compound in the absence of photolysis to assess any baseline effects. This compound is reported to have no inhibition of GABA-A receptors at concentrations used experimentally.[1]2. Minimize exposure of the compound and experimental preparation to light. |
| Phototoxicity | Excessive light exposure can damage cells. | 1. Use the lowest light intensity and duration that elicits a reliable response.2. Perform control experiments where the preparation is illuminated in the absence of the caged compound to assess for light-induced artifacts. |
| Variability in response | 1. Inconsistent light delivery.2. Fluctuation in the concentration of the caged compound. | 1. Ensure the stability of your light source and the reproducibility of your illumination protocol.2. Maintain a consistent loading protocol and ensure complete dissolution of the compound. |
Visualizing Key Processes
To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and the signaling pathways activated by (1S,3R)-ACPD.
Caption: Mechanism of this compound activation.
Caption: A typical experimental workflow for using this compound.
References
How to reduce phototoxicity during NPEC-caged-(1S,3R)-ACPD uncaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity during NPEC-caged-(1S,3R)-ACPD uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a photoactivatable ligand designed for the precise spatiotemporal control of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (1S,3R)-ACPD. The (1S,3R)-ACPD molecule is rendered biologically inactive by its covalent linkage to a 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group. Upon illumination with near-UV light, the NPEC cage is cleaved, releasing the active (1S,3R)-ACPD.[1]
Q2: What is phototoxicity and why is it a concern during uncaging experiments?
Phototoxicity refers to light-induced cell damage or death. In the context of uncaging experiments, the high-energy light required to cleave the caging group can also induce cellular stress, generate reactive oxygen species (ROS), and trigger apoptotic or necrotic pathways. This can confound experimental results by introducing artifacts or leading to cell death, making it difficult to distinguish the effects of the uncaged compound from the damaging effects of the light itself.
Q3: What are the common signs of phototoxicity in my experiments?
Signs of phototoxicity can range from subtle to severe and include:
-
Morphological Changes: Cell blebbing, shrinkage, rounding, or visible damage to subcellular structures.
-
Functional Alterations: Unexpected changes in membrane potential, spontaneous firing, altered calcium dynamics, or impaired cellular signaling.
-
Reduced Cell Viability: Decreased cell survival rates post-experiment, which can be quantified using various cell viability assays.
-
Inconsistent or Artifactual Responses: Responses that are not reproducible or do not align with the known pharmacology of the uncaged compound.
Q4: How can I reduce phototoxicity during this compound uncaging?
Several strategies can be employed to minimize phototoxicity:
-
Optimize Light Exposure: Use the lowest laser power and the shortest exposure duration necessary to achieve a reliable physiological response.
-
Utilize Two-Photon Uncaging: Two-photon excitation uses lower-energy, near-infrared light, which is less damaging to cells and provides better spatial localization of uncaging, minimizing off-target effects.[2][3][4]
-
Optimize Caged Compound Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects and reduce the absorption of light by non-target molecules.
-
Choose the Appropriate Caging Group: The NPEC cage is known to be efficient for near-UV photolysis and, importantly, NPEC-caged ligands have been shown to have less interference with GABA-ergic transmission at high concentrations compared to MNI-caged ligands.[5]
-
Careful Experimental Design: Include appropriate controls, such as "laser only" (no caged compound) and "caged compound only" (no laser) groups, to distinguish between the effects of light, the caged compound itself, and the uncaged agonist.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death or significant morphological changes after uncaging. | Excessive Laser Power/Exposure: The light intensity or duration is too high, causing direct cellular damage. | Systematically decrease the laser power and/or the duration of the light pulse. Determine the minimum light dose required for a consistent biological response. |
| High Concentration of Caged Compound: High concentrations can lead to increased light absorption and the generation of toxic byproducts. | Reduce the concentration of this compound in your experimental buffer. Titrate to find the lowest effective concentration. | |
| Inappropriate Wavelength: The uncaging wavelength is not optimal for the NPEC cage, leading to inefficient uncaging and requiring higher light doses. | Ensure your light source is appropriate for near-UV uncaging of the NPEC group.[1] For two-photon excitation, an empirical optimization of the wavelength may be necessary. | |
| Inconsistent or no response to uncaging. | Insufficient Uncaging: The laser power or exposure time is too low to release a sufficient concentration of (1S,3R)-ACPD. | Gradually increase the laser power or pulse duration while monitoring for signs of phototoxicity. |
| Degraded Caged Compound: The this compound may have degraded due to improper storage or handling. | Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh solutions for each experiment. | |
| Delayed or slow onset of the biological response. | Slower Photorelease Kinetics of NPEC: The "dark" reactions following photon absorption for NPEC cages can be slower compared to other caging groups like MNI. | This is an inherent property of the NPEC cage.[5] For experiments requiring very fast kinetics, an alternative caging group might be considered. However, for studying metabotropic receptor signaling, which is generally slower, the kinetics of NPEC are often suitable.[5] |
| Suspected off-target effects of the caged compound. | Pharmacological Activity of the Caged Compound: Although designed to be inert, the caged compound itself might have some biological activity at high concentrations. | Perform control experiments with the caged compound in the absence of light to assess any baseline effects. NPEC-caged ligands have been reported to have less interference with GABA-ergic transmission than MNI-caged ligands.[5] |
Quantitative Data and Experimental Parameters
Minimizing phototoxicity requires a careful balance between efficient uncaging and cell health. The following tables provide a summary of the photochemical properties of this compound and a general guide for starting parameters in your experiments. Note that optimal parameters will be cell-type and setup-specific and require empirical determination.
Table 1: Photochemical Properties of this compound
| Property | Value | Reference |
| Caging Group | 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) | [1] |
| Excitation | Near-UV | [1] |
| Extinction Coefficient (ε347) | 660 M-1cm-1 | [1] |
| Quantum Yield (φ) | 0.64 | [1] |
Table 2: Recommended Starting Parameters for Two-Photon Uncaging
| Parameter | Recommended Starting Range | Notes |
| Laser Wavelength | 720 - 800 nm | The optimal wavelength should be determined empirically. |
| Laser Power at Sample | 5 - 20 mW | Start with low power and gradually increase. The goal is to find the threshold for a reliable biological response. |
| Pulse Duration | 0.5 - 5 ms | Shorter pulses are generally preferred to minimize heating and other phototoxic effects. |
| Concentration of this compound | 100 - 500 µM | Higher concentrations may be needed for two-photon uncaging compared to one-photon, but should be kept as low as possible. |
Experimental Protocols
Protocol 1: Determining Optimal Uncaging Parameters
This protocol outlines a method to identify the minimal laser power and duration required for effective uncaging while minimizing phototoxicity.
-
Cell Preparation: Plate your cells of interest on a suitable imaging dish and culture under standard conditions.
-
Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol to monitor the response to (1S,3R)-ACPD.
-
Experimental Groups:
-
Control: Cells with calcium indicator and this compound, but no laser exposure.
-
Laser Only: Cells with calcium indicator, exposed to the uncaging laser at various power levels and durations, but without the caged compound. This group is crucial for identifying phototoxicity-induced calcium signals.
-
Experimental: Cells with calcium indicator and this compound, exposed to a range of laser powers and durations.
-
-
Uncaging and Imaging:
-
Select a region of interest (ROI) for uncaging.
-
For each experimental group, apply the uncaging laser pulse with the specified parameters.
-
Record the resulting calcium signal over time using fluorescence microscopy.
-
-
Data Analysis:
-
Quantify the amplitude and kinetics of the calcium signals in the experimental groups.
-
Compare the calcium signals in the "Laser Only" group to the experimental groups to identify any phototoxicity-induced calcium release.
-
The optimal parameters will be the lowest laser power and shortest duration that elicit a robust and reproducible calcium response in the experimental group without causing a significant response in the "Laser Only" group.
-
Protocol 2: Assessing Cell Viability Post-Uncaging using a Dye Exclusion Assay
This protocol uses a simple dye exclusion method to assess immediate cell death due to phototoxicity.
-
Perform Uncaging Experiment: Follow the procedure outlined in Protocol 1 or your specific experimental design.
-
Staining: Immediately after the uncaging experiment, add a viability dye such as Propidium Iodide (PI) or SYTOX Green to the imaging medium at the manufacturer's recommended concentration (e.g., 1-5 µg/mL for PI).
-
Incubation: Incubate the cells with the dye for 5-15 minutes at room temperature, protected from light.
-
Imaging: Acquire fluorescence images of the stained cells. Dead or membrane-compromised cells will show bright nuclear staining.
-
Quantification: Count the number of stained (dead) and unstained (live) cells in the field of view for each experimental condition. Express cell viability as a percentage of live cells relative to the total number of cells.
Protocol 3: Assessing Cell Viability Post-Uncaging using an MTT Assay
This protocol provides a quantitative measure of cell metabolic activity, which is an indicator of cell viability, at a later time point after uncaging.
-
Perform Uncaging Experiment in a Multi-Well Plate Format: This allows for higher throughput and easier quantification.
-
Post-Uncaging Incubation: After the experiment, return the cells to a standard cell culture incubator for a defined period (e.g., 12-24 hours) to allow for the development of delayed cytotoxic effects.
-
MTT Assay:
-
Add MTT reagent to the culture medium according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals using a solubilization solution provided with the kit.
-
-
Data Acquisition: Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the experimental group relative to the control (no laser) group.
Visualizations
Caption: A troubleshooting workflow for addressing high phototoxicity.
Caption: The signaling pathway initiated by uncaging of this compound.
Caption: A general experimental workflow for the assessment of phototoxicity.
References
- 1. This compound | CAS 1315379-60-2 | Tocris Bioscience [tocris.com]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optica Publishing Group [opg.optica.org]
- 5. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Spatial Resolution of NPEC-caged-(1S,3R)-ACPD Photolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the spatial resolution of NPEC-caged-(1S,3R)-ACPD photolysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is spatial control of its photolysis important?
A: this compound is a photolabile derivative of (1S,3R)-ACPD, a selective agonist for group I metabotropic glutamate (B1630785) receptors (mGluRs). The NPEC (1-(2-nitrophenyl)ethyl) caging group renders the ACPD molecule inactive until it is cleaved by light. This allows for the precise delivery of the agonist in space and time. Controlling the spatial resolution of photolysis is crucial for selectively activating mGluRs in specific subcellular compartments, such as individual dendritic spines or synaptic terminals, enabling the study of localized signaling pathways.
Q2: What are the main techniques to control the spatial resolution of this compound photolysis?
A: The two primary methods for controlling spatial resolution are one-photon and two-photon uncaging. Two-photon excitation, using a pulsed infrared laser, offers significantly higher spatial resolution, particularly in the axial dimension, confining the photolysis to the focal volume.[1] One-photon uncaging can also be localized, especially when using a focused laser beam, but is more susceptible to out-of-focus uncaging.[1] Advanced techniques like holographic photolysis can further shape the illumination volume to match specific cellular structures.[2]
Q3: What are the key photochemical properties of the NPEC caging group?
A: The NPEC caging group is known for its stability against hydrolysis, making it suitable for prolonged experiments.[3][4] It is efficient for near-UV photolysis.[3] However, it's important to note that NPEC cages generally have slower photolysis rates compared to other caging groups like MNI.[4]
Q4: At what wavelength should I perform the photolysis of NPEC-caged compounds?
A: NPEC-caged compounds are typically photolyzed using near-UV light. While the peak absorption is in the 340-360 nm range, working at longer wavelengths, such as 405 nm, can be advantageous in scattering tissue as it reduces light absorption by the bulk of the caged compound solution, allowing for deeper tissue penetration.[3] The lower photolysis efficiency at 405 nm can often be compensated for by increasing the laser power.[3]
Q5: What is the expected biological response upon photolysis of this compound?
A: Photolysis of this compound releases ACPD, which activates group I mGluRs (mGluR1 and mGluR5). This can lead to various downstream signaling events, including the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration. In electrophysiological recordings, this can manifest as slow inward currents.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak biological response after photolysis | 1. Insufficient laser power or pulse duration: The energy delivered is not enough to uncage a sufficient concentration of ACPD. 2. Incorrect wavelength: The chosen wavelength is not optimal for NPEC photolysis. 3. Degradation of the caged compound: The compound may have degraded due to improper storage or handling. 4. Low concentration of the caged compound at the target site. 5. Receptor desensitization. | 1. Increase laser power or pulse duration incrementally. Be cautious of phototoxicity. 2. Ensure the light source is aligned and focused correctly. Use a wavelength in the near-UV range (e.g., 365 nm or 405 nm). 3. Store the compound as recommended by the manufacturer (typically at -20°C, protected from light). Prepare fresh solutions for each experiment. 4. Increase the concentration of the caged compound in the bath or perfusion solution. 5. Allow for a sufficient recovery period between successive photolysis events. |
| Poor spatial resolution (activation outside the intended area) | 1. Out-of-focus photolysis (especially with one-photon uncaging): Light is uncaging the compound above and below the focal plane.[1] 2. Light scattering: The laser beam is scattered by the tissue, enlarging the effective uncaging volume. 3. High laser power: Excessive power can lead to thermal effects and a larger effective uncaging volume. 4. Diffusion of the uncaged ACPD: The released agonist can diffuse to adjacent areas. | 1. Switch to two-photon uncaging for significantly improved axial resolution. [1] 2. Use a longer wavelength (e.g., 405 nm for one-photon or a suitable IR wavelength for two-photon) to minimize scattering. 3. Use the minimum laser power necessary to elicit a localized response. 4. Use shorter photolysis pulses to minimize the amount of uncaged ACPD. Consider the local diffusion coefficients. |
| Phototoxicity (cell swelling, blebbing, or death) | 1. High laser intensity or prolonged exposure: The high energy of the laser can damage cellular components. 2. Use of short UV wavelengths: Shorter wavelengths are generally more phototoxic. 3. Accumulation of photolysis byproducts: The caging group and other byproducts can be toxic at high concentrations. | 1. Reduce laser power and/or pulse duration. Use intermittent pulses instead of continuous illumination. 2. Whenever possible, use longer wavelengths (e.g., 405 nm or two-photon excitation in the IR range). 3. Ensure adequate perfusion to wash away byproducts. Limit the total number of photolysis events in a single area. |
| Variability in responses between experiments | 1. Inconsistent laser power or alignment. 2. Fluctuations in the concentration of the caged compound. 3. Differences in cell health or receptor expression levels. 4. Inconsistent positioning of the photolysis spot relative to the target structure. | 1. Calibrate the laser power before each experiment. Ensure consistent alignment of the optical path. 2. Prepare fresh solutions of the caged compound and ensure thorough mixing in the experimental chamber. 3. Monitor cell health throughout the experiment. Use cells from a consistent passage number or animal age. 4. Use high-resolution imaging to precisely target the photolysis location. |
Quantitative Data
Table 1: Factors Influencing Spatial Resolution in One-Photon vs. Two-Photon Uncaging
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Impact on Spatial Resolution |
| Excitation Volume | Conical | Ellipsoidal (diffraction-limited) | Two-photon excitation provides significantly better axial (z-axis) confinement, leading to higher 3D spatial resolution.[1] |
| Wavelength | Near-UV (e.g., 365 nm, 405 nm) | Infrared (e.g., 700-1000 nm) | Longer wavelengths used in two-photon uncaging are less scattered by tissue, allowing for deeper penetration and better resolution in deep tissue.[3] |
| Numerical Aperture (NA) of Objective | Higher NA improves resolution | Higher NA improves resolution | A higher NA objective focuses the light to a smaller spot, improving both lateral and axial resolution for both methods. |
| Out-of-Focus Excitation | Significant | Negligible | The non-linear nature of two-photon absorption restricts excitation to the focal point, virtually eliminating out-of-focus uncaging.[1] |
Experimental Protocols
Protocol 1: One-Photon Laser Uncaging of this compound
-
Preparation of this compound solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration (typically in the µM to mM range) in the extracellular recording solution. Protect the solution from light.
-
Cell Preparation: Prepare your cell culture or tissue slice as required for your experiment (e.g., electrophysiological recording or calcium imaging).
-
Bath Application: Perfuse the experimental chamber with the solution containing this compound for a sufficient time to allow for equilibration.
-
Light Source: Use a UV or near-UV laser (e.g., 365 nm or 405 nm) coupled to the microscope.
-
Focusing and Targeting: Identify the target region of interest (e.g., a specific dendrite) using appropriate imaging techniques (e.g., DIC or fluorescence if the cell is labeled). Focus the uncaging laser to a small spot on the target.
-
Photolysis: Deliver a short pulse of laser light (e.g., 1-10 ms) to uncage the ACPD. The laser power should be adjusted to the minimum level that elicits a detectable response to minimize phototoxicity and diffusion.
-
Data Acquisition: Record the biological response (e.g., postsynaptic current or change in fluorescence) simultaneously with the photolysis event.
-
Control Experiments: Perform control experiments by applying the laser pulse in a region without cells or in the absence of the caged compound to rule out light-induced artifacts. Also, apply ACPD directly to confirm receptor functionality.
Protocol 2: Two-Photon Uncaging of this compound
-
Preparation of this compound solution: Follow the same procedure as for one-photon uncaging. Higher concentrations may be required for two-photon uncaging.
-
Cell Preparation: Prepare the cells or tissue as for one-photon uncaging.
-
Bath Application: Perfuse the chamber with the caged compound solution.
-
Light Source: Use a mode-locked Ti:Sapphire laser or other suitable pulsed infrared laser tuned to a wavelength appropriate for two-photon excitation of the NPEC cage (typically in the 700-800 nm range, but requires empirical determination).
-
Focusing and Targeting: Use the two-photon microscope to visualize the target structure with high resolution.
-
Photolysis: Deliver a short train of laser pulses (e.g., 1-5 ms) to the targeted sub-micrometer spot. Adjust the laser power to the minimum required for a localized response.
-
Data Acquisition: Record the biological response with high temporal resolution.
-
Control Experiments: Perform the same control experiments as for one-photon uncaging.
Visualizations
Caption: Experimental workflow for photolysis of this compound.
Caption: Signaling pathway of (1S,3R)-ACPD via group I mGluRs.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
- 4. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Caged Compounds in Patch-Clamp Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using caged compounds in patch-clamp experiments.
Frequently Asked Questions (FAQs)
1. What are caged compounds and why use them in patch-clamp experiments?
Caged compounds are biologically active molecules rendered temporarily inactive by a photolabile "caging" group.[1][2] When exposed to a brief pulse of light, typically in the UV or near-UV spectrum, the cage is cleaved, releasing the active molecule with high temporal and spatial precision.[3][4] This technique is advantageous in patch-clamp electrophysiology as it allows for the rapid and localized application of neurotransmitters, second messengers, or other signaling molecules, overcoming the diffusion-limited kinetics of traditional drug application methods.[3][4]
2. How are caged compounds introduced into the cell for intracellular studies?
The most common and precise method for intracellular application in patch-clamp experiments is diffusion from the patch pipette into the cell cytosol during whole-cell recording.[3][5] It is crucial to allow sufficient time for the caged compound to equilibrate within the cell, which can take several minutes depending on the size of the molecule and the cell.[3][6] Other methods include microinjection or using membrane-permeant ester forms of the caged compound, though these offer less control over the final intracellular concentration.[5]
3. What are the critical considerations before starting an experiment with caged compounds?
Before beginning, it is essential to ensure that the caged compound itself, as well as the byproducts of photolysis, are biologically inert in your experimental system.[3][4] It is also crucial to perform control experiments to confirm that the light flash alone does not elicit a response.[3] The rate of uncaging should be faster than the biological process being studied to accurately measure kinetics.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No response or a very weak response after photolysis. | 1. Incomplete uncaging: Insufficient light intensity, duration, or inappropriate wavelength.[6] 2. Low concentration of caged compound: The final intracellular concentration may be too low after diffusion from the pipette.[3] 3. Degradation of the caged compound: Exposure to ambient light or issues with solution stability.[6] 4. "Inner filter" effect: At high concentrations, the caged compound in the solution between the light source and the cell can absorb most of the light, preventing efficient uncaging at the focal plane.[7] | 1. Optimize photolysis parameters: Increase flash lamp voltage/capacitance or laser power. Ensure the light source is properly aligned and focused. Consider using a wavelength closer to the absorption maximum of the caged compound, but be mindful of the inner filter effect.[6][8] 2. Increase pipette concentration: Use a higher concentration of the caged compound in the patch pipette. Allow for a longer equilibration period after establishing the whole-cell configuration.[3] 3. Protect from light: Work in dim light and wrap the syringe containing the caged compound solution in aluminum foil. Prepare fresh solutions.[6] 4. Use a lower concentration or a longer wavelength: Reduce the concentration of the caged compound in the extracellular solution for extracellular uncaging. Alternatively, use a longer wavelength where light absorption is reduced, and compensate with higher laser power.[7] |
| Response observed in the absence of the caged compound (light flash alone elicits a response). | Phototoxicity or light-induced artifacts: The high-intensity light flash may be directly affecting the cell or the recording equipment. | 1. Reduce light intensity/duration: Use the minimum light exposure necessary to achieve sufficient uncaging. 2. Perform control experiments: Meticulously test the effect of the light flash on cells that do not contain the caged compound.[3] 3. Use a different wavelength: If possible, switch to a longer wavelength that may be less damaging to the cells.[7] |
| The caged compound or its byproducts appear to have biological activity. | 1. Inherent activity of the caged molecule: The caging group may not completely abolish the activity of the parent molecule.[1] 2. Biological activity of photolysis byproducts: The remnants of the caging group after photolysis can sometimes interact with cellular components.[3] | 1. Test for off-target effects: Apply the caged compound without photolysis to test for any agonist or antagonist activity.[5] 2. Use control compounds: Perform parallel experiments with a structurally related caged compound that undergoes a similar photochemical reaction but does not release the molecule of interest.[3] 3. Pre-activate the pathway: Add an excess of the active molecule to the caged compound solution to pre-activate the pathway of interest before photolysis. Any additional response can then be attributed to the uncaging.[3] |
| Difficulty achieving a gigaohm seal or maintaining cell health. | 1. Issues with the internal solution: The pH or osmolarity of the internal solution containing the caged compound may be suboptimal.[9] 2. Solubility issues: Some caged compounds have poor water solubility.[1] | 1. Check internal solution parameters: Verify the pH and osmolarity of your internal solution after adding the caged compound.[9] 2. Use a different internal solution for sealing: Fill the very tip of the pipette with a standard internal solution and backfill with the caged compound solution. This can help in achieving a good seal before the caged compound diffuses to the tip.[9] 3. Consult manufacturer's data for solubility: Ensure the caged compound is fully dissolved. Some compounds may require a small amount of DMSO or other solvents. |
| Variability in the response to photolysis. | 1. Inconsistent photolysis: Fluctuations in the light source output or movement of the preparation. 2. Incomplete diffusion: The time for the caged compound to diffuse from the pipette to the site of action may vary between cells.[3] | 1. Monitor light source power: Regularly check the output of your flash lamp or laser. Ensure the preparation is stable and does not move during the experiment. 2. Standardize equilibration time: Use a consistent and sufficiently long waiting period after breaking into the cell before starting photolysis experiments.[6] |
Quantitative Data Summary
The following table summarizes typical experimental parameters for commonly used caged compounds in patch-clamp studies. Note that these values are starting points and may require optimization for your specific experimental conditions.
| Caged Compound | Typical Pipette Concentration | Common Photolysis Wavelength(s) | Reported Quantum Yield (Φ) | Typical Application |
| MNI-Glutamate | 1-10 mM | 350-365 nm, 405 nm[8] | ~0.085 | Excitatory neurotransmission studies[10] |
| DPNI-GABA | 1-5 mM | 350-365 nm, 405 nm[1] | ~0.06 | Inhibitory neurotransmission studies[10] |
| Caged cAMP | 100-500 µM | ~350 nm | 0.63 | Second messenger signaling[6] |
| Caged IP₃ | 1-20 µM | ~350 nm | 0.65 | Second messenger signaling[11] |
| DM-nitrophen (Caged Ca²⁺) | 1-5 mM | 350-365 nm, 405 nm[8] | 0.18 | Calcium signaling[2] |
| NPE-caged ATP | 1-5 mM | ~350 nm | 0.65 | ATP-dependent processes[11] |
Experimental Protocols
Preparation of Caged Compound Pipette Solution
-
Calculate the required amount: Determine the volume of internal solution needed for your experiments. Calculate the mass of the caged compound required to achieve the desired final concentration.
-
Dissolve the caged compound: Add the powdered caged compound to a microcentrifuge tube. Add a small amount of the standard internal solution and vortex thoroughly. Some caged compounds may have limited aqueous solubility and may require initial dissolution in a small volume of DMSO before adding to the internal solution. Be sure that the final concentration of DMSO does not affect your preparation.
-
Adjust pH and osmolarity: After the caged compound is fully dissolved, check the pH and osmolarity of the solution. Adjust to your standard values (e.g., pH 7.2-7.4, 290-310 mOsm) using KOH/HCl and sucrose/NaCl, respectively.[12]
-
Filter the solution: Filter the final solution through a 0.2 µm syringe filter to remove any precipitates.[12]
-
Store properly: Aliquot the solution into small, light-protected tubes and store at -20°C or -80°C. On the day of the experiment, thaw one aliquot and keep it on ice and protected from light.[6]
Whole-Cell Patch-Clamp Recording with a Caged Compound
-
Prepare the rig: Turn on all equipment (amplifier, light source, perfusion system, etc.). Ensure the recording chamber is perfused with artificial cerebrospinal fluid (aCSF) at a stable rate (e.g., 1.5-2 mL/min).[13]
-
Pull pipettes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with your internal solution.[6][12]
-
Fill the pipette: Backfill the pipette with the filtered caged compound internal solution using a microloader tip.[12] Be careful to avoid introducing bubbles.
-
Approach the cell: Under visual guidance (e.g., DIC microscopy), approach a healthy-looking cell with the patch pipette while applying slight positive pressure.[12]
-
Form a gigaohm seal: Once the pipette touches the cell membrane, release the positive pressure to allow the membrane to seal to the pipette tip. A seal resistance greater than 1 GΩ is desired.[12]
-
Establish whole-cell configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip. The cell's contents are now continuous with the pipette solution.[12]
-
Equilibration: Wait for at least 2-5 minutes to allow the caged compound to diffuse from the pipette into the cell and equilibrate.[6]
-
Perform recording and photolysis: Begin your voltage-clamp or current-clamp recording. Deliver a brief light flash to the area of interest to uncage the compound and record the resulting physiological response.[6]
Calibration of Photolysis
To quantify the concentration jump of the released molecule, it is essential to calibrate your photolysis system. A common method involves using a caged fluorophore, such as NPE-HPTS, which releases a fluorescent product upon photolysis.[7][8]
-
Prepare a standard solution: Prepare a solution of the caged fluorophore (e.g., NPE-HPTS) at a known concentration in a buffer mimicking your intracellular solution.
-
Create microdroplets: Place a small, measured droplet of the solution on a glass coverslip under mineral oil to prevent evaporation.[4]
-
Photolysis: Expose the droplet to the same light flash used in your experiments.
-
Measure fluorescence: Measure the fluorescence of the droplet before and after the flash using your microscope's camera or a photodiode.
-
Relate to concentration: Create a standard curve by measuring the fluorescence of known concentrations of the unconjugated fluorophore (e.g., HPTS). Use this curve to determine the concentration of the fluorophore released by your light flash.
-
Calculate uncaging efficiency: The percentage of the caged compound that was photolyzed can then be calculated. This efficiency can be used to estimate the concentration of your experimental compound released under the same photolysis conditions.[8]
Signaling Pathway Diagrams
cAMP Signaling Pathway
Caption: The cAMP signaling pathway, which can be activated by uncaging cAMP.
IP₃-DAG Signaling Pathway
References
- 1. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
- 8. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.fsu.edu [bio.fsu.edu]
- 11. rupress.org [rupress.org]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
Minimizing off-target effects of NPEC-caged-(1S,3R)-ACPD
Welcome to the technical support center for NPEC-caged-(1S,3R)-ACPD. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and ensuring the successful application of this photosensitive compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a photoactivatable version of (1S,3R)-ACPD, a potent agonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs). The (1S,3R)-ACPD molecule is rendered biologically inactive by being covalently linked to a 1-(2-nitrophenyl)ethyl (NPEC) caging group. Upon illumination with near-UV light (typically around 360 nm), the NPEC cage is cleaved, releasing the active (1S,3R)-ACPD. This allows for precise spatial and temporal control over the activation of mGluRs in your experimental preparation.
Q2: What are the primary off-target effects to be aware of when using this compound?
A2: The primary off-target effects can be categorized as follows:
-
Effects of the Caged Compound: The this compound itself should be biologically inert. However, it is crucial to test for any agonist or antagonist activity at the concentrations used in your experiments. One study has shown no inhibition of GABA-A receptors at concentrations used experimentally.
-
Effects of Photolysis Byproducts: The uncaging process releases the NPEC cage as byproducts, primarily 2-nitrosoacetophenone. While the biological activity of this specific byproduct is not extensively documented in the context of neuroscience experiments, related nitroaromatic compounds can have biological effects. It is therefore essential to perform control experiments to rule out any effects of the photolysis byproducts.
-
Phototoxicity: The UV light used for uncaging can be damaging to cells and tissues. This can manifest as changes in membrane properties, altered neuronal firing, or even cell death with prolonged or high-intensity exposure.
-
Incomplete Uncaging: Insufficient UV light exposure will result in only partial release of (1S,3R)-ACPD, leading to an unknown effective concentration and potentially confounding results.
Q3: What are the known on-target effects of the uncaged (1S,3R)-ACPD?
A3: (1S,3R)-ACPD is an agonist at both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors. Its activation of these receptors can lead to a variety of cellular responses, including:
-
Postsynaptic excitation through the generation of an inward current and a decrease in membrane conductance.[1][2][3] This is often associated with the blockade of a Ba2+-sensitive resting K+ conductance.[1][2]
-
Activation of the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Mobilization of intracellular calcium from internal stores.[4]
-
Activation of downstream kinases such as Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK).[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No response or a weak response after UV flash. | 1. Insufficient uncaging: The UV light intensity or duration is too low. 2. Degraded this compound: Improper storage or handling. 3. Receptor desensitization: Prior exposure to glutamate agonists. 4. Incorrect focal plane: The UV spot is not focused on the area of interest. | 1. Calibrate your UV light source. (See Protocol 1). Increase the duration or intensity of the UV flash. 2. Store the compound desiccated at room temperature as recommended. Prepare fresh stock solutions in a suitable solvent like water or DMSO and aliquot for single use to avoid freeze-thaw cycles. 3. Ensure a sufficient washout period if other agonists were used. 4. Use a fluorescent marker to visualize the UV spot and ensure it is correctly positioned. |
| Response observed before the UV flash. | 1. Spontaneous hydrolysis of the caged compound: This can occur with prolonged exposure to aqueous solutions. 2. Contamination of the stock solution with uncaged (1S,3R)-ACPD. | 1. Prepare fresh experimental solutions immediately before use. 2. Use a fresh, unopened vial of the caged compound to prepare a new stock solution. |
| Inconsistent responses to repeated UV flashes. | 1. Fluctuations in UV lamp output. 2. Accumulation of photolysis byproducts that may have inhibitory effects. 3. Photodamage to the tissue. | 1. Allow the lamp to warm up sufficiently before starting the experiment. Use a power meter to monitor the lamp's output stability. 2. Ensure adequate perfusion of the experimental chamber to wash away byproducts. 3. Reduce the intensity and/or duration of the UV flashes. Consider using longer wavelength light if your setup allows, as it is generally less damaging. |
| Signs of phototoxicity (e.g., changes in cell morphology, increased spontaneous firing). | Excessive UV light exposure. | Minimize UV exposure: Use the lowest light intensity and shortest duration that reliably elicits a response. Increase the distance between the light source and the sample if possible. Use a two-photon laser for uncaging, which offers more precise spatial localization and reduced phototoxicity. |
Data Presentation
Table 1: Quantitative Data for this compound and its active form.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Weight | 366.32 g/mol | [6][7] |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | [6] |
| (1S,3R)-ACPD | ||
| Molecular Weight | 173.17 g/mol | |
| EC50 at mGluR1 | 42 µM | |
| EC50 at mGluR2 | 5 µM | |
| EC50 at mGluR5 | 15 µM | |
| EC50 at mGluR6 | 60 µM |
Experimental Protocols
Protocol 1: Calibration of UV Light Source for Uncaging
This protocol provides a general framework for calibrating your UV light source. The exact parameters will need to be optimized for your specific experimental setup.
Objective: To determine the optimal UV light intensity and duration required for consistent and controlled uncaging of this compound.
Materials:
-
This compound
-
A stable UV light source (e.g., mercury lamp with appropriate filters, UV-LED, or a laser)
-
A photodiode or a UV power meter
-
Your experimental recording setup (e.g., electrophysiology rig)
-
A fluorescent dye that can be excited by your UV source (e.g., DAPI or a caged fluorophore) for visualizing the light path.
Procedure:
-
Characterize the UV Light Source:
-
Position the photodiode or power meter at the same focal plane as your sample.
-
Measure the power output of your UV source at different intensity settings.
-
Determine the stability of the light source over time by recording the power output at a constant setting for an extended period.
-
-
Visualize the Uncaging Area:
-
Fill your experimental chamber with a solution containing a low concentration of a fluorescent dye.
-
Use the UV light to excite the dye and visualize the size and shape of the uncaging area. This will help in positioning the UV spot accurately over your region of interest.
-
-
Determine the Uncaging Efficiency (Functional Assay):
-
Prepare your biological sample (e.g., a brain slice for electrophysiology).
-
Bath apply a known concentration of this compound.
-
Start with a low UV light intensity and a short flash duration.
-
Deliver a single UV flash and record the biological response (e.g., a postsynaptic current).
-
Gradually increase the duration and/or intensity of the UV flash until you observe a consistent and reproducible response.
-
To determine the concentration of released (1S,3R)-ACPD, you can perform a dose-response curve with known concentrations of the uncaged compound and compare the response to that elicited by photolysis.
-
-
Establish a Standard Uncaging Protocol:
-
Once you have determined the optimal settings, use these parameters consistently across all your experiments to ensure reproducibility.
-
Regularly check the power output of your UV lamp to account for any age-related decline in performance.
-
Protocol 2: Control Experiments to Validate On-Target Effects
Objective: To confirm that the observed biological effects are due to the specific activation of mGluRs by uncaged (1S,3R)-ACPD and not due to off-target effects.
Procedure:
Perform the following control experiments in parallel with your main experiment:
-
UV Light Only Control:
-
Perfuse your sample with the vehicle solution (without the caged compound).
-
Deliver a UV flash with the same parameters used in your experiment.
-
Expected Outcome: No biological response. If a response is observed, it indicates phototoxicity or a direct effect of the UV light on your preparation.
-
-
Caged Compound Only Control (No UV):
-
Perfuse your sample with the this compound solution.
-
Do not deliver a UV flash.
-
Expected Outcome: No biological response. If a response is observed, it indicates that the caged compound itself has biological activity at the concentration used.
-
-
Photolysis Byproducts Control:
-
This is a more challenging but important control. If possible, obtain or synthesize the primary photolysis byproduct (2-nitrosoacetophenone).
-
Perfuse your sample with a concentration of the byproduct that would be expected to be generated during your uncaging experiment.
-
Expected Outcome: No biological response. If a response is observed, it suggests an off-target effect of the byproduct.
-
-
Pharmacological Blockade:
-
Pre-incubate your sample with a known antagonist for the target mGluRs (e.g., a broad-spectrum mGluR antagonist or specific antagonists for Group I or II receptors).
-
Perfuse with the this compound solution in the continued presence of the antagonist.
-
Deliver the UV flash.
-
Expected Outcome: The biological response should be significantly reduced or completely blocked. This provides strong evidence that the observed effect is mediated by the intended mGluRs.
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound.
Caption: Signaling pathway of (1S,3R)-ACPD-activated Group I mGluRs.
References
- 1. 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "Uncaging" using optical fibers to deliver UV light directly to the sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mGlu5R promotes glutamate AMPA receptor phosphorylation via activation of PKA/DARPP-32 signaling in striatopallidal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisionary.com [precisionary.com]
- 7. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NPEC-caged-(1S,3R)-ACPD Uncaging in Deep Tissue Imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing NPEC-caged-(1S,3R)-ACPD for two-photon uncaging experiments in deep tissue imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a photosensitive ligand where the group I and II metabotropic glutamate (B1630785) receptor (mGluR) agonist, (1S,3R)-ACPD, is rendered biologically inactive by a 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group.[1][2][3] Its primary application is in neuroscience research, enabling the precise spatiotemporal release of (1S,3R)-ACPD using light, typically through two-photon uncaging, to study mGluR signaling and function in living cells and tissues.
Q2: What are the key photochemical properties of this compound?
The NPEC caging group is suitable for near-UV uncaging.[2] Key reported properties include:
These properties indicate a high efficiency of photolysis upon absorption of a photon.
Q3: What are the main challenges of using this compound for deep tissue imaging?
Deep tissue imaging presents several challenges for two-photon uncaging:
-
Light Scattering: As light penetrates deeper into the tissue, scattering reduces the ballistic focus of the laser, decreasing the efficiency and spatial resolution of uncaging.[4][5][6][7] This can necessitate higher laser powers, which may lead to phototoxicity.
-
Spatial Resolution: Achieving diffraction-limited resolution at depth is difficult due to scattering.[6][8][9][10] The effective uncaging volume can become larger and less defined.
-
Concentration Uniformity: Ensuring a homogenous concentration of the caged compound at the target depth can be challenging, particularly when applying it topically to the tissue.[11]
-
Phototoxicity: High laser intensities required to compensate for scattering at depth can cause tissue damage.[4][5]
Q4: Does this compound have any off-target effects?
A significant advantage of the NPEC caging group is that, at concentrations typically used in experiments, it does not inhibit GABA-A receptors, a common side effect of some other caging compounds like MNI-glutamate.[2][12]
Q5: How should this compound be stored and handled?
For long-term storage, it is recommended to desiccate the compound at room temperature.[2] Stock solutions can be prepared in DMSO (up to 100 mM) or water (up to 10 mM) and should be stored frozen.[1][2] To minimize spontaneous uncaging, solutions should be protected from light.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to uncaging | 1. Insufficient laser power at the target depth. Light scattering significantly attenuates the laser power in deep tissue.[4][5] | - Gradually increase the laser power. Be mindful of potential phototoxicity. - Characterize the laser power at the focal plane using a power meter or a calibration method with a fluorescent dye like Alexa-594.[14] - Optimize the excitation wavelength for deeper tissue penetration (longer wavelengths are generally better).[15] |
| 2. Suboptimal uncaging wavelength. The two-photon excitation spectrum of the caging group may not be optimal at the chosen wavelength. | - While the one-photon absorption maximum is known, the two-photon cross-section spectrum may differ. Experiment with wavelengths around the expected two-photon absorption peak (typically around twice the one-photon maximum). | |
| 3. Inadequate concentration of the caged compound at the target. Diffusion of the compound into deep tissue layers can be slow and non-uniform.[11] | - Increase the incubation time to allow for sufficient diffusion. - Consider alternative delivery methods such as local perfusion or microinjection closer to the target area.[4][5] - Co-apply a fluorescent dye with a similar molecular weight to visualize the diffusion profile.[11] | |
| 4. Photodegradation of the caged compound. Exposure to ambient light can lead to premature uncaging and depletion of the active compound.[13] | - Prepare and handle all solutions containing the caged compound under dim light conditions. - Use fresh solutions for each experiment. | |
| Poor spatial resolution of uncaging | 1. Light scattering broadening the focal volume. This is a major issue in deep tissue imaging.[6][8][10] | - Use a high numerical aperture (NA) objective to achieve a tighter focus.[14] - Consider adaptive optics to correct for tissue-induced aberrations. - Employ techniques that enhance deep-tissue resolution, such as using longer excitation wavelengths or computational methods.[8][15] |
| 2. Diffusion of the uncaged agonist. Once released, (1S,3R)-ACPD can diffuse away from the uncaging site, activating receptors in a larger area. | - Use shorter laser pulse durations to minimize the initial uncaging volume. - Analyze the response at the earliest time points after uncaging. | |
| Evidence of phototoxicity | 1. Excessive laser power or exposure time. High laser fluences can lead to cellular damage.[4] | - Use the minimum laser power and shortest pulse duration necessary to elicit a reliable response. - Avoid repeated uncaging at the same location if possible. - Monitor cell health and morphology throughout the experiment. |
| 2. Accumulation of photolysis byproducts. The byproducts of the uncaging reaction could potentially be toxic, although this is less of a concern with NPEC compared to some other cages.[16] | - If toxicity is suspected, reduce the total uncaging duration and concentration of the caged compound. | |
| Receptor desensitization | 1. Prolonged or repeated stimulation. Continuous activation of mGluRs can lead to desensitization, reducing the response to subsequent uncaging. | - Allow for a sufficient recovery period between uncaging events. - Use a minimal, effective concentration of the caged compound. |
Quantitative Data Summary
| Parameter | Value | Compound | Reference(s) |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ (at 347 nm) | This compound | [2] |
| Quantum Yield (φ) | 0.64 | This compound | [2] |
| Two-Photon Uncaging Cross-Section (δu) | ~3 GM (at 740 nm) | Alkoxynitrobiphenyl-caged Glutamate (for comparison) | [17] |
Experimental Protocols
Protocol 1: Preparation and Application of this compound for Brain Slice Experiments
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to make a 100 mM stock solution.[2]
-
Aliquot and store at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the final working concentration (typically in the µM to mM range, which needs to be empirically determined).
-
Protect the working solution from light.
-
-
Application to Tissue:
Protocol 2: Two-Photon Uncaging in Deep Tissue
-
Microscope Setup:
-
Use a two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., a Ti:Sapphire laser).[12][14]
-
The laser should be tunable to the optimal two-photon excitation wavelength for the NPEC cage (typically in the 700-800 nm range).
-
Use a high-NA objective for efficient light collection and tight focusing.[14][18]
-
-
Locating the Target Region:
-
Identify the cells or subcellular structures of interest using two-photon imaging of a fluorescent marker (e.g., a fluorescent dye-filled patch pipette or a genetically encoded fluorescent protein).
-
-
Uncaging Parameters:
-
Wavelength: Start with an uncaging wavelength of around 720-740 nm and optimize for the best response.
-
Power: Begin with a low laser power and gradually increase it until a physiological response is observed. The required power will increase with tissue depth.[11] A common practice is to calibrate the power to achieve a consistent response at different depths.[14]
-
Pulse Duration/Dwell Time: Use short pulse durations (e.g., 0.5-1 ms) to confine the uncaging to a small volume.[11][12]
-
-
Data Acquisition:
-
Record the physiological response (e.g., changes in intracellular calcium concentration via fluorescence imaging or electrophysiological recordings) simultaneously with the uncaging stimulus.
-
Visualizations
Caption: Signaling pathway activated by uncaging of (1S,3R)-ACPD.
Caption: General experimental workflow for two-photon uncaging.
Caption: A logical approach to troubleshooting a lack of response.
References
- 1. targetmol.cn [targetmol.cn]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Breaking the spatial resolution barrier via iterative sound-light interaction in deep tissue microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D resolution enhancement of deep-tissue imaging based on virtual spatial overlap modulation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 13. bio.fsu.edu [bio.fsu.edu]
- 14. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. personal.utdallas.edu [personal.utdallas.edu]
- 17. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Calibrating Laser Power for NPEC-caged-(1S,3R)-ACPD Two-Photon Excitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NPEC-caged-(1S,3R)-ACPD in two-photon excitation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a photosensitive ligand designed for the precise spatio-temporal control of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (1S,3R)-ACPD. The "NPEC" (1-(2-nitrophenyl)ethoxycarbonyl) caging group renders the (1S,3R)-ACPD molecule biologically inactive. Upon two-photon excitation with a focused laser beam, the NPEC cage is cleaved, releasing the active (1S,3R)-ACPD in a highly localized manner. This allows for the targeted activation of Group I and Group II mGluRs to study their roles in various signaling pathways and physiological processes.
Q2: What are the key photochemical properties of this compound?
| Property | Value | Reference |
| Caging Group | 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) | [1] |
| Uncaged Ligand | (1S,3R)-ACPD | [1] |
| Stability | Stable to hydrolysis | [1] |
| Photolysis Byproducts | Nitrosoacetophenone and CO2 | [2] |
Q3: What are the expected biological effects of uncaging (1S,3R)-ACPD?
(1S,3R)-ACPD is an agonist for both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[3] Activation of these receptors can lead to a variety of downstream signaling events.
-
Group I mGluRs (mGluR1/5): Primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can result in the release of intracellular calcium and the activation of protein kinase C (PKC).[4][5][6]
-
Group II mGluRs (mGluR2/3): Typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7]
The specific cellular response will depend on the receptor subtypes present in the experimental preparation.
Troubleshooting Guide
This guide addresses common issues encountered during two-photon uncaging experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak biological response after uncaging | Insufficient laser power: The laser power at the sample may be too low to efficiently cleave the NPEC cage. | 1. Empirically determine the optimal laser power: Follow the detailed experimental protocol below for laser power calibration. 2. Check laser alignment and focus: Ensure the laser beam is properly aligned and focused on the target area. |
| Incorrect wavelength: The two-photon excitation wavelength may not be optimal for the NPEC cage. While the optimal wavelength is not definitively established, a common starting point for nitroaromatic cages is around 720 nm.[8] | Systematically test a range of wavelengths (e.g., 720-800 nm) to find the most efficient one for your setup. | |
| Degradation of the caged compound: Improper storage or handling can lead to the degradation of this compound. | 1. Store the compound as recommended by the manufacturer: Typically, this involves storage in a cool, dark, and dry place. 2. Prepare fresh solutions for each experiment: Avoid repeated freeze-thaw cycles. | |
| Low concentration of the caged compound: The concentration of the caged compound in the bath or perfusion solution may be too low. | Increase the concentration of this compound. A typical starting concentration for caged glutamate compounds is in the low millimolar range.[8] | |
| Phototoxicity or non-specific cell death | Excessive laser power: High laser power can lead to phototoxicity and damage to the cells or tissue. | 1. Reduce the laser power: Use the minimum laser power necessary to elicit a reliable biological response. 2. Decrease the illumination time: Use shorter laser pulses or fewer repetitions. |
| Toxicity of photolysis byproducts: The nitrosoacetophenone byproduct of NPEC photolysis can be reactive, especially at high concentrations.[2] | 1. Use the lowest effective concentration of the caged compound. 2. Ensure adequate perfusion of the experimental chamber to wash away byproducts. 3. Consider adding a scavenger for reactive byproducts, such as glutathione (B108866) or dithiothreitol (B142953) (DTT), to the bath solution.[2] | |
| High background activity or spontaneous uncaging | Spontaneous hydrolysis of the caged compound: Although NPEC is reported to be stable against hydrolysis, some level of spontaneous release may occur over time.[1] | 1. Prepare fresh solutions of the caged compound. 2. Minimize the time the preparation is incubated in the caged compound solution. |
| Ambient light exposure: Exposure to ambient light can cause premature uncaging. | Protect the experimental setup and solutions from light as much as possible. | |
| Variability in responses between experiments | Inconsistent laser power: Fluctuations in laser output can lead to variable uncaging efficiency. | 1. Allow the laser to warm up and stabilize before each experiment. 2. Regularly measure the laser power at the objective. |
| Differences in tissue depth: Laser power will be attenuated as it passes through tissue, leading to lower effective power at deeper locations. | Calibrate and adjust the laser power based on the depth of the target within the tissue. | |
| Biological variability: The expression levels of mGluRs and downstream signaling components can vary between cells and preparations. | 1. Obtain data from a sufficient number of cells or experiments to account for biological variability. 2. Normalize responses to a baseline or control condition within each experiment. |
Experimental Protocols
Protocol 1: Empirical Calibration of Laser Power for Two-Photon Uncaging
Objective: To determine the minimum laser power required to elicit a reliable and reproducible physiological response mediated by (1S,3R)-ACPD, while minimizing phototoxicity.
Materials:
-
Two-photon microscope with a tunable femtosecond-pulsed laser.
-
This compound.
-
Experimental preparation (e.g., cultured neurons, brain slices).
-
Electrophysiology setup for recording cellular responses (e.g., patch-clamp).
-
Data acquisition and analysis software.
Procedure:
-
Prepare the experimental setup:
-
Prepare your biological sample and place it in the recording chamber of the two-photon microscope.
-
Establish a stable electrophysiological recording from a target cell.
-
Perfuse the chamber with a solution containing a known concentration of this compound (start with a concentration in the low millimolar range, e.g., 1-5 mM).
-
-
Determine the laser power range:
-
Set the laser to a wavelength commonly used for two-photon uncaging of nitroaromatic compounds (e.g., 720 nm).
-
Start with a very low laser power and gradually increase it in small increments.
-
At each power level, deliver a short laser pulse (e.g., 1-5 ms) to a region of interest near the recorded cell.
-
-
Monitor the biological response:
-
Record the physiological response of the cell (e.g., changes in membrane potential, postsynaptic currents) following each laser pulse.
-
Identify the threshold laser power at which a detectable and reproducible response is observed.
-
-
Create a power-response curve:
-
Once the threshold is determined, systematically increase the laser power and record the corresponding response amplitude.
-
Plot the response amplitude as a function of laser power to generate a power-response curve.
-
The optimal laser power will be in the rising phase of this curve, where small changes in power produce reliable responses without reaching saturation (which could indicate phototoxicity or receptor saturation).
-
-
Assess for phototoxicity:
-
After determining a potential working laser power, deliver repeated laser pulses at that power and monitor the health of the cell.
-
Look for signs of phototoxicity, such as changes in cell morphology, resting membrane potential, or input resistance.
-
If phototoxicity is observed, reduce the laser power or the duration of the laser pulses.
-
Expected Results: A power-response curve will be generated, allowing for the selection of an appropriate laser power for subsequent experiments. This power should be sufficient to elicit a consistent biological response with minimal phototoxicity.
| Parameter | Starting Value | Notes |
| Wavelength | 720 nm | Can be optimized by testing a range (e.g., 720-800 nm). |
| Laser Power | Start low (e.g., 5 mW at the objective) and increase incrementally. | The optimal power will depend on the specific microscope setup and sample. |
| Pulse Duration | 1-5 ms | Shorter pulses are generally preferred to minimize phototoxicity. |
| Caged Compound Concentration | 1-5 mM | May need to be adjusted based on the observed response. |
Signaling Pathway and Experimental Workflow Diagrams
(1S,3R)-ACPD Signaling Pathways
(1S,3R)-ACPD activates both Group I and Group II metabotropic glutamate receptors. The diagrams below illustrate the canonical signaling pathways initiated by the activation of these receptors.
Caption: Group I mGluR ((1S,3R)-ACPD) signaling cascade.
Caption: Group II mGluR ((1S,3R)-ACPD) signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for a two-photon uncaging experiment with this compound.
Caption: General experimental workflow for two-photon uncaging.
References
- 1. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 7. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
Technical Support Center: Preventing Diffusion of Uncaged (1S,3R)-ACPD in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the diffusion of uncaged (1S,3R)-ACPD in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is (1S,3R)-ACPD and why is controlling its diffusion important?
A1: (1S,3R)-ACPD is a potent and selective agonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs). Uncontrolled diffusion of this water-soluble compound in experimental preparations, such as brain slices, can lead to widespread, non-specific receptor activation. This can obscure the localized effects being investigated, leading to experimental artifacts and misinterpretation of results.
Q2: What are the primary signaling pathways activated by (1S,3R)-ACPD?
A2: (1S,3R)-ACPD primarily activates Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can mobilize intracellular calcium and activate protein kinase C (PKC) and other downstream effectors.[1]
Q3: What are the common experimental setups where diffusion of (1S,3R)-ACPD is a concern?
A3: Diffusion is a significant concern in any in vitro preparation where precise spatial application of the agonist is required. This is particularly relevant for:
-
Brain slice electrophysiology: When studying synaptic plasticity or neuronal excitability in a specific sub-region of a brain slice.
-
Calcium imaging in cell culture: When investigating the response of individual cells or small groups of cells to receptor activation.
-
Microscopy-based assays: Where localized application is necessary to observe specific cellular events.
Q4: What are the main strategies to prevent the diffusion of uncaged (1S,3R)-ACPD?
A4: The two primary strategies are:
-
Focal Perfusion/Application: This involves delivering the (1S,3R)-ACPD solution through a micropipette or a specialized perfusion system directly to the area of interest.
-
Increasing the Viscosity of the Application Solution: By dissolving (1S,3R)-ACPD in a viscous, inert medium, its diffusion from the application site can be significantly slowed.
Troubleshooting Guides
Issue 1: Non-specific neuronal activation observed far from the application site.
This is a classic sign of agonist diffusion. The following troubleshooting steps can help to localize the application of (1S,3R)-ACPD.
Solution 1.1: Implement a Focal Perfusion System
A focal perfusion system allows for the precise delivery of small volumes of agonist-containing solution to a targeted area.
Experimental Protocol: Setting up a Basic Gravity-Fed Focal Perfusion System
-
Pipette Preparation: Pull a borosilicate glass capillary to a fine tip (1-5 µm diameter) using a micropipette puller.
-
System Assembly: Connect the pulled pipette to a syringe and tubing. Mount the pipette on a micromanipulator for precise positioning over the brain slice.
-
Solution Loading: Fill the syringe and tubing with the (1S,3R)-ACPD solution, ensuring there are no air bubbles.
-
Application: Position the pipette tip close to the target region of the brain slice (e.g., 20-50 µm away). Apply gentle positive pressure to the syringe to eject a small volume of the solution. The flow rate can be controlled by adjusting the height of the syringe (for gravity-fed systems) or by using a syringe pump for more precise control.
-
Monitoring: Use a dye (e.g., Fast Green) in a test solution to visualize the area of application and optimize flow rate and pipette positioning before applying the agonist.
Solution 1.2: Increase the Viscosity of the (1S,3R)-ACPD Solution
Increasing the viscosity of the agonist solution can significantly reduce its diffusion rate. Methylcellulose (B11928114) is a commonly used and inert thickening agent.
Experimental Protocol: Preparing a Viscous (1S,3R)-ACPD Solution with Methylcellulose
-
Prepare a Stock Solution of Methylcellulose:
-
Autoclave water to sterilize it.
-
While the water is still hot (above 85°C), add the desired amount of methylcellulose powder (e.g., 1-2% w/v) and stir vigorously to disperse.
-
Cool the mixture in an ice bath while continuing to stir. The methylcellulose will dissolve as the solution cools.
-
Store the sterile methylcellulose solution at 4°C.
-
-
Prepare the Final (1S,3R)-ACPD Solution:
-
Dissolve the desired concentration of (1S,3R)-ACPD in the pre-made viscous methylcellulose solution.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Application: Apply the viscous solution using a micropipette as described in the focal perfusion protocol. The increased viscosity will help to confine the agonist to the application site.
Data Presentation: Comparison of Application Methods
| Parameter | Bath Application | Focal Perfusion (Standard ACSF) | Focal Perfusion (Viscous Solution) |
| Spatial Resolution | Low (entire slice) | High (~50-200 µm) | Very High (~20-100 µm) |
| Agonist Concentration Control | Poor at target site | Good | Excellent |
| Volume of Agonist Used | High | Low | Very Low |
| Risk of Desensitization | High | Moderate | Low |
Quantitative Data: Estimated Diffusion Coefficients
The diffusion of a small molecule like (1S,3R)-ACPD is significantly reduced in a more viscous medium. The following table provides estimated diffusion coefficients in different media.
| Medium | Approximate Viscosity (cP) | Estimated Diffusion Coefficient (D) of a Small Molecule (x 10⁻⁶ cm²/s) |
| Water / ACSF | 1 | ~5-10 |
| 1% Methylcellulose Solution | ~50 | ~0.5-1 |
| 2% Agarose Gel | High | ~0.1-0.5 |
Note: These are estimated values and can vary depending on the specific properties of the small molecule and the hydrogel.[2][3][4][5]
Issue 2: Inconsistent or weak responses to focally applied (1S,3R)-ACPD.
This can be due to several factors related to the delivery of the agonist.
Troubleshooting Steps:
-
Check for Clogged Pipette Tip: The fine tip of the application pipette can easily become clogged. Visually inspect the tip under a microscope and ensure a steady flow of solution when positive pressure is applied.
-
Optimize Pipette Position: The distance of the pipette tip from the tissue is critical. If it is too far, the agonist will be diluted in the bath solution before reaching the target. If it is too close, it could cause mechanical damage. A distance of 20-50 µm is generally a good starting point.
-
Verify Agonist Concentration: Ensure that the concentration of (1S,3R)-ACPD in the application pipette is sufficient to elicit a response. Due to some dilution upon ejection, a higher concentration than what is effective in bath application may be required.
-
Check for Viability of the Preparation: Ensure that the brain slice or cells are healthy and responsive. A control experiment with bath application of a known agonist can confirm the viability of the tissue.
Visualizations
Signaling Pathway of (1S,3R)-ACPD via Group I mGluRs
Caption: Signaling cascade initiated by (1S,3R)-ACPD activation of Group I mGluRs.
Experimental Workflow for Preventing Diffusion
Caption: Decision workflow for selecting and implementing a diffusion prevention strategy.
Logical Relationship of Troubleshooting Diffusion Issues
Caption: Logical flow for troubleshooting uncaged (1S,3R)-ACPD diffusion.
References
- 1. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diffusivity - Hydrogel Design [hydrogeldesign.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple Method to Determine Diffusion Coefficients in Soft Hydrogels for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NPEC-caged-(1S,3R)-ACPD for In Vivo Research
Welcome to the technical support center for NPEC-caged-(1S,3R)-ACPD. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this photosensitive ligand for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a photosensitive version of (1S,3R)-ACPD, a selective agonist for group I and group II metabotropic glutamate (B1630785) receptors (mGluRs). The "NPEC" [1-(2-nitrophenyl)ethyl] caging group renders the (1S,3R)-ACPD molecule biologically inactive until it is cleaved by photolysis, typically using near-UV light. This allows for precise spatial and temporal control over the activation of mGluRs in biological preparations.
Q2: What are the primary advantages of using this compound in in vivo studies?
The primary advantage is the ability to achieve precise spatiotemporal control of mGluR activation. Unlike systemic or direct injection of the active compound, uncaging allows researchers to stimulate specific cells or regions of interest within a living animal with millisecond temporal resolution. The NPEC caging group is also reported to be stable against hydrolysis.
Q3: What are the key limitations I should be aware of when using this compound in vivo?
The main limitations include shallow tissue penetration of the uncaging light, potential for phototoxicity, and possible off-target effects of the uncaged compound at high concentrations. Careful experimental design is crucial to mitigate these limitations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological response after uncaging. | Insufficient light penetration. | Near-UV light (350-400 nm) has limited tissue penetration, typically less than 1 mm. Ensure your target region is sufficiently superficial. For deeper targets, consider using two-photon uncaging, which utilizes near-infrared light with greater tissue penetration.[1][2][3] |
| Inefficient uncaging. | Check the specifications of your light source to ensure it delivers sufficient power at the optimal wavelength for NPEC cleavage (around 347 nm).[4] Calibrate your light source's power output. The NPEC cage has a slower photolysis rate compared to some other caging groups. You may need to increase the duration or intensity of the light pulse. | |
| Incorrect compound concentration. | Ensure the concentration of this compound at the target site is adequate. Local delivery methods like microinjection or application to the cortical surface are often necessary.[5] | |
| Compound degradation. | While NPEC-caged compounds are relatively stable, improper storage can lead to degradation. Store desiccated at room temperature as recommended.[6] Prepare fresh solutions for each experiment. | |
| Evidence of cell damage or apoptosis in the target area. | Phototoxicity from uncaging light. | High-energy UV light can be phototoxic.[2] Minimize light exposure to the shortest duration and lowest intensity required for effective uncaging. The use of two-photon excitation with near-infrared light can significantly reduce phototoxicity.[7][8] |
| Toxicity of photolysis byproducts. | The photolysis of the NPEC group can generate reactive nitroso species, which may be toxic.[9] Limit the total exposure to uncaging light. | |
| Excitotoxicity from the uncaged (1S,3R)-ACPD. | High concentrations of (1S,3R)-ACPD can induce excitotoxicity and apoptosis-like cell death.[8] Perform dose-response experiments to determine the minimal effective concentration for your desired biological effect. | |
| Observed off-target pharmacological effects. | Non-specific binding of the caged compound. | While this compound is reported to have no inhibitory effect on GABA-A receptors at typical experimental concentrations, it is good practice to perform control experiments to rule out off-target effects of the caged compound itself.[4] |
| Systemic distribution of the compound. | If using systemic delivery, the compound may have effects in unintended areas. Utilize local delivery methods to restrict the compound to the region of interest. |
Quantitative Data
Table 1: Optical Properties of this compound
| Property | Value | Reference |
| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | [4] |
| Quantum Yield (φ) | 0.64 | [4] |
| Recommended Uncaging Method | Near-UV photolysis or two-photon uncaging | [4][7][8] |
Table 2: Summary of In Vivo Limitations and Mitigation Strategies
| Limitation | Description | Mitigation Strategy |
| Limited Light Penetration | Near-UV light for one-photon uncaging penetrates less than 1 mm into brain tissue.[1][2][3] | Target superficial structures. Use two-photon uncaging with near-infrared light for deeper targets. |
| Phototoxicity | Both the uncaging light (especially UV) and the photolysis byproducts can cause cellular damage.[2][9] | Minimize light exposure (duration and intensity). Use two-photon excitation. |
| Excitotoxicity | High concentrations of the uncaged (1S,3R)-ACPD can lead to neuronal death.[8] | Perform dose-response studies to find the minimum effective concentration. |
| Off-Target Effects | The caged compound could potentially interact with other receptors. | Conduct control experiments with the caged compound without photolysis. |
| Slow Photolysis Rate | The "dark" rate of NPEC photolysis is in the range of 10-20 s⁻¹. | May not be suitable for studying very fast kinetic processes. Consider alternative caging groups for such applications. |
Experimental Protocols
In Vivo Two-Photon Uncaging of this compound in Rodent Brain
This protocol provides a general framework. Specific parameters will need to be optimized for your experimental setup and biological question.
1. Compound Preparation and Delivery:
-
Solubility: this compound is soluble to 10 mM in water and up to 100 mM in DMSO.[10] For in vivo use, it is advisable to use aCSF or a saline-based vehicle. If using DMSO, ensure the final concentration is non-toxic.
-
Delivery Method: For cortical structures, a cranial window is typically prepared. The caged compound can be applied directly to the cortical surface. For deeper structures, a cannula can be implanted for microinjection of the compound.
2. Animal Preparation:
-
Anesthetize the animal according to your institution's approved protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform the necessary surgical procedures (e.g., craniotomy) to expose the brain region of interest.
3. Two-Photon Microscopy and Uncaging:
-
Microscope Setup: Use an upright two-photon microscope equipped with a femtosecond-pulse Ti:sapphire laser.
-
Imaging: If co-labeling with a fluorescent marker, use a suitable wavelength for imaging that does not cause significant uncaging (e.g., >800 nm).
-
Uncaging: The optimal two-photon excitation wavelength for NPEC is approximately twice its one-photon absorption maximum (i.e., around 700 nm). However, specific optimization will be required. Start with a low laser power and short pulse duration and gradually increase to find the threshold for a biological response while minimizing photodamage.
4. Data Acquisition and Analysis:
-
Record the desired physiological response (e.g., electrophysiological recording, calcium imaging).
-
Perform control experiments, including application of the caged compound without uncaging and uncaging in a vehicle-only condition.
Visualizations
References
- 1. Advanced Near‐Infrared Light for Monitoring and Modulating the Spatiotemporal Dynamics of Cell Functions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Higher pulse frequency of near-infrared laser irradiation increases penetration depth for novel biomedical applications | PLOS One [journals.plos.org]
- 4. rndsystems.com [rndsystems.com]
- 5. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Pre-analytical stability of novel cerebrospinal fluid biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide: NPEC-caged-(1S,3R)-ACPD vs. MNI-caged Glutamate for mGluR Studies
In the precise world of neuroscience research, caged compounds are indispensable tools, offering spatial and temporal control over the activation of receptors. For scientists studying metabotropic glutamate (B1630785) receptors (mGluRs), the choice of the caged compound is critical and depends heavily on the experimental goals. This guide provides an objective comparison between two commonly used compounds: NPEC-caged-(1S,3R)-ACPD, which releases a selective mGluR agonist, and MNI-caged glutamate, which releases the endogenous neurotransmitter.
At a Glance: Key Differences
The fundamental difference lies in the released ligand. This compound releases (1S,3R)-ACPD, a synthetic agonist that selectively activates Group I and Group II mGluRs.[1][2] This provides specificity for studying these receptor subfamilies. In contrast, MNI-caged glutamate releases L-glutamate, the universal endogenous agonist for all glutamate receptors, including ionotropic (AMPA, NMDA, kainate) and all metabotropic (Groups I, II, and III) subtypes.[3] This allows for the study of the physiological response to the natural neurotransmitter but at the cost of receptor specificity.
Another critical distinction is their suitability for different photolysis techniques. The 4-methoxy-7-nitroindolinyl (MNI) caging group is renowned for its efficiency in two-photon uncaging, making MNI-caged glutamate a preferred choice for high-resolution mapping of synaptic function.[3][4] The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group, while highly efficient for conventional near-UV (one-photon) uncaging, is less optimal for two-photon applications.[1][5]
Quantitative Performance Comparison
The selection of a caged compound is often dictated by its photochemical and physical properties. The following table summarizes the key quantitative data for this compound and MNI-caged glutamate.
| Property | This compound | MNI-caged glutamate | Advantage |
| Released Ligand | (1S,3R)-ACPD | L-Glutamate | NPEC-ACPD: mGluR Group I/II SpecificityMNI-Glu: Physiological Relevance |
| Receptor Specificity | mGluR Group I & II Agonist[2] | Pan-Glutamate Receptor Agonist | NPEC-ACPD for isolating mGluR pathways |
| Caging Group | NPEC | MNI | MNI for two-photon applications |
| Quantum Yield (Φ) | 0.64[1][5] | 0.065 - 0.085[3][6] | NPEC-ACPD for one-photon efficiency |
| 1-Photon λmax | ~347 nm[1][5] | ~340 nm[6] | Similar |
| Extinction Coeff. (ε) | 660 M⁻¹cm⁻¹ at 347 nm[1][5] | ~4,820 M⁻¹cm⁻¹ at 336 nm[7] | MNI-Glu for superior light absorption |
| 2-Photon Cross-Section (δu) | Not Reported | 0.06 GM at 720-730 nm[3][8] | MNI-Glu is the established standard |
| Release Half-Time | Slower (ms-s range)[9] | ~200 ns[6] | MNI-Glu for mimicking fast synaptic events |
| Off-Target Effects | No inhibition of GABAA receptors[1][5] | GABAA receptor antagonist (~0.5 mM IC50)[4][6] | NPEC-ACPD for cleaner pharmacology |
| Water Solubility | Requires DMSO for stock[2] | Soluble to 50 mM[3] | MNI-Glu for easier preparation |
| Hydrolytic Stability | Stable[9] | Highly resistant to hydrolysis[3][6] | Both are stable |
Signaling Pathways and Experimental Design
Activation of Group I mGluRs, the primary target of (1S,3R)-ACPD, initiates a canonical signaling cascade. Understanding this pathway is crucial for interpreting experimental results.
An experimental workflow for a typical uncaging experiment involves several key stages, from preparing the biological sample to analyzing the resulting physiological data.
Experimental Protocols
Below is a generalized protocol for performing a two-photon glutamate uncaging experiment in acute brain slices, which can be adapted for one-photon uncaging of either compound.
Objective: To measure postsynaptic currents evoked by photolysis of a caged compound at a single dendritic spine.
Materials:
-
Caged Compound: MNI-caged glutamate (e.g., 2.5-10 mM) or this compound (concentration determined empirically).
-
Artificial Cerebrospinal Fluid (ACSF): Standard composition, continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal Solution: Standard patch-clamp internal solution containing a fluorescent dye (e.g., Alexa Fluor 488) for cell visualization.
-
Pharmacological Agents (Optional): TTX (to block action potentials), specific receptor antagonists (e.g., for NMDA or GABA receptors).
-
Equipment: Two-photon laser scanning microscope with a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire), electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold ACSF. Allow slices to recover for at least 1 hour at room temperature.[10]
-
Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with ACSF (2-3 mL/min) at a physiological temperature (e.g., 32-34°C).
-
Cell Targeting: Using differential interference contrast (DIC) optics, identify a target neuron (e.g., a CA1 pyramidal neuron).
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording. Allow the fluorescent dye in the pipette to fill the cell for 10-15 minutes to visualize dendritic morphology.
-
Caged Compound Application: Add the caged compound to the perfusing ACSF. MNI-glutamate is often recirculated to conserve the reagent. Be aware that MNI-glutamate can block GABAA receptors, potentially leading to epileptiform activity if not controlled.[4]
-
Two-Photon Imaging and Uncaging:
-
Switch to two-photon imaging mode (e.g., 920 nm) to visualize the dye-filled dendrites and identify individual spines.
-
Tune the laser to the uncaging wavelength for MNI-glutamate (typically 720-730 nm).[11]
-
Position the uncaging laser spot adjacent to the head of a single dendritic spine.
-
Deliver a short laser pulse (e.g., 0.5-2 ms (B15284909) duration, 10-20 mW power at the sample) to photorelease glutamate.[4][12]
-
-
Data Acquisition: Record the uncaging-evoked excitatory postsynaptic current (uEPSC) in voltage-clamp mode.
-
Analysis: Measure the amplitude and kinetics of the uEPSC. Repeat the stimulation at various locations or under different pharmacological conditions to map receptor distribution or probe signaling mechanisms.
Conclusions and Recommendations
The choice between this compound and MNI-caged glutamate is a decision between specificity and physiological context, and between one-photon and two-photon experimental designs.
Choose this compound if:
-
Your primary goal is to isolate and study the function of Group I and/or Group II mGluRs.
-
You are using a conventional one-photon (near-UV) uncaging setup.
-
Avoiding off-target effects on GABAergic transmission is critical for your experiment.[5]
Choose MNI-caged glutamate if:
-
You need to mimic fast, endogenous glutamatergic transmission.
-
Your experiment requires the high spatial resolution of two-photon uncaging to stimulate individual synapses or map circuits.[8][13]
-
You are studying the integrated response of all glutamate receptor subtypes at a synapse.
-
You can pharmacologically control for or are not concerned with the off-target GABAA receptor antagonism.[4]
For many modern neurophysiology experiments focused on synaptic function, the superior two-photon properties and rapid release kinetics of MNI-caged glutamate make it the more versatile and widely used tool, despite its lack of receptor specificity and potential off-target effects. However, for studies where isolating the mGluR pathway is paramount, This compound remains a valuable and specific agonist delivery system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. targetmol.cn [targetmol.cn]
- 3. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. This compound | CAS 1315379-60-2 | Tocris Bioscience [tocris.com]
- 6. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPEC-caged-dopamine | Benchchem [benchchem.com]
- 10. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-photon microscope for multisite microphotolysis of caged neurotransmitters in acute brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
A Comparative Guide to NPEC-caged-(1S,3R)-ACPD and Other Caged mGluR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NPEC-caged-(1S,3R)-ACPD with other commercially available caged metabotropic glutamate (B1630785) receptor (mGluR) agonists. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate tool for specific research applications.
Introduction to Caged mGluR Agonists
Caged compounds are invaluable tools in neuroscience, allowing for the precise spatiotemporal control of receptor activation through photolysis. For metabotropic glutamate receptors, which are involved in modulating a wide array of neuronal functions, caged agonists enable researchers to mimic synaptic transmission and dissect complex signaling pathways with high fidelity. This compound is a photosensitive ligand for Group I and II mGlu receptors, offering a valuable tool for studying these pathways. This guide compares its performance and properties to other common caged mGluR agonists.
Quantitative Comparison of Photolysis Properties
The efficacy of a caged compound is determined by several key photophysical parameters. The quantum yield (Φ) represents the efficiency of photorelease upon photon absorption, while the two-photon action cross-section (δu) indicates the efficiency of uncaging with two-photon excitation. A higher value for both parameters is generally desirable, as it allows for the use of lower light intensity, minimizing potential phototoxicity.
| Caged Compound | Caging Group | Target mGluR Group(s) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu) [GM] | Key Characteristics |
| This compound | NPEC | I & II | 0.64[1][2] | Not Reported | High quantum yield for near-UV uncaging; slower photorelease kinetics; no reported interference with GABAergic transmission.[3][4] |
| NPEC-caged-DHPG | NPEC | I | Not Reported | Not Reported | Slower photorelease, suitable for GPCR signaling studies; simpler synthesis compared to MNI cages.[4] |
| MNI-caged-L-Glutamate | MNI | I, II, & III | 0.065 - 0.085[5] | 0.06 @ 730 nm | Fast, sub-microsecond release; potential interference with GABAergic transmission at high concentrations.[3][4] |
| CDNI-caged-L-Glutamate | CDNI | I, II, & III | ~0.5 | ~5x greater than MNI-Glu | High quantum yield and improved two-photon efficiency compared to MNI-Glu. |
| DEAC450-caged-Glutamate | DEAC450 | I, II, & III | Not Reported | Excitation peak at 900 nm | Red-shifted excitation, suitable for two-color uncaging experiments. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of caged compounds. Below are generalized protocols for one-photon and two-photon uncaging experiments in brain slices.
One-Photon Uncaging of NPEC-caged Compounds
This protocol is suitable for wide-field illumination to activate receptors across a larger area.
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before use.
-
Caged Compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of the NPEC-caged compound (e.g., 100-500 µM). Ensure complete equilibration before starting the experiment.
-
Photolysis: Use a flash lamp or a high-power LED coupled to the microscope's epifluorescence port.
-
Light Source: Xenon arc flash lamp or LED with a peak emission around 365 nm.
-
Light Delivery: Deliver light through a high-numerical aperture objective.
-
Pulse Duration: Use brief light pulses (e.g., 1-10 ms) to control the amount of agonist released. The slower photorelease kinetics of NPEC cages should be considered when designing the stimulation protocol.[4]
-
-
Recording: Record physiological responses (e.g., whole-cell patch-clamp recordings of postsynaptic currents) before, during, and after the photolysis event.
Two-Photon Uncaging of MNI-caged Compounds
This protocol allows for highly localized uncaging, restricting agonist release to subcellular compartments like individual dendritic spines.
-
Slice Preparation and Incubation: Follow the same procedure as for one-photon uncaging.
-
Caged Compound Application: Bath-apply the MNI-caged compound at a concentration typically in the low millimolar range (e.g., 1-5 mM).
-
Two-Photon Microscopy Setup:
-
Laser: A mode-locked Ti:Sapphire laser tuned to the appropriate wavelength for the MNI cage (typically around 720-740 nm).
-
Microscope: A two-photon laser scanning microscope equipped with high-NA objectives.
-
-
Uncaging Procedure:
-
Targeting: Identify the specific cellular location for uncaging (e.g., a dendritic spine) using two-photon imaging.
-
Laser Parameters: Deliver short laser pulses (e.g., 0.5-5 ms) at a specific point. The laser power needs to be carefully calibrated to elicit a physiological response without causing photodamage.
-
-
Recording and Analysis: Record synaptic responses with high temporal resolution and correlate them with the precise location of uncaging.
Visualizing the Concepts
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: Group I mGluR signaling pathway initiated by photolysis of a caged agonist.
Caption: General experimental workflow for a caged compound photolysis experiment.
Caption: Logical comparison of different caging groups for mGluR agonists.
Conclusion
The choice of a caged mGluR agonist depends critically on the specific experimental goals. This compound stands out for its high quantum yield and lack of interference with GABAergic systems, making it an excellent choice for applications where these factors are paramount and the slower release kinetics are acceptable, such as studying the slower signaling cascades of mGluRs.[3][4] For experiments requiring very rapid, synapse-like activation, MNI-caged compounds are more suitable, albeit with the caveat of potential off-target effects on GABA receptors.[3][4] Newer generations of caging groups like CDNI and DEAC450 offer improved photophysical properties, expanding the toolkit for sophisticated photostimulation experiments. Careful consideration of the trade-offs between quantum yield, release kinetics, two-photon efficiency, and potential off-target effects is essential for the successful design and interpretation of uncaging experiments.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. nathan.instras.com [nathan.instras.com]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Validating mGluR Activation: A Comparative Guide to NPEC-caged-(1S,3R)-ACPD Uncaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating metabotropic glutamate (B1630785) receptor (mGluR) activation, with a primary focus on the use of NPEC-caged-(1S,3R)-ACPD photolysis. We will explore alternative activation methods, present supporting experimental data in comparative tables, provide detailed experimental protocols for key validation techniques, and visualize the associated signaling pathways and workflows.
Introduction to mGluR Activation via Caged Compounds
Photolysis of caged compounds offers precise spatiotemporal control over the release of bioactive molecules, making it an invaluable tool in neuroscience research.[1] This technique allows for the activation of receptors, such as mGluRs, in a manner that can mimic synaptic transmission while bypassing presynaptic release machinery.[2] this compound is a photosensitive ligand designed for the controlled release of (1S,3R)-ACPD, an agonist for both Group I and Group II mGluRs.[3][4] The NPEC caging group is characterized by its stability to hydrolysis and efficient near-UV photolysis, although it has a slower release rate compared to other caging groups like MNI, which is well-suited for the slower kinetics of mGluR signaling.[1][2]
Comparison of mGluR Activation Methods
Validating mGluR activation is crucial for understanding its physiological roles. The choice of activation method depends on the specific experimental question. Here, we compare this compound uncaging with other common techniques.
| Activation Method | Principle | Advantages | Disadvantages | Typical Agonist Concentration | Key Validation Readouts |
| This compound Uncaging | Photolysis of a caged compound to release (1S,3R)-ACPD locally. | High spatiotemporal precision, bypasses presynaptic mechanisms, stable in solution.[1][2] | Slower release kinetics (ms range) compared to some caged compounds[2], potential for off-target effects of the cage or byproducts, requires specialized photolysis equipment. | Varies with uncaging efficiency; bath application of caged compound typically in µM range. | Inward currents[2], changes in membrane potential[5], increased intracellular Ca2+[6][7], modulation of synaptic currents.[8][9] |
| Direct Bath Application of (1S,3R)-ACPD | Global application of the agonist to the entire preparation. | Simple, does not require specialized equipment, ensures widespread receptor activation. | Lacks spatial and temporal control, can lead to receptor desensitization, may activate extrasynaptic receptors. | 10-100 µM[5] | Inward currents[8][9], plateau potentials[5], changes in neuronal excitability. |
| Synaptic Stimulation | Electrical or optogenetic stimulation of presynaptic fibers to release endogenous glutamate. | Physiologically relevant activation of synaptic mGluRs. | Lacks receptor specificity (activates all postsynaptic glutamate receptors), activation level is dependent on release probability. | N/A | Slow excitatory postsynaptic potentials (EPSPs) or currents (EPSCs)[7], modulation of synaptic plasticity. |
| Other Caged Glutamate Agonists (e.g., MNI-caged glutamate) | Photolysis of other caged glutamate receptor agonists. | Can offer faster release kinetics (sub-millisecond)[2], allowing for the study of faster receptor dynamics. | May have different pharmacological profiles or off-target effects. MNI-caged compounds can interfere with GABAergic transmission at high concentrations.[2] | Varies with compound. | Similar to this compound. |
Experimental Protocols for Validating mGluR Activation
Validation of mGluR activation typically involves electrophysiological recordings and/or calcium imaging. Below are generalized protocols for these key experiments.
Electrophysiological Validation
Objective: To measure the electrophysiological response of a neuron to mGluR activation following this compound uncaging.
Methodology:
-
Preparation: Prepare acute brain slices or cultured neurons as per standard laboratory procedures.
-
Recording Setup: Use a whole-cell patch-clamp configuration to record from the target neuron.
-
Solutions:
-
External Solution (ACSF): Continuously perfuse with artificial cerebrospinal fluid. To isolate mGluR-mediated currents, include antagonists for ionotropic glutamate receptors (e.g., 20 µM CNQX for AMPA/kainate receptors and 50 µM D-AP5 for NMDA receptors) and GABAergic receptors (e.g., 10 µM bicuculline (B1666979) for GABAA receptors).[6][7]
-
Internal Solution: Use a standard potassium-based internal solution for recording membrane potential or currents.
-
Caged Compound: Add this compound to the external solution at a concentration of 100-500 µM. Protect the solution from light to prevent premature uncaging.[10]
-
-
Uncaging:
-
Data Acquisition: Record the resulting change in membrane potential (in current-clamp mode) or inward current (in voltage-clamp mode). Activation of Group I mGluRs typically leads to a slow depolarization or inward current.[2][8][9]
-
Pharmacological Confirmation: To confirm that the observed response is mediated by mGluRs, apply specific antagonists. For example, the Group I mGluR1 antagonist CPCCOEt can be used to block the slow inward current generated by NPEC-ACPD photolysis in Purkinje neurons.[2]
Calcium Imaging Validation
Objective: To visualize the increase in intracellular calcium concentration resulting from Group I mGluR activation.
Methodology:
-
Preparation and Dye Loading: Prepare acute brain slices or cultured neurons. Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or X-rhod-1 AM) by bath application.[6]
-
Imaging Setup: Use a fluorescence microscope (e.g., a two-photon or confocal microscope) equipped for live-cell imaging.
-
Solutions: Use an external solution similar to that for electrophysiology, containing iGluR and GABA receptor antagonists. Add this compound to the perfusion solution.
-
Uncaging: Deliver a UV light pulse to a specific region of interest to uncage the (1S,3R)-ACPD.
-
Image Acquisition: Acquire a time-series of fluorescence images before, during, and after the photolysis event.
-
Data Analysis: Measure the change in fluorescence intensity (ΔF/F) in the region of interest over time. Activation of Group I mGluRs will trigger a transient increase in intracellular calcium.[6][7]
-
Pharmacological Confirmation: Confirm the mGluR dependency of the calcium transient by pre-incubating the preparation with an mGluR antagonist, such as MCPG, which should prevent the increase in calcium upon uncaging.[6]
Signaling Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathways for Group I and Group II mGluRs activated by (1S,3R)-ACPD.
Caption: General experimental workflow for validating mGluR activation using this compound.
Conclusion
The validation of mGluR activation is a critical step in elucidating the complex roles of these receptors in neuronal function. This compound provides a powerful tool for this purpose, offering high precision in the delivery of an mGluR agonist. When combined with rigorous electrophysiological and imaging techniques, this approach allows for a detailed characterization of mGluR-mediated signaling. The choice of activation method should be carefully considered based on the specific experimental goals, with direct agonist application and synaptic stimulation serving as valuable complementary approaches.
References
- 1. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
- 2. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A positive feedback loop linking enhanced mGluR function and basal calcium in spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple actions of 1S,3R-ACPD in modulating endogenous synaptic transmission to spinal respiratory motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.fsu.edu [bio.fsu.edu]
- 11. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to NPEC-caged-(1S,3R)-ACPD: Specificity and Comparison with Alternatives for Metabotropic Glutamate Receptor Studies
For researchers in neuroscience and pharmacology, the precise spatiotemporal control of receptor activation is paramount to dissecting complex signaling pathways. Caged compounds, which release a bioactive molecule upon photolysis, offer an invaluable tool for such investigations. This guide provides a detailed comparison of NPEC-caged-(1S,3R)-ACPD, a photosensitive ligand for metabotropic glutamate (B1630785) receptors (mGluRs), with other available alternatives. We present quantitative data, experimental protocols, and visualizations to aid in the selection of the most appropriate tool for your research needs.
Specificity of the Active Ligand: (1S,3R)-ACPD
This compound releases the active agonist (1S,3R)-ACPD upon photolysis. Understanding the receptor specificity of (1S,3R)-ACPD is crucial for interpreting experimental results. (1S,3R)-ACPD is a broad-spectrum agonist for Group I and Group II metabotropic glutamate receptors.[1] Its potency varies across the different receptor subtypes, as detailed in the table below.
| mGluR Subtype | EC50 (μM) | Receptor Group |
| mGluR1 | 42 | Group I |
| mGluR2 | 5 | Group II |
| mGluR3 | Not Reported | Group II |
| mGluR4 | Not Reported | Group III |
| mGluR5 | 15 | Group I |
| mGluR6 | 60 | Group III |
| mGluR7 | Not Reported | Group III |
| mGluR8 | Not Reported | Group III |
Table 1: Agonist potency (EC50 values) of (1S,3R)-ACPD at various metabotropic glutamate receptor subtypes. Data sourced from commercially available product information.[1]
Photochemical Properties: this compound vs. Alternatives
The choice of a caged compound depends not only on the specificity of the released ligand but also on the properties of the caging group. The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group offers distinct advantages and disadvantages compared to other common caging moieties like 4-methoxy-7-nitroindolinyl (MNI).
| Caged Compound | Caging Group | Quantum Yield (Φ) | Extinction Coefficient (ε) | Photorelease Rate | Key Features |
| This compound | NPEC | 0.64[2] | 660 M⁻¹cm⁻¹ at 347 nm[2] | ~10-20 s⁻¹[3][4] | High quantum yield; Slower photorelease suitable for mGluR kinetics; No interference with GABAergic transmission.[5][6] |
| MNI-caged-L-glutamate | MNI | 0.065 - 0.085 | Not specified, but effective for two-photon uncaging | ~2 x 10⁶ s⁻¹[3] | Very fast photorelease, suitable for mimicking fast synaptic transmission; Can interfere with GABAergic transmission at high concentrations.[5][6] |
| NPEC-caged-DHPG | NPEC | Not specified | Not specified | ~10 s⁻¹[3] | Selective for Group I mGluRs upon uncaging; Slower photorelease.[3][5] |
Table 2: Comparison of photochemical properties of this compound with other representative caged glutamate receptor agonists.
Signaling Pathways and Experimental Workflow
To effectively utilize this compound, it is essential to understand the downstream signaling cascades of the targeted mGluRs and the typical experimental workflow for a photolysis experiment.
Caption: Signaling pathways of metabotropic glutamate receptors activated by (1S,3R)-ACPD.
A typical experiment involving photolysis of this compound in a brain slice preparation for electrophysiological recording follows a well-defined workflow.
Caption: Experimental workflow for photolysis of this compound in brain slices.
Logical Framework for Selecting a Caged Compound
The choice between this compound and its alternatives depends on the specific experimental question. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a caged mGluR agonist.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water and DMSO. For a 10 mM stock solution in water, dissolve 3.66 mg of the compound in 1 mL of ultrapure water. For a 100 mM stock in DMSO, dissolve 36.63 mg in 1 mL of DMSO.
-
Storage: Store stock solutions at -20°C and protect from light to prevent premature uncaging.
Photolysis in Acute Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Incubation: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Bath Application: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Add this compound to the perfusate at a final concentration typically ranging from 100 µM to 1 mM.
-
Electrophysiological Recording: Obtain whole-cell patch-clamp recordings from a visually identified neuron.
-
Photolysis: Use a flash lamp or a UV laser (e.g., 355 nm) coupled to the microscope to deliver a brief pulse of light to the area of interest. The duration and intensity of the light pulse should be optimized to elicit a physiological response without causing photodamage.
-
Data Acquisition: Record the electrophysiological response (e.g., inward current, depolarization) following the photolysis event.
-
Controls: Perform control experiments, including delivering the light pulse in the absence of the caged compound and applying the uncaged compound directly to confirm receptor activation. In experiments where specificity is key, co-application of specific mGluR group antagonists can be used to verify the source of the observed effect. For instance, the effects on Group I mGluRs can be blocked by antagonists like CPCCOEt.[5]
Conclusion
This compound is a valuable tool for the controlled activation of Group I and Group II metabotropic glutamate receptors. Its high quantum yield and lack of interference with GABAergic signaling are significant advantages.[2][5][6] However, its slower photorelease kinetics make it less suitable for studies requiring sub-millisecond temporal precision, where MNI-caged compounds might be preferred.[3][5] By carefully considering the experimental requirements and the properties outlined in this guide, researchers can effectively employ this compound to unravel the intricate roles of metabotropic glutamate receptors in neuronal function and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 1315379-60-2 | Tocris Bioscience [tocris.com]
- 3. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
- 4. NPEC-caged-dopamine | Benchchem [benchchem.com]
- 5. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Uncaging the Cell's Secrets: A Comparative Guide to Photolabile Protecting Groups, Highlighting the NPEC Advantage
For researchers, scientists, and drug development professionals navigating the intricate world of cellular signaling and molecular control, the ability to initiate biological processes with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, allowing for the light-induced release of bioactive molecules. Among the diverse array of available PPGs, the 1-(2-nitrophenyl)ethyl (NPE) caging group, and specifically its carboxylated form NPEC (N-[1-(2-nitrophenyl)ethoxycarbonyl]), offers distinct advantages in terms of stability and efficiency. This guide provides an objective comparison of the NPEC caging group with other widely used photolabile protectors, supported by experimental data and detailed protocols.
A Head-to-Head Comparison: Key Performance Metrics of Photolabile Protecting Groups
The efficacy of a photolabile protecting group is determined by a combination of its photophysical and chemical properties. A high quantum yield (Φ), representing the efficiency of converting absorbed light into a photoreaction, and a large molar extinction coefficient (ε), indicating the probability of light absorption at a specific wavelength, are crucial for efficient uncaging. Furthermore, rapid release kinetics, stability against hydrolysis, and minimal biological activity of the cage and its byproducts are essential for clean and precise experimental outcomes.
The following table summarizes the key quantitative data for NPEC and other commonly used photolabile protecting groups.
| Photolabile Protecting Group | Caged Molecule Example | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Release Rate/Half-life | Hydrolysis Stability | Key Advantages | Common Alternatives |
| NPEC | NPEC-Glutamate | ~347 | 660[1] | 0.63[1] | ~10-20 s⁻¹ (dark reactions at pH 7.4)[2] | High , resistant to hydrolysis[1][2] | High quantum yield, excellent hydrolytic stability | MNI, DMNPE |
| MNI | MNI-Glutamate | ~340-350 | 4,500 at 336 nm[3] | 0.065 - 0.085[3][4] | ~200 ns (half-time)[4] | High[3][5] | Fast release, good two-photon cross-section | NPEC, CDNI |
| DMNPE | DMNPE-ATP | ~355 | ~5,000 | 0.07[6] | Slower than CNB/NPE caged probes[7] | Moderate, less stable than axial NPE isomers[8] | Longer wavelength absorption | NPE, CNB |
| DEACM | DEACM-Glutamate | ~390 | 13,651 at 390 nm[9] | 0.11 - 0.45[9][10] | < 3 µs | Good | Visible light photolysis, high extinction coefficient | Coumarin-based cages |
The NPEC Advantage: Superior Stability for Reliable Results
A standout feature of the NPEC caging group is its exceptional resistance to hydrolysis.[1][2] This is a critical advantage, particularly in prolonged experiments or when working with sensitive biological preparations where spontaneous release of the caged molecule could lead to confounding effects. For instance, studies comparing NPE-caged cyclic nucleotides with their DMNB (4,5-dimethoxy-2-nitrobenzyl) counterparts have demonstrated the superior solvolytic stability of the axial isomers of NPE-caged compounds.[8] This high stability ensures a low background level of the active molecule prior to photolysis, leading to a higher signal-to-noise ratio upon uncaging.
While MNI-caged compounds also exhibit good hydrolytic stability,[3][5] the NPEC group's carbamate (B1207046) linkage to the protected molecule inherently offers greater resistance to spontaneous cleavage in aqueous environments compared to the ester linkages often found in other caged compounds. This makes NPEC a more robust choice for experiments requiring long incubation times or challenging experimental conditions.
Experimental Protocols: A Guide to Uncaging Experiments
To facilitate the application of these powerful tools, this section provides a detailed methodology for a typical neurotransmitter uncaging experiment using a patch-clamp setup.
Experimental Protocol: Photolysis of Caged Glutamate (B1630785) in Brain Slices
Objective: To measure the response of a neuron to the focal application of glutamate by photolysis of a caged glutamate compound (e.g., NPEC-Glutamate or MNI-Glutamate).
Materials:
-
Brain slices (e.g., hippocampal or cortical slices)
-
Artificial cerebrospinal fluid (ACSF)
-
Caged glutamate compound (e.g., MNI-caged-L-glutamate)
-
Patch-clamp setup (amplifier, micromanipulators, headstage)
-
Upright microscope with DIC optics and fluorescence capabilities
-
Photolysis light source (e.g., UV flash lamp or laser) coupled to the microscope light path
-
Borosilicate glass capillaries for patch pipettes
-
Data acquisition software and hardware
Procedure:
-
Preparation of Solutions:
-
Prepare ACSF and intracellular solution for patch-clamp recording.
-
Dissolve the caged glutamate in the ACSF to the desired final concentration (e.g., 2.5 mM for MNI-glutamate). Protect the solution from light.
-
-
Patch-Clamp Recording:
-
Prepare brain slices and transfer them to the recording chamber perfused with oxygenated ACSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording from a target neuron under visual guidance using the microscope.
-
-
Application of Caged Compound:
-
Locally perfuse the brain slice with the ACSF containing the caged glutamate.
-
Allow sufficient time for the caged compound to diffuse into the tissue and equilibrate.
-
-
Photolysis (Uncaging):
-
Position the photolysis light spot over the dendritic region of interest of the patched neuron.
-
Deliver a brief pulse of UV light (e.g., 1 ms) to photolyze the caged glutamate. The light intensity and duration can be adjusted to control the amount of released glutamate.
-
Record the resulting postsynaptic current or potential using the patch-clamp amplifier.
-
-
Data Analysis:
-
Analyze the amplitude, rise time, and decay kinetics of the uncaging-evoked response.
-
Compare the responses at different locations on the neuron or under different experimental conditions.
-
Visualizing the Process: Workflows and Pathways
To further clarify the application of caged compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Uncaging the Brain's Signals: A Comparative Guide to the Temporal Precision of NPEC-caged-(1S,3R)-ACPD Photolysis
For researchers, scientists, and drug development professionals seeking to harness the power of light to control neuronal signaling, this guide provides an in-depth comparison of NPEC-caged-(1S,3R)-ACPD with alternative caged compounds. We present supporting experimental data on their photolytic properties, detailed experimental protocols, and a look into the signaling pathways they activate, enabling precise spatiotemporal control of metabotropic glutamate (B1630785) receptor (mGluR) activation.
The use of caged compounds, biologically active molecules rendered inert by a photolabile protecting group, has revolutionized the study of neuroscience. The ability to release a neurotransmitter or agonist at a specific time and location with a flash of light offers unparalleled precision in dissecting complex neural circuits and signaling cascades. (1S,3R)-ACPD is a potent and selective agonist for group I and II metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic plasticity, learning, and memory. Caging (1S,3R)-ACPD allows for its controlled release, mimicking physiological signaling events.
This guide focuses on the temporal precision of this compound, a commonly used caged compound, and compares its performance with a widely utilized alternative, MNI-caged L-glutamate.
Comparative Analysis of Photolysis Parameters
The temporal precision of a caged compound is primarily determined by its uncaging kinetics, or the speed at which the active molecule is released upon photolysis. This, along with the quantum yield (the efficiency of photorelease), dictates the effectiveness of the compound in eliciting a rapid biological response.
Here, we summarize the key photolytic parameters of NPEC-caged and MNI-caged compounds.
| Parameter | This compound | MNI-caged-L-glutamate | Reference |
| Caging Group | 1-(2-nitrophenyl)ethyl (NPEC) | 4-methoxy-7-nitroindolinyl (MNI) | N/A |
| Photorelease Rate (k) | ~10 s⁻¹ (at pH 7.4) | >10,000 s⁻¹ (sub-microsecond) | [1] |
| Quantum Yield (Φ) | ~0.063 | ~0.085 | [2] |
| Temporal Precision | Milliseconds to seconds | Microseconds | [1] |
| Suitability | Investigating slower processes (e.g., receptor desensitization, trafficking) | Investigating fast synaptic transmission | [1] |
Key Takeaways:
-
This compound exhibits a significantly slower photorelease rate compared to MNI-caged compounds. This makes it suitable for studying cellular processes that occur on the timescale of seconds, but less ideal for mimicking the rapid kinetics of synaptic transmission.
-
MNI-caged-L-glutamate offers superior temporal precision with a sub-microsecond release time, making it the preferred choice for experiments requiring the rapid activation of glutamate receptors to study fast synaptic events.
-
Both caging groups offer good quantum yields, indicating efficient photorelease upon illumination.
Signaling Pathway of (1S,3R)-ACPD
(1S,3R)-ACPD is an agonist for Group I metabotropic glutamate receptors (mGluR1 and mGluR5). Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Caption: (1S,3R)-ACPD signaling pathway.
Experimental Protocols
Precise and reproducible results in photolysis experiments depend on a well-defined experimental setup and protocol. Below is a general workflow for the photolysis of caged compounds in brain slices.
References
- 1. Two-photon microscope for multisite microphotolysis of caged neurotransmitters in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
NPEC-caged-(1S,3R)-ACPD: A Superior Tool for Glutamate Receptor Studies with Minimal GABAergic Interference
For researchers in neuroscience and drug development, the ideal caged compound for studying glutamate (B1630785) receptors would offer precise spatiotemporal control of agonist release without interfering with other crucial neurotransmitter systems. A critical concern has been the off-target antagonism of GABA-A receptors by several widely used caged glutamate compounds. However, experimental evidence indicates that NPEC-caged-(1S,3R)-ACPD, a photosensitive ligand for group I and II metabotropic glutamate receptors (mGluRs), stands out as a superior alternative with no significant inhibition of GABAergic transmission at experimentally relevant concentrations.
This guide provides a comparative analysis of this compound and other caged glutamate analogs, focusing on their interaction with the GABAergic system. The data presented is compiled from peer-reviewed literature and manufacturer specifications, offering a clear rationale for the selection of this compound in studies requiring intact inhibitory circuitry.
Comparison of GABA-A Receptor Antagonism by Caged Compounds
A significant drawback of several popular caged glutamate compounds, particularly those based on the 4-methoxy-7-nitroindolinyl (MNI) caging group, is their unintended blockade of GABA-A receptors. This off-target effect can confound experimental results by altering the excitatory/inhibitory balance in neuronal circuits. In contrast, compounds utilizing the 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group, such as this compound, have been demonstrated to be devoid of this issue.
| Caged Compound | Caging Group | Target Receptor | GABA-A Receptor Interference | IC50 for GABA-A Receptor | Source |
| This compound | NPEC | Group I & II mGluRs | No inhibition at experimental concentrations | Not Applicable | [1][2] |
| MNI-caged-L-glutamate | MNI | Ionotropic & Metabotropic Glutamate Receptors | Yes | 105 - 500 µM | [2][3][4][5] |
| CDNI-caged-glutamate | CDNI | Ionotropic & Metabotropic Glutamate Receptors | Yes | ~240 µM | |
| RuBi-Glutamate | Ruthenium-bipyridine | Ionotropic & Metabotropic Glutamate Receptors | Yes | High Affinity Antagonist | [3] |
| G5-MNI-glutamate ("Cloaked") | MNI with Dendrimer | Ionotropic & Metabotropic Glutamate Receptors | Abolished | Not Applicable |
Table 1: Comparison of GABA-A Receptor Interference by Various Caged Glutamate Compounds. This table summarizes the off-target effects of different caged compounds on GABA-A receptors. This compound is a notable exception, showing no significant GABAergic antagonism.
Experimental Evidence for the Inertness of this compound at GABA-A Receptors
The assertion that this compound does not interfere with GABAergic transmission is supported by electrophysiological studies. The key findings from the study by Palma-Cerda and colleagues (2012) are pivotal in this assessment.[2]
Experimental Protocol:
Objective: To assess the off-target effects of novel MNI-caged and NPEC-caged neurotransmitter analogs on GABA-A receptors.
Methodology:
-
Preparation: Acute cerebellar slices were prepared from rats.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed on molecular layer interneurons.
-
GABA-A Receptor Current Evocation: Inhibitory postsynaptic currents (IPSCs) were evoked by electrical stimulation of presynaptic inhibitory axons. These currents are mediated by GABA-A receptors.
-
Drug Application: Various concentrations of MNI-caged and NPEC-caged compounds were bath-applied to the slices.
-
Data Analysis: The amplitude of the evoked IPSCs was measured before and after the application of the caged compounds. A reduction in IPSC amplitude in the presence of the caged compound would indicate antagonism of GABA-A receptors.
Key Findings:
The study demonstrated that while MNI-caged L-glutamate, NMDA, and kainate all inhibited GABA-A receptor-mediated currents with IC50 concentrations that are within the range used for uncaging experiments, the NPEC-caged ligands, including this compound, did not interfere with GABAergic transmission.[2] This lack of interference was observed at concentrations typically employed in photostimulation experiments.
Signaling Pathways and Experimental Workflow
To understand the importance of using a non-interfering caged compound, it is crucial to visualize the distinct signaling pathways of glutamate and GABA and the experimental approach to test for off-target effects.
Figure 1: Signaling Pathways of (1S,3R)-ACPD and GABA. This diagram illustrates the distinct signaling cascades initiated by the activation of metabotropic glutamate receptors by (1S,3R)-ACPD and the activation of GABA-A receptors by GABA. This compound, when present in the extracellular space before photolysis, does not interfere with the GABA-A receptor pathway.
Figure 2: Experimental Workflow for Assessing GABAergic Interference. This flowchart outlines the key steps in an electrophysiological experiment designed to test for off-target effects of a caged compound on GABA-A receptors.
Conclusion
The available evidence strongly indicates that this compound does not interfere with GABAergic transmission. This makes it a highly reliable tool for the precise investigation of metabotropic glutamate receptor function in neuronal circuits where the integrity of inhibitory signaling is paramount. Researchers can confidently employ this compound to dissect the roles of mGluRs in synaptic plasticity, network oscillations, and other complex neural processes without the confounding variable of off-target effects on the GABAergic system. In contrast, caged compounds from the MNI family should be used with caution in such studies, and their potential for GABA-A receptor antagonism must be carefully considered and controlled for in experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. femtonics.eu [femtonics.eu]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-reactivity of NPEC-caged-(1S,3R)-ACPD with Other Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of NPEC-caged-(1S,3R)-ACPD, a widely used photoactivatable agonist of metabotropic glutamate (B1630785) receptors (mGluRs). The data and protocols presented herein are compiled from publicly available research to assist in the design and interpretation of experiments involving this compound.
Introduction to this compound
This compound is a derivative of the potent Group I and Group II mGluR agonist, (1S,3R)-ACPD, rendered inactive by a photolabile 1-(2-nitrophenyl)ethyl (NPEC) caging group. Upon photolysis with UV light, the caging group is cleaved, releasing (1S,3R)-ACPD with high spatiotemporal precision. This property makes it an invaluable tool for studying the physiological roles of mGluRs in complex biological systems. However, a thorough understanding of its potential interactions with other neurotransmitter receptors is crucial for the accurate interpretation of experimental results.
Primary Target: Metabotropic Glutamate Receptors
(1S,3R)-ACPD is a well-established agonist at both Group I and Group II metabotropic glutamate receptors. The potency of (1S,3R)-ACPD at various mGluR subtypes has been characterized, with EC50 values typically in the low micromolar range.
Cross-reactivity Profile of (1S,3R)-ACPD
Quantitative Data Summary
The following table summarizes the known activity of (1S,3R)-ACPD at its primary targets and its reported effects on other major neurotransmitter receptors.
| Receptor Subtype | Reported Activity of (1S,3R)-ACPD | EC50/IC50/Ki (µM) | Reference |
| Metabotropic Glutamate Receptors | |||
| mGluR1 | Agonist | 42 | |
| mGluR2 | Agonist | 5 | |
| mGluR5 | Agonist | 15 | |
| mGluR6 | Agonist | 60 | |
| Ionotropic Glutamate Receptors | |||
| NMDA | No direct agonism; may have indirect modulatory effects | >100 (for binding) | [1][2][3] |
| AMPA | No detectable effect on AMPA-induced currents | Not active | [4] |
| Kainate | No direct agonism | Not active | [3][5] |
| Other Neurotransmitter Receptors | |||
| GABA-A | No inhibition by this compound | Not active | Product Information |
Note: The lack of a reported value indicates that specific quantitative data for direct binding or functional activity was not found in the surveyed literature. The primary literature suggests a lack of significant direct activity at these receptors at concentrations typically used to activate mGluRs.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways of the target receptors and a general workflow for assessing neurotransmitter receptor cross-reactivity.
Detailed Experimental Protocols
The following are representative protocols for key experimental techniques used to assess the cross-reactivity of compounds like (1S,3R)-ACPD.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
a. Membrane Preparation:
-
Harvest tissues or cells expressing the receptor of interest.
-
Homogenize the tissue/cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
b. Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-CGP 39653 for the NMDA receptor glutamate site), and varying concentrations of the test compound ((1S,3R)-ACPD).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand for the receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the functional activity of a compound by recording the ion currents flowing through receptor channels in the membrane of a single cell.
a. Cell Preparation:
-
Use cultured neurons or cells from acutely prepared brain slices that endogenously express or are transfected to express the neurotransmitter receptor of interest.
-
Transfer the cells/slice to a recording chamber on the stage of a microscope and continuously perfuse with an oxygenated artificial cerebrospinal fluid (aCSF).
b. Recording:
-
Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with an appropriate internal solution (e.g., containing K-gluconate for recording postsynaptic currents).
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential (e.g., -70 mV) using a patch-clamp amplifier.
-
Establish a stable baseline recording of membrane current.
c. Drug Application and Data Acquisition:
-
Apply a known agonist for the receptor of interest to the cell to elicit a control current response.
-
After washout of the agonist, co-apply the agonist with the test compound ((1S,3R)-ACPD) to determine if it modulates the agonist-evoked current (antagonism or potentiation).
-
To test for direct agonist activity, apply (1S,3R)-ACPD alone and observe for any evoked currents.
-
Record the current responses using data acquisition software.
d. Data Analysis:
-
Measure the peak amplitude of the currents evoked in the presence and absence of the test compound.
-
Express the response in the presence of the test compound as a percentage of the control response.
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
References
- 1. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Evaluating the Biological Inertness of NPEC-caged-(1S,3R)-ACPD Before Photolysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the ideal caged compound is a silent partner in the dark, only revealing its potent effects upon a flash of light. This guide provides a comprehensive evaluation of the biological inertness of NPEC-caged-(1S,3R)-ACPD, a photosensitive ligand for metabotropic glutamate (B1630785) receptors (mGluRs), before photolysis. We compare its pre-photolysis activity with other caged compounds and present supporting experimental evidence to guide your research decisions.
The utility of a caged compound is fundamentally dependent on its ability to remain biologically inactive prior to photoactivation. Any premature or "dark" activity can confound experimental results, leading to misinterpretation of the role of the target receptor in complex biological systems. This compound has been designed to minimize such off-target effects, offering a reliable tool for the precise spatiotemporal control of mGluR activation.
Quantitative Assessment of Pre-Photolysis Activity
Based on available literature, this compound exhibits negligible biological activity before photolysis at concentrations typically used in experimental settings. This contrasts with some other caging groups, such as MNI, which have been shown to interfere with GABAergic transmission at high concentrations.[1]
| Caged Compound | Target Receptor | Pre-Photolysis Effect on Glutamate Receptors | Pre-Photolysis Effect on GABAergic Transmission | Reference |
| This compound | Metabotropic Glutamate Receptors | No adverse effects reported | No interference reported | Palma-Cerda et al., 2012 |
| MNI-caged ligands | Various (e.g., Glutamate) | No adverse effects reported | Interference at high concentrations | Palma-Cerda et al., 2012[1] |
Table 1: Comparison of Pre-Photolysis Activity of Caged Compounds. This table summarizes the reported pre-photolysis effects of this compound compared to MNI-caged ligands. The data is based on the findings of Palma-Cerda et al. (2012) as cited by various sources.
Experimental Protocols for Evaluating Biological Inertness
To rigorously assess the biological inertness of a caged compound like this compound, a series of control experiments are essential. The following are detailed methodologies for key experiments cited in the validation of such compounds.
Whole-Cell Patch-Clamp Electrophysiology in Neurons
This technique directly measures the effect of the caged compound on the electrical properties of a neuron in the absence of light.
-
Objective: To determine if the application of this compound, without photolysis, induces any changes in membrane current or potential.
-
Cell Preparation: Prepare acute brain slices (e.g., from cerebellum or hippocampus) or cultured neurons.
-
Recording:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record a stable baseline of membrane current in voltage-clamp mode or membrane potential in current-clamp mode for several minutes.
-
Bath-apply this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) to the recording chamber while shielding the preparation from light.
-
Continue recording for a sufficient period to observe any potential effects.
-
As a positive control, after the washout of the caged compound, apply the uncaged agonist, (1S,3R)-ACPD, to confirm the cell's responsiveness.
-
-
Data Analysis: Compare the baseline recording with the recording during the application of the caged compound. The absence of any significant change in holding current, membrane potential, or the frequency and amplitude of spontaneous synaptic events indicates biological inertness.
Calcium Imaging with Fluo Dyes
This method assesses whether the caged compound triggers intracellular calcium signaling, a common downstream effect of mGluR activation.
-
Objective: To determine if this compound, in its caged form, causes an increase in intracellular calcium concentration.
-
Cell Preparation: Load cultured neurons or cells in brain slices with a calcium indicator dye (e.g., Fluo-4 AM).
-
Imaging:
-
Acquire a baseline fluorescence signal from the loaded cells using a confocal or epifluorescence microscope. Ensure the imaging light wavelength does not cause photolysis of the caged compound.
-
Perfuse the cells with a solution containing this compound at various concentrations in a light-protected environment.
-
Continue to acquire fluorescence images over time.
-
For a positive control, either apply a known agonist (like ATP or glutamate) or photolyze the caged compound with a brief pulse of UV light to confirm that the cells are healthy and the imaging setup is functional.
-
-
Data Analysis: A lack of significant increase in fluorescence intensity upon application of the caged compound demonstrates its inertness in terms of calcium signaling.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the experimental logic, the following diagrams illustrate the relevant signaling pathway and the workflow for evaluating biological inertness.
Figure 1: Simplified signaling pathway of (1S,3R)-ACPD via Group I metabotropic glutamate receptors (mGluRs).
Figure 2: Experimental workflow for evaluating the biological inertness of a caged compound before photolysis.
Conclusion
The available evidence strongly supports the biological inertness of this compound prior to photolysis. Studies have shown that it does not interfere with glutamatergic or GABAergic transmission, making it a reliable tool for neuroscience research.[1] By following rigorous experimental protocols, such as those outlined above, researchers can confidently use this compound to investigate the precise roles of metabotropic glutamate receptors in neuronal function with high spatiotemporal resolution. The lack of pre-photolysis activity ensures that the observed effects can be unequivocally attributed to the light-induced release of the agonist, providing clarity and precision to the experimental findings.
References
Safety Operating Guide
Proper Disposal Procedures for NPEC-caged-(1S,3R)-ACPD: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of NPEC-caged-(1S,3R)-ACPD, a photosensitive ligand for glutamate (B1630785) receptor subtypes. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact.
This compound is a valuable tool in neuroscience research, allowing for the precise spatiotemporal control of (1S,3R)-ACPD, a group I and II metabotropic glutamate (mGlu) receptor agonist.[1] Due to its chemical nature, proper disposal is critical. This guide outlines the necessary steps for its safe handling and disposal, summarizes key quantitative data, and provides a visualization of the relevant biological pathways.
Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for this compound from TargetMol indicates that the compound is not classified as hazardous. However, standard laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Handling Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Ensure adequate ventilation.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Disposal Procedures
The primary guidance for the disposal of this compound is to adhere to local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable regulations for chemical waste disposal.
-
Waste Collection:
-
Collect waste material in a designated and properly labeled chemical waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Disposal Method:
-
The recommended disposal method is to entrust the waste to a licensed professional waste disposal service.
-
Do not dispose of this product by releasing it into the environment.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 366.32 g/mol | |
| Molecular Formula | C₁₆H₁₈N₂O₈ | |
| CAS Number | 1315379-60-2 | |
| Solubility in Water | Soluble to 10 mM | |
| Solubility in DMSO | Soluble to 100 mM | |
| Storage Temperature | Desiccate at Room Temperature |
Biological Signaling Pathways
The uncaged form of this compound, (1S,3R)-ACPD, acts as an agonist at both group I and group II metabotropic glutamate receptors.[2][3] The activation of these receptors triggers distinct downstream signaling cascades.
Group I mGlu Receptor Signaling Pathway
Group I mGlu receptors (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gq/11 proteins.[4][5] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][6][7] IP₃ induces the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[4][6][7]
Group II mGlu Receptor Signaling Pathway
Group II mGlu receptors (mGluR2 and mGluR3) are often located presynaptically and are coupled to Gi/o proteins.[8][9] Their activation leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[8][9] This pathway generally leads to an inhibition of neurotransmitter release.
This guide is intended to provide essential information for the safe disposal of this compound. It is not a substitute for a thorough understanding of the hazards of this chemical and the relevant regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. targetmol.cn [targetmol.cn]
- 2. (1S,3R)-ACPD, Tocris Bioscience 10 mg | Buy Online | R&D Systems | Fisher Scientific [fishersci.com]
- 3. (1S,3R)-ACPD, Tocris Bioscience 10 mg | Buy Online | Tocris Bioscience | Fisher Scientific [fishersci.ie]
- 4. researchgate.net [researchgate.net]
- 5. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
Personal protective equipment for handling NPEC-caged-(1S,3R)-ACPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of NPEC-caged-(1S,3R)-ACPD, a photosensitive ligand for glutamate (B1630785) receptor subtypes. Adherence to these protocols is essential to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound from all vendors was not publicly available, a representative SDS from TargetMol indicates that the compound should be handled with care, following standard laboratory safety procedures. The primary hazards are related to its chemical nature and photosensitivity.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | Handle in a well-ventilated area. Use a fume hood if there is a risk of aerosolization or if handling large quantities. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Handling:
-
Avoid Light Exposure: As a photosensitive "caged" compound, this compound should be protected from light to prevent premature uncaging of the active molecule, (1S,3R)-ACPD.[1][2] Use amber vials or wrap containers in aluminum foil.[1]
-
Work Area: Prepare a clean and uncluttered workspace.
-
Weighing: If handling the solid form, weigh the necessary amount in a fume hood or a designated area with good ventilation to avoid inhalation of any fine particles.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. This compound is soluble in water and DMSO.
Storage:
-
Temperature: Store in a cool, dry, and dark place.
-
Container: Keep the container tightly sealed to prevent contamination.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Categorization:
-
Solid Waste: Unused or expired solid this compound should be treated as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be disposed of as chemical waste.
Disposal Procedure:
-
Segregation: Do not mix waste containing this compound with other incompatible waste streams.
-
Labeling: Clearly label all waste containers with the contents, including the name of the compound and any solvents used.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Experimental Protocol: Photolysis (Uncaging) of this compound
This protocol outlines a general procedure for the light-induced release of (1S,3R)-ACPD from its NPEC-caged form.
Materials:
-
This compound
-
Appropriate buffer or physiological solution
-
UV light source (e.g., a flash lamp or a focused laser with a wavelength around 350-365 nm)
-
Experimental preparation (e.g., cell culture, tissue slice)
-
Data acquisition system
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store it protected from light.
-
Preparation of Working Solution: Dilute the stock solution to the desired final concentration in the experimental buffer immediately before use. Keep the working solution in the dark.
-
Application to Sample: Apply the working solution to the biological preparation and allow for equilibration.
-
Photolysis: Deliver a brief pulse of UV light to the specific area of interest to uncage the (1S,3R)-ACPD. The duration and intensity of the light pulse will need to be optimized for the specific experimental setup.
-
Data Recording: Record the physiological or biochemical response following the photolysis event.
-
Post-Experiment Handling: After the experiment, collect all solutions and contaminated materials for proper disposal as outlined in the Disposal Plan.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the safe handling workflow and the conceptual signaling pathway involving the uncaging of (1S,3R)-ACPD.
Caption: Safe handling workflow for this compound.
Caption: Uncaging of (1S,3R)-ACPD and subsequent receptor activation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
